molecular formula C41H71N5O16S B15542766 Biotin-PEG11-Mal

Biotin-PEG11-Mal

货号: B15542766
分子量: 922.1 g/mol
InChI 键: FMIDVLYXFRCQAD-BVCQTOFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotin-PEG11-Mal is a useful research compound. Its molecular formula is C41H71N5O16S and its molecular weight is 922.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51)/t34-,35-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIDVLYXFRCQAD-BVCQTOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture and Application of Biotin-PEG11-Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, properties, and applications of Biotin-PEG11-Maleimide, a versatile heterobifunctional crosslinker. It is designed to serve as a comprehensive resource for researchers leveraging biotin-streptavidin interactions for protein detection, purification, and immobilization.

Core Structure and Functional Components

Biotin-PEG11-Maleimide is a chemical reagent engineered with three key functional domains: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This tripartite structure enables the specific and efficient labeling of sulfhydryl-containing molecules, such as proteins and peptides.

The core structure consists of:

  • Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This interaction is rapid, highly specific, and stable under a wide range of pH, temperature, and denaturing conditions, forming the basis of numerous detection and purification systems.

  • Polyethylene Glycol (PEG) Spacer (PEG11): An eleven-unit PEG linker arm separates the biotin and maleimide groups. This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, which can help prevent the aggregation of labeled proteins.[1] Furthermore, the extended length of the PEG arm minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[2][3]

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards free sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. The reaction between the maleimide and a sulfhydryl group forms a stable, covalent thioether bond.[2][4] This reaction is most efficient at a pH range of 6.5-7.5.[2][3][4]

Below is a diagram illustrating the molecular structure of Biotin-PEG11-Maleimide.

Molecular components of Biotin-PEG11-Maleimide.

Physicochemical Properties

A summary of the key quantitative properties of Biotin-PEG11-Maleimide is presented in the table below.

PropertyValueReference
Chemical Formula C41H71N5O16S[4]
Molecular Weight 922.10 g/mol [2][4]
Exact Mass 921.4617[4]
CAS Number 1334172-60-9[2]
Purity >95%
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4]

Experimental Protocols

The primary application of Biotin-PEG11-Maleimide is the biotinylation of proteins and other molecules containing free sulfhydryl groups. Below is a generalized protocol for the biotinylation of a protein, such as an antibody.

Materials
  • Biotin-PEG11-Maleimide

  • Protein to be labeled (e.g., IgG antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (optional): e.g., L-cysteine or β-mercaptoethanol

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure
  • Protein Preparation:

    • Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein's sulfhydryl groups are in the form of disulfide bonds, they may need to be reduced. This can be achieved by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Crucially, the reducing agent must be removed before the addition of the Biotin-PEG11-Maleimide , typically by using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Biotin-PEG11-Maleimide in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the labeling reaction.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG11-Maleimide stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the labeling reaction, a quenching reagent with a free sulfhydryl group can be added to react with any excess Biotin-PEG11-Maleimide.

  • Purification:

    • Remove excess, unreacted Biotin-PEG11-Maleimide and reaction byproducts from the biotinylated protein using a desalting column or through dialysis against the desired storage buffer.

  • Determination of Biotin Incorporation (Optional):

    • The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.

The following diagram outlines the general experimental workflow for protein biotinylation using Biotin-PEG11-Maleimide.

G cluster_workflow Protein Biotinylation Workflow A Protein Preparation (Dissolution in Buffer) B Reduction of Disulfide Bonds (Optional, with TCEP) A->B D Biotinylation Reaction (Addition of Biotin-PEG11-Mal) A->D If no reduction needed C Removal of Reducing Agent B->C C->D E Purification (Desalting Column or Dialysis) D->E F Biotinylated Protein E->F

References

The Mechanism of Maleimide Reaction with Sulfhydryl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of maleimides with sulfhydryl groups represents a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild conditions.[1] This powerful reaction is instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[2] This technical guide provides a comprehensive examination of the maleimide-thiol reaction, detailing its underlying mechanism, critical reaction parameters, potential side reactions, and detailed experimental protocols.

The Core Mechanism: Michael Addition

The reaction between a maleimide (B117702) and a sulfhydryl group (typically from a cysteine residue in a protein or peptide) proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][3] A key advantage of this chemistry is its high chemoselectivity for thiols, particularly within a specific pH range, which allows for the precise modification of biomolecules.[1][3]

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thioether Stable Thioether Adduct Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Sulfhydryl Group (R-SH) Thiol->Thioether

Figure 1: The Michael addition of a sulfhydryl group to a maleimide.

Critical Reaction Parameters

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful optimization of these factors is crucial to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is the most critical parameter influencing both the rate and selectivity of the maleimide-thiol reaction.[4] The optimal pH range is between 6.5 and 7.5.[3][4][5] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently, while minimizing competing reactions with primary amines (e.g., lysine (B10760008) residues).[4]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[4]

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is temperature-dependent.[4] Reactions are typically performed at room temperature (20-25°C) or at 4°C.[4] The choice of temperature is often a balance between reaction kinetics and the stability of the biomolecule being conjugated.

TemperatureTypical Reaction TimeNotes
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[4]
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[4]

Table 2: Typical Temperature and Reaction Times for Maleimide-Thiol Conjugation.

Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[6] A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[4] For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[4][7] However, the optimal ratio can vary depending on the specific reactants and should be optimized empirically. For instance, conjugation to a small peptide might require a lower molar excess (e.g., 2:1 maleimide to thiol) compared to a larger protein like a nanobody (e.g., 5:1).[7]

Stability of the Thioether Linkage and Side Reactions

While the thioether bond formed is generally stable, it is important to be aware of potential side reactions that can affect the homogeneity and stability of the final conjugate.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1] This reaction opens the ring to form a non-reactive maleamic acid, which is incapable of reacting with thiols.[1][3] To mitigate this, it is crucial to work within the optimal pH range of 6.5-7.5 and to use freshly prepared solutions of the maleimide-containing reagent.[1][8]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond in the succinimidyl thioether product can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][2] This is particularly relevant in vivo, where high concentrations of endogenous thiols like glutathione (B108866) can lead to the exchange of the conjugated molecule, compromising the efficacy and safety of biotherapeutics such as ADCs.[2][8]

Thiazine (B8601807) Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether can undergo rearrangement to form a stable six-membered thiazine ring. This rearrangement is more pronounced at basic pH and involves the nucleophilic attack of the N-terminal amine on the succinimide (B58015) ring.[9][10][11] While this can lead to a more stable linkage, it also results in a structurally distinct product.[12]

Side_Reactions Maleimide Maleimide (Reactive) Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate Conjugation (pH 6.5-7.5) Hydrolyzed Maleamic Acid (Non-reactive) Maleimide->Hydrolyzed Hydrolysis (pH > 7.5) Thiol Thiol (R-SH) Thiol->Conjugate Exchanged Exchanged Product (Off-target) Conjugate->Exchanged Retro-Michael Reaction (Thiol Exchange) Thiazine Thiazine Product (N-terminal Cys) Conjugate->Thiazine Rearrangement

Figure 2: Key side reactions in maleimide-thiol chemistry.

Experimental Protocols

The following sections provide a general framework for performing a maleimide-thiol conjugation and for assessing its success.

General Protocol for Protein Conjugation

This protocol outlines the essential steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Conjugation_Workflow Start Start PrepProtein 1. Prepare Protein Solution (Buffer pH 7.0-7.5) Start->PrepProtein Reduce 2. Reduce Disulfides (optional) (e.g., with TCEP) PrepProtein->Reduce PrepMaleimide 3. Prepare Maleimide Stock (e.g., in DMSO or DMF) Reduce->PrepMaleimide React 4. Perform Conjugation (Add Maleimide to Protein) PrepMaleimide->React Purify 5. Purify Conjugate (e.g., SEC, Dialysis) React->Purify Analyze 6. Analyze Conjugate (e.g., MS, HPLC) Purify->Analyze End End Analyze->End

Figure 3: General workflow for maleimide-thiol protein conjugation.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed[4]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)[13]

  • Quenching reagent (optional): Free thiol such as cysteine or 2-mercaptoethanol (B42355)

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent[13]

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassette, or HPLC system[4]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[7][13]

  • Reduction of Disulfides (Optional): If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.[13] Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[7][13][14] TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed before adding the maleimide.[6]

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13][14]

  • Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[4][14] Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[14]

  • Quench Reaction (Optional): To remove any unreacted maleimide, a quenching reagent like free cysteine or 2-mercaptoethanol can be added.

  • Purification: Remove the excess unreacted maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.[6]

Methods for Assessing Conjugation Efficiency

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. The conjugated protein will have a different retention time compared to the unconjugated protein and the free maleimide reagent, allowing for quantification of the reaction components.[4]

  • Typical Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure: A gradient from low to high percentage of Mobile Phase B is used to elute the components from a C18 column. Detection is typically performed at 280 nm for the protein and at the specific absorbance wavelength of the conjugated molecule if it has a chromophore.[4]

Mass Spectrometry (MS):

  • Principle: MS is a powerful technique to confirm successful conjugation and to determine the number of molecules conjugated per protein (e.g., the drug-to-antibody ratio, DAR, in ADCs).[4]

  • Procedure: The purified conjugate is desalted and then analyzed by mass spectrometry (e.g., ESI-Q-TOF). The increase in mass of the protein corresponds to the mass of the attached molecule(s), confirming the conjugation and providing information on the degree of labeling.[4]

Ellman's Test:

  • Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified by measuring its absorbance at 412 nm.[4]

  • Procedure: By measuring the number of free thiols before and after the conjugation reaction, the efficiency of the reaction can be determined.[4]

Conclusion

The maleimide-thiol reaction is a robust and versatile tool in the fields of bioconjugation and drug development.[5] Its high selectivity for sulfhydryl groups under mild physiological conditions makes it an invaluable method for creating precisely modified biomolecules.[4] However, a thorough understanding of the reaction mechanism, the influence of key parameters such as pH, and the potential for side reactions is paramount to achieving optimal results. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic objectives.

References

The Strategic Advantage of the PEG11 Spacer in Biotinylation Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique for detection, purification, and targeting, primarily due to the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the success of this technique often hinges on a critical yet sometimes overlooked component: the spacer arm that links biotin to its target. This technical guide provides a comprehensive exploration of the role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the 11-unit PEG (PEG11) chain, in biotinylation reagents. We will delve into its chemical properties, its impact on experimental outcomes, and provide detailed protocols for its application.

The Core Principle: Overcoming Steric Hindrance and Enhancing Solubility

The primary function of a spacer arm in a biotinylation reagent is to mitigate steric hindrance. The biotin-binding sites on avidin and streptavidin are located deep within the protein structure. A short or nonexistent spacer can lead to inefficient binding if the biotinylated molecule is large or if the biotin is attached at a sterically hindered position.

The PEG11 spacer, with its extended and flexible chain, effectively distances the biotin moiety from the labeled biomolecule. This increased distance allows the biotin to access the binding pockets of avidin or streptavidin with greater ease, leading to improved assay sensitivity and more efficient capture in affinity purification.

Furthermore, the hydrophilic nature of the PEG chain imparts significant advantages. Many biomolecules, particularly proteins, can become less soluble or prone to aggregation upon modification. The PEG11 spacer, being highly water-soluble, helps to maintain the solubility of the biotinylated conjugate, preventing aggregation and preserving the biological activity of the labeled molecule. This is a crucial consideration for maintaining the functionality of therapeutic proteins and for achieving reliable results in various assay formats.

Quantitative Data Summary: A Comparative Overview

While direct head-to-head quantitative comparisons for the PEG11 spacer against all other spacer types are not extensively documented in a single study, the principles of PEGylation are well-established. The following tables summarize the physical properties of common biotinylation reagents and provide a conceptual comparison of the impact of different spacer arms on key experimental parameters.

Table 1: Physical Properties of Common Biotinylation Reagents

Reagent NameSpacer Arm Length (Å)Molecular Weight ( g/mol )Reactive GroupTarget FunctionalitySolubility
NHS-Biotin13.5341.38NHS EsterPrimary AminesDMSO, DMF
Sulfo-NHS-Biotin13.5443.42Sulfo-NHS EsterPrimary AminesWater
NHS-LC-Biotin22.4454.54NHS EsterPrimary AminesDMSO, DMF
Sulfo-NHS-LC-Biotin22.4556.59Sulfo-NHS EsterPrimary AminesWater
NHS-PEG11-Biotin ~44.1 ~899.05 NHS Ester Primary Amines Water, DMSO, DMF
Maleimide-Biotin17.9450.51MaleimideSulfhydrylsDMSO, DMF
Maleimide-PEG11-Biotin ~54.5 922.1 Maleimide Sulfhydryls Water, DMSO, DMF

Table 2: Conceptual Comparison of Spacer Arm Performance

Spacer TypeSteric Hindrance ReductionBinding Affinity to Avidin/StreptavidinSolubility of ConjugateImmunogenicitySignal-to-Noise Ratio (e.g., in ELISA)
No SpacerLowPotentially ReducedDependent on target moleculeLowLower
Short Alkyl Chain (e.g., LC)ModerateImprovedModerateLowModerate
PEG11 High Significantly Improved High Reduced Higher

Experimental Protocols: Harnessing the Power of the PEG11 Spacer

The choice of biotinylation reagent depends on the available functional groups on the target molecule. Here, we provide detailed protocols for two common scenarios: labeling of primary amines and sulfhydryl groups using PEG11-containing reagents.

Protocol for Labeling Primary Amines with NHS-PEG11-Biotin

This protocol is suitable for labeling proteins, antibodies, and other molecules with accessible primary amines (e.g., the side chain of lysine (B10760008) residues).

Materials:

  • Protein/antibody solution (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-PEG11-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG11-Biotin in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM NHS-PEG11-Biotin stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent and quenching buffer by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol for Labeling Sulfhydryl Groups with Maleimide-PEG11-Biotin

This protocol is designed for the specific labeling of free sulfhydryl groups, such as those found in cysteine residues.

Materials:

  • Protein/peptide solution with free sulfhydryls (in a sulfhydryl-free buffer, pH 6.5-7.5)

  • Maleimide-PEG11-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reduction of Disulfides (Optional): If the target sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column before proceeding.

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in a sulfhydryl-free buffer at pH 6.5-7.5.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Maleimide-PEG11-Biotin in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the 10 mM Maleimide-PEG11-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, non-reacted biotin reagent by using a desalting column or by dialysis against a suitable storage buffer.

Visualizing Workflows: Applications in Signaling Pathways and Proximity Labeling

The enhanced properties of PEG11-biotinylation reagents make them ideal for advanced applications such as studying protein-protein interactions and identifying components of signaling pathways. Below are graphical representations of common experimental workflows.

ProximityLabelingWorkflow cluster_0 In Vivo Biotinylation cluster_1 Downstream Analysis Bait Bait Protein TurboID TurboID (Biotin Ligase) Bait->TurboID Fusion Biotinylated Biotinylated Proximal Proteins TurboID->Biotinylated Biotinylation Biotin Biotin Biotin->TurboID Proximal Proximal Proteins Proximal->Biotinylated Lysis Cell Lysis Enrichment Affinity Enrichment Lysis->Enrichment StreptavidinBeads Streptavidin Beads StreptavidinBeads->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS DataAnalysis Data Analysis & Protein Identification MS->DataAnalysis EGFR_Pulldown cluster_cell Cellular Context cluster_exp Experimental Workflow EGF EGF Ligand EGFR EGFR (Bait) EGF->EGFR Binding & Activation Interactor Interactor Protein (e.g., LDLR) EGFR->Interactor Interaction Biotinylation Cell Surface Biotinylation (NHS-PEG11-Biotin) Lysis Cell Lysis Biotinylation->Lysis Pulldown Streptavidin Pulldown of Biotinylated Proteins Lysis->Pulldown Elution Elution Pulldown->Elution WesternBlot Western Blot (Probe for Interactor) Elution->WesternBlot MassSpec Mass Spectrometry (Identify Interactors) Elution->MassSpec

understanding heterobifunctional crosslinkers like Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Biotin-PEG11-Maleimide

For researchers, scientists, and drug development professionals, the strategic selection of crosslinking agents is paramount for the successful development of conjugates, diagnostics, and therapeutic agents. Among these, heterobifunctional crosslinkers offer precision by enabling sequential, controlled conjugation reactions. This guide provides a comprehensive technical overview of Biotin-PEG11-Maleimide (Biotin-PEG11-Mal), a versatile reagent widely used in bioconjugation.

Core Concepts: Understanding the this compound Structure

This compound is a chemically synthesized molecule composed of three distinct functional moieties, each contributing a specific function to its crosslinking capability. This design allows for the site-specific attachment of a biotin (B1667282) label to molecules containing free sulfhydryl groups.[1]

  • Biotin Moiety: A small, naturally occurring vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M).[2][3] This high-affinity bond is rapid, stable, and resistant to most extremes of pH, organic solvents, and denaturing agents, making it an ideal anchor for detection, purification, and immobilization applications.[2]

  • Maleimide (B117702) Group: A reactive group that specifically and efficiently conjugates with free sulfhydryl (thiol, -SH) groups, most commonly found on cysteine residues within proteins and peptides.[4] This reaction proceeds optimally under mild conditions at a pH range of 6.5-7.5, forming a stable, covalent thioether bond. At pH 7, the maleimide group is approximately 1,000 times more reactive toward a sulfhydryl than a primary amine, ensuring high specificity.

  • PEG11 Spacer Arm: An 11-unit polyethylene (B3416737) glycol (PEG) chain that links the biotin and maleimide groups. Unlike heterogeneous PEG reagents, this is a discrete-length PEG linker, ensuring uniformity in the final conjugate. The PEG spacer provides several critical advantages:

    • Enhanced Solubility: It imparts a hydrophilic character to the molecule, improving the aqueous solubility of the crosslinker and the resulting conjugate.

    • Reduced Steric Hindrance: The long, flexible spacer minimizes steric hindrance, allowing both the maleimide and biotin groups to access their respective binding partners more effectively.

    • Prevents Aggregation: It helps to prevent the aggregation of labeled proteins or antibodies when stored in solution.

Mechanism of Action and Reaction Scheme

The utility of this compound lies in its two-step, orthogonal reaction capability. First, the maleimide group forms a covalent bond with a target molecule. Second, the biotin group serves as a high-affinity handle for interaction with streptavidin-based systems.

Reagent Biotin-PEG11-Maleimide Conjugate Biotinylated Conjugate Reagent->Conjugate Covalent Bond Formation (Maleimide + Thiol) pH 6.5 - 7.5 ThiolMol Thiol-Containing Molecule (e.g., Protein-SH) ThiolMol->Conjugate Complex Stable Detection/ Immobilization Complex Conjugate->Complex High-Affinity Non-Covalent Binding Streptavidin Streptavidin / Avidin Streptavidin->Complex

Caption: Reaction mechanism of Biotin-PEG11-Maleimide.

Quantitative Data and Physical Properties

The precise chemical and physical properties of this compound are critical for accurate experimental design, including calculating molar excess and ensuring reagent purity.

PropertyValueSource(s)
Molecular Weight ~922.1 g/mol
Chemical Formula C₄₁H₇₁N₅O₁₆S
CAS Number 1334172-60-9
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Conditions ≤4°C, protect from moisture, store with desiccant
Reactive Groups Maleimide, Biotin
Reacts With Sulfhydryl (-SH) groups
Optimal pH of Reaction 6.5 - 7.5

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in a wide range of applications.

  • Protein and Peptide Labeling: For attaching a biotin tag to specific cysteine residues, enabling subsequent detection or purification.

  • Affinity Purification: To immobilize thiol-modified proteins or ligands onto streptavidin-coated surfaces, such as beads or plates, for pull-down assays.

  • Diagnostic Probe Development: Used in the creation of biotinylated probes for use in ELISA, Western blotting, dot blots, and other immunoassays. An antibody conjugated with multiple biotin molecules can amplify the signal, increasing assay sensitivity.

  • Biosensor Fabrication: Facilitates the stable immobilization of biomolecules onto sensor surfaces for high-sensitivity detection systems.

  • Nanoparticle Functionalization: To add biotin to the surface of nanoparticles, enabling targeted binding and delivery applications.

  • PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Detailed Experimental Protocols

Precise execution is critical for successful conjugation. The following protocols provide a detailed methodology for protein biotinylation.

General Considerations and Reagent Handling
  • Buffer Choice: All buffers used for the molecule to be labeled must be free of sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol). A phosphate (B84403) buffer at pH 6.5-7.5 is recommended.

  • Reagent Instability: The maleimide group can hydrolyze in the presence of water. This compound is a low melting-point solid that is difficult to weigh accurately. It is highly recommended to prepare a stock solution in an anhydrous (dry) organic solvent like Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) immediately before use.

  • Storage of Stock Solution: If prepared in high-purity anhydrous solvent and protected from moisture (e.g., using a septum-capped vial), a stock solution can be stored at -20°C for several months. Always equilibrate the vial to room temperature before opening to prevent moisture condensation.

Protocol: Preparation of Thiol-Containing Protein

For proteins without accessible free sulfhydryls, they must be introduced or generated.

  • Proteins with No Cysteines: Introduce sulfhydryls by reacting primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA.

  • Proteins with Disulfide Bonds: Reduce existing disulfide bonds to generate free sulfhydryls. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a free thiol and does not need to be removed before the maleimide reaction. An immobilized TCEP gel can also be used for easy removal. Incubate the protein with 5mM TCEP for 30 minutes at room temperature.

  • Buffer Exchange: After reduction (if not using TCEP), remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) and exchange the protein into a reaction buffer (e.g., PBS, pH 7.2).

Protocol: Biotinylation of a Protein

The following workflow outlines the conjugation process.

prep_protein 1. Prepare Protein (Reduce disulfides if needed) reaction 3. Conjugation Reaction (Add reagent to protein, 5-20x molar excess) prep_protein->reaction prep_reagent 2. Prepare Reagent (Dissolve this compound in anhydrous DMSO/DMF) prep_reagent->reaction incubation 4. Incubate (2 hours at RT or overnight at 4°C) reaction->incubation purification 5. Purify Conjugate (Remove excess reagent via desalting column or dialysis) incubation->purification final_product 6. Final Product (Biotinylated Protein) purification->final_product

Caption: Standard workflow for protein biotinylation.
  • Calculate Reagent Amount: As a starting point, use a 5- to 20-fold molar excess of this compound relative to the amount of protein. The optimal ratio depends on the protein concentration and desired degree of labeling and should be determined empirically.

  • Prepare Reagent Stock: Equilibrate the vial of this compound to room temperature. Prepare a stock solution (e.g., 250 mM) by dissolving the reagent in anhydrous DMF or DMSO. For example, dissolve 25 mg in 84 µL of solvent.

  • Initiate Reaction: Add the calculated volume of the this compound stock solution to your protein solution (typically >2 mg/mL). Mix well.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove non-reacted and hydrolyzed this compound using a desalting column, spin filtration, or dialysis. This step is crucial to prevent interference in downstream applications.

Protocol: Determination of Biotin Incorporation (HABA Assay)

The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Principle: The HABA dye binds to avidin, producing a distinct color with absorbance at 500 nm.

  • Displacement: When the biotinylated protein is added, the biotin displaces the HABA dye from the avidin due to its much higher affinity.

  • Measurement: This displacement causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin present in the sample. This allows for the calculation of the biotin-to-protein molar ratio.

References

Biotin-PEG11-Maleimide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Characteristics of Biotin-PEG11-Maleimide

This guide provides a comprehensive overview of the solubility and stability characteristics of Biotin-PEG11-Maleimide (Biotin-PEG11-Mal), a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostic development. Understanding these core properties is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of the final conjugate.

Core Properties of Biotin-PEG11-Maleimide

This compound is a molecule that incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a maleimide (B117702) group for covalent linkage to sulfhydryl groups, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of features makes it a versatile tool for attaching biotin to proteins, peptides, and other thiol-containing molecules.

Solubility Characteristics

The solubility of this compound is a crucial factor in its handling and use in various experimental settings. The presence of the long, hydrophilic PEG spacer significantly enhances its aqueous solubility.[1][2][3]

SolventSolubilityNotes
Water Readily Soluble[4]The hydrophilic PEG chain imparts good water solubility, allowing for reactions in aqueous buffers under physiological conditions.
Dimethyl Sulfoxide (DMSO) Soluble[5][6]A common solvent for preparing high-concentration stock solutions. A concentration of 250 mM in anhydrous DMSO has been reported in protocols.[4]
Dimethylformamide (DMF) Soluble[5]Another suitable organic solvent for creating stock solutions. It is recommended to use the anhydrous form to prevent premature hydrolysis of the maleimide group.[4]
Methylene Chloride Soluble[4]Mentioned as a potential solvent, though less commonly used for bioconjugation reactions.

Note: While qualitative descriptors like "readily soluble" are available, specific quantitative data in mg/mL is not consistently reported across manufacturers. It is always recommended to perform small-scale solubility tests for specific applications and buffer conditions.

Stability Profile

The stability of this compound is primarily governed by the reactivity of the maleimide group and the integrity of the resulting thioether bond.

In Solid Form:

Storage ConditionStabilityRecommendation
-20°C, desiccated At least 6 months to 2 years[2][5]This is the recommended storage condition to ensure long-term stability and prevent degradation.
≤4°C, desiccated Stable[4]Suitable for short-term storage. It is crucial to protect the compound from moisture.[5]

In Solution:

The stability of this compound in solution is highly dependent on the pH, temperature, and presence of nucleophiles.

ConditionEffect on Stability
pH 6.5 - 7.5 Optimal for Thiol Reaction. The maleimide group is most stable and highly selective for reaction with sulfhydryl groups in this pH range.[3][4]
pH > 7.5 Increased Hydrolysis and Amine Reactivity. The rate of hydrolysis of the maleimide ring to a non-reactive maleamic acid increases.[4] Reactivity towards primary amines also becomes more significant.[4]
Temperature Affects Reaction Rate and Hydrolysis. Bioconjugation reactions are typically performed at room temperature or 4°C. Higher temperatures can increase the rate of maleimide hydrolysis.
Presence of Thiols Potential for Retro-Michael Reaction. The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation. This is more pronounced in the presence of excess free thiols.[7]

Post-Conjugation Stability:

Interestingly, the succinimide (B58015) ring formed after the initial thiol-maleimide reaction can undergo hydrolysis. This ring-opening event renders the linkage more stable and less susceptible to the retro-Michael reaction.

Experimental Protocols

Preparation of a Biotin-PEG11-Maleimide Stock Solution

A concentrated stock solution is typically prepared in an anhydrous organic solvent to minimize hydrolysis of the maleimide group.

Materials:

  • Biotin-PEG11-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of Biotin-PEG11-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., to prepare a 250 mM stock solution from 25 mg of this compound, add 84 µL of solvent).[4]

  • Vortex the vial until the solid is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Store the stock solution at -20°C, protected from light and moisture. Under these conditions, the stock solution is generally stable for at least one month.[6]

General Protocol for Protein Biotinylation

This protocol outlines the general steps for labeling a protein with Biotin-PEG11-Maleimide. Optimization of the molar ratio of the labeling reagent to the protein may be necessary.

Materials:

  • Protein solution in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.4)

  • Biotin-PEG11-Maleimide stock solution

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a sulfhydryl-free buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: DTT can also be used but must be removed before adding the maleimide reagent.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG11-Maleimide stock solution to the protein solution.[1]

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted Biotin-PEG11-Maleimide using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.[8]

Quantification of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][10][11]

Principle:

HABA binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.

Brief Protocol:

  • Remove any free biotin from the labeled protein sample.[9]

  • Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[9]

  • Add the biotinylated protein sample to the HABA/Avidin solution.[9]

  • Measure the absorbance at 500 nm again after the reading stabilizes.[9]

  • Calculate the moles of biotin per mole of protein based on the change in absorbance and the protein concentration.[9]

Visualizations

Chemical_Structure cluster_Biotin Biotin Moiety cluster_PEG PEG11 Spacer cluster_Maleimide Maleimide Group Biotin Biotin PEG -(CH2CH2O)11- Biotin->PEG -Linker- Maleimide Maleimide PEG->Maleimide -Linker-

Caption: Structure of Biotin-PEG11-Maleimide.

Bioconjugation_Workflow Protein Thiol-containing Protein/Peptide Reaction Conjugation Reaction (pH 6.5-7.5) Protein->Reaction BiotinMal Biotin-PEG11-Maleimide BiotinMal->Reaction Conjugate Biotinylated Protein/Peptide Reaction->Conjugate Purification Purification (Desalting/Dialysis) Conjugate->Purification FinalProduct Purified Biotinylated Product Purification->FinalProduct

Caption: Bioconjugation Workflow.

Stability_Factors Stability This compound Stability pH pH pH->Stability influences Temperature Temperature Temperature->Stability influences Nucleophiles Presence of Nucleophiles (e.g., Thiols) Nucleophiles->Stability influences Storage Storage Conditions (Solid vs. Solution) Storage->Stability influences

Caption: Factors Affecting Stability.

References

An In-Depth Technical Guide to Bioconjugation Using Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Maleimide (Biotin-PEG11-Mal), a versatile heterobifunctional crosslinker, and its application in bioconjugation. We will delve into its core properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design. Furthermore, this guide offers visualizations of key experimental workflows to facilitate a deeper understanding of its practical applications.

Introduction to this compound

This compound is a chemical tool that consists of three key components:

  • A Biotin (B1667282) Moiety: This allows for the strong and specific, non-covalent interaction with avidin (B1170675) or streptavidin, which has an exceptionally high affinity (Kd ≈ 10−15 M). This interaction is fundamental to many detection and purification systems.

  • A Polyethylene Glycol (PEG) Linker: The PEG11 spacer is a hydrophilic chain of 11 ethylene (B1197577) glycol units. This linker enhances the solubility of the molecule and the resulting conjugate in aqueous solutions, reduces steric hindrance for biotin-avidin binding, and can decrease the immunogenicity of the conjugated biomolecule.

  • A Maleimide (B117702) Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

The combination of these three components makes this compound a powerful reagent for selectively labeling proteins, peptides, and other thiol-containing molecules. This enables a wide range of applications, including protein purification, immunoassays, targeted drug delivery, and cell labeling.

Physicochemical Properties and Reaction Mechanism

The maleimide group of this compound reacts with a sulfhydryl group via a Michael addition reaction, forming a stable covalent thioether linkage.

G Biotin_PEG11_Mal Biotin-PEG11-Maleimide Thioether_Conjugate Biotin-PEG11-S-Biomolecule (Stable Thioether Bond) Biotin_PEG11_Mal->Thioether_Conjugate pH 6.5-7.5 Thiol_Molecule Biomolecule-SH (e.g., Protein-Cysteine) Thiol_Molecule->Thioether_Conjugate

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of Biotin-PEG-Maleimide reagents in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C41H71N5O16S
Molecular Weight 922.1 g/mol
Spacer Arm Length ~59.1 Å
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)
Purity Typically >95%
Storage Store at -20°C, desiccated and protected from light

Table 2: Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5At pH > 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis.
Temperature Room Temperature or 4°CIncubation at 4°C for longer periods can be used to minimize protein degradation.
Molar Ratio (Reagent:Biomolecule) 5-20 fold molar excessThe optimal ratio depends on the concentration of the biomolecule and the number of available sulfhydryl groups.
Reaction Time 1-4 hoursReaction progress can be monitored by analytical techniques.

Table 3: Stability of Maleimide-Thiol Conjugates

Linkage TypeConditionHalf-lifeReference
Thiosuccinimide (from Maleimide)In vivo (Thiol Exchange)Can be unstable[1][2]
Ring-opened Succinimide (B58015) (Hydrolyzed)Physiological pH> 2 years[2]

Note: The stability of the initial thioether bond can be enhanced by hydrolysis of the succinimide ring, which can be promoted by adjusting the pH or using modified maleimides.

Experimental Protocols

General Protocol for Protein Biotinylation with this compound

This protocol provides a general procedure for labeling a protein with available sulfhydryl groups.

Materials:

  • This compound

  • Protein of interest (in a sulfhydryl-free buffer, e.g., PBS pH 7.2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0 or free cysteine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Biotinylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-fold molar excess is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent can be added to react with any excess this compound. Add a final concentration of 10-50 mM of free cysteine or Tris buffer. Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and quenching reagents by gel filtration using a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the degree of biotinylation using a HABA assay or by mass spectrometry.

    • Confirm the integrity and activity of the biotinylated protein using appropriate functional assays.

Protocol for Affinity Purification of a Biotinylated Protein

This protocol describes the capture of a biotinylated protein using streptavidin-coated beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20

  • Elution Buffer:

    • For strong binding: 8 M Guanidine-HCl, pH 1.5

    • For milder elution: High concentration of free biotin (e.g., 2-10 mM) in PBS[3]

    • For cleavable linkers: Appropriate cleavage reagent

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and wash them twice with the Binding/Wash Buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the appropriate Elution Buffer to the beads.

    • Incubate for 5-10 minutes at room temperature (or as recommended for the specific elution method).

    • Pellet the beads and collect the supernatant containing the purified protein.

Mandatory Visualizations

Experimental Workflow for Protein Biotinylation and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein in Buffer (pH 7.2) Mix Mix Protein and Reagent Protein_Prep->Mix Reagent_Prep This compound in DMSO/DMF Reagent_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Desalting Desalting Column / Dialysis Incubate->Desalting Pure_Protein Purified Biotinylated Protein Desalting->Pure_Protein HABA_Assay HABA Assay Pure_Protein->HABA_Assay Mass_Spec Mass Spectrometry Pure_Protein->Mass_Spec Functional_Assay Functional Assay Pure_Protein->Functional_Assay

Workflow for Affinity Purification using Biotin-Streptavidin Interaction

G cluster_binding Binding cluster_washing Washing cluster_elution Elution Biotinylated_Sample Biotinylated Protein Sample Incubate_Bind Incubate to Bind Biotinylated_Sample->Incubate_Bind Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubate_Bind Wash_Beads Wash Beads (3x) Incubate_Bind->Wash_Beads Remove_Unbound Remove Unbound Proteins Wash_Beads->Remove_Unbound Add_Elution_Buffer Add Elution Buffer Remove_Unbound->Add_Elution_Buffer Collect_Supernatant Collect Purified Protein Add_Elution_Buffer->Collect_Supernatant

Logical Relationship in Targeted Drug Delivery

G cluster_conjugate Conjugate Assembly cluster_delivery Targeted Delivery Drug Therapeutic Drug Linker This compound Drug->Linker Conjugate Drug-Linker-Ligand Conjugate Linker->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Linker Target_Cell Target Cell with Specific Receptor Binding Specific Binding Internalization Internalization (Endocytosis) Drug_Release Drug Release Therapeutic_Effect Therapeutic Effect

References

The Unrivaled Bond: A Technical Guide to the Function of Biotin in Avidin and Streptavidin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exceptionally strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin stands as a cornerstone of modern life sciences research and diagnostics. This technical guide delves into the core principles of this powerful molecular partnership, providing an in-depth look at its function in binding assays, quantitative data on binding kinetics, and detailed experimental protocols for key applications. The avidin-biotin complex boasts one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it an invaluable tool for a multitude of detection, purification, and targeting applications.[1][2][3][4]

Core Principles of the Biotin-Avidin/Streptavidin Interaction

At the heart of this technology is the remarkable affinity and specificity of the tetrameric proteins avidin and streptavidin for the small molecule biotin. Both avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are composed of four identical subunits, each capable of binding one molecule of biotin.[1][5][6][7] This tetravalency is a key feature, enabling the amplification of signals in immunoassays and the creation of stable molecular bridges.[1][8]

The bond formation is rapid and, once formed, is incredibly stable, withstanding extremes of pH, temperature, organic solvents, and other denaturing agents.[1][2] This robustness allows for the development of highly sensitive and reliable assays.[1] While structurally similar, avidin and streptavidin have key differences. Avidin is glycosylated and has a high isoelectric point (pI ≈ 10.5), which can sometimes lead to non-specific binding in certain applications.[1][7][9] Streptavidin, being non-glycosylated and having a near-neutral pI, generally exhibits lower non-specific binding, making it the preferred choice for many assays.[3] A deglycosylated version of avidin, known as NeutrAvidin, offers performance characteristics similar to streptavidin.[3]

Quantitative Binding Kinetics

The strength of the biotin-avidin/streptavidin interaction is quantified by its equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). The extremely low Kd value reflects a very stable complex.

ParameterAvidin-BiotinStreptavidin-BiotinReference(s)
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁴ to 10⁻¹⁵ M[1][2][3][4][10]
Association Rate (kon) ~5.3 x 10⁶ M⁻¹s⁻¹~1.3 x 10⁷ to 4.5 x 10⁷ M⁻¹s⁻¹[11][12][13]
Dissociation Rate (koff) Very Slow (t½ ≈ days)Very Slow (t½ ≈ days)[14][15]
Free Energy of Binding (ΔA⁰) -20.4 kcal/mol~ -18 kcal/mol[10]

Note: The kinetic parameters can vary depending on the specific experimental conditions, such as temperature, pH, and the nature of the biotinylated molecule.

Key Applications and Experimental Protocols

The versatility of the biotin-avidin/streptavidin system has led to its widespread use in a variety of research and diagnostic assays. Biotin's small size allows it to be conjugated to a wide range of molecules, including antibodies, nucleic acids, and proteins, without significantly altering their biological activity.[16][17]

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, the biotin-streptavidin system is a popular method for signal amplification, leading to enhanced detection sensitivity.[8][17] A common format is the sandwich ELISA, where a biotinylated detection antibody is used. The subsequent addition of streptavidin conjugated to an enzyme (like horseradish peroxidase - HRP) creates a complex that can generate a measurable signal upon the addition of a substrate.[5]

Diagram: Streptavidin-Biotin Sandwich ELISA Workflow

ELISA_Workflow cluster_plate Microtiter Plate Well CaptureAb 1. Immobilized Capture Antibody Antigen 2. Antigen Binding CaptureAb->Antigen Add Sample BiotinDetAb 3. Biotinylated Detection Antibody Antigen->BiotinDetAb Add Biotinylated Detection Ab SA_HRP 4. Streptavidin-HRP Complex BiotinDetAb->SA_HRP Add Streptavidin-HRP Substrate 5. Substrate Addition SA_HRP->Substrate Add Substrate Signal 6. Colorimetric Signal Substrate->Signal

Caption: Workflow of a sandwich ELISA using streptavidin-biotin for signal amplification.

Detailed Protocol: Sandwich ELISA with Streptavidin-Biotin Detection

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended for specific assays.

Materials:

  • ELISA-compatible 96-well microtiter plates

  • Capture Antibody

  • Antigen Standard and Samples

  • Biotinylated Detection Antibody

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer/Reagent Diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 300 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step, but increase the number of washes to 5 to ensure removal of unbound conjugate.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[18]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of antigen present.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. Streptavidin-coated sensor chips are widely used to immobilize biotinylated ligands (e.g., proteins, peptides, or nucleic acids) in a specific and oriented manner.[19][20] This approach offers high reproducibility and allows for the study of the kinetics and affinity of the interaction between the immobilized ligand and an analyte in solution.[21]

Diagram: SPR Experimental Setup with a Streptavidin Chip

SPR_Setup cluster_spr SPR Biosensor Analyte Analyte in Solution Flow SensorChip Gold Film Dextran Matrix with Immobilized Streptavidin Captured Biotinylated Ligand Analyte->SensorChip:f2 Binding SensorChip:f2->Analyte Dissociation Detector Detector (Measures Refractive Index Change) SensorChip:f0->Detector Reflected Light LightSource Light Source LightSource->SensorChip:f0 Incident Light

Caption: Schematic of an SPR experiment using a streptavidin-coated sensor chip.

Detailed Protocol: Kinetic Analysis using a Streptavidin SPR Sensor Chip

This protocol outlines the general steps for immobilizing a biotinylated ligand and performing a kinetic analysis. Specific parameters will vary based on the instrument and the molecules being studied.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip (SA chip)

  • Biotinylated ligand

  • Analyte

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (if applicable, e.g., 1 M NaCl in 50 mM NaOH for some applications)[22]

Procedure:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Ligand Immobilization:

    • Dilute the biotinylated ligand in running buffer to a low concentration (e.g., in the pM to low nM range).

    • Inject the biotinylated ligand over the streptavidin sensor surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture.[22]

    • Monitor the response units (RU) to achieve the desired level of immobilization. The high affinity of the interaction means this binding is essentially irreversible.[23]

  • Analyte Binding (Association):

    • Prepare a series of dilutions of the analyte in running buffer.

    • Inject the analyte solutions over the sensor surface, starting with the lowest concentration, for a defined period to monitor the association phase.

  • Dissociation:

    • After the analyte injection, switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration (Optional):

    • If the interaction is reversible and the ligand is stable, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. For the streptavidin-biotin linkage itself, regeneration is generally not feasible due to its extreme stability.[24] However, the interaction between the captured ligand and the analyte may be disruptable.

  • Data Analysis:

    • Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Drug Development Applications

The robustness and versatility of the biotin-streptavidin system are highly valuable in drug development. Applications include:

  • High-Throughput Screening (HTS): Biotinylated targets can be immobilized for screening compound libraries.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Assays: Development of sensitive immunoassays to measure drug and biomarker levels.[25]

  • Drug Targeting and Delivery: The avidin-biotin system can be used to conjugate drugs to targeting moieties like antibodies, a strategy known as pretargeting.[26] Avidin-based nanoparticles are also being explored for targeted drug delivery.[4][27]

  • Biomarker Discovery: Biotinylation of proteins in complex mixtures allows for their selective capture and subsequent identification by mass spectrometry.

Conclusion

The interaction between biotin and avidin or streptavidin remains one of the most powerful tools in the molecular biologist's and drug developer's arsenal. Its extraordinary affinity, specificity, and stability have enabled the development of a vast array of highly sensitive and robust assays. A thorough understanding of the underlying principles, quantitative kinetics, and experimental protocols is essential for leveraging the full potential of this remarkable biological system to advance research and therapeutic development.

References

theoretical molecular weight of Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Theoretical Molecular Weight of Biotin-PEG11-Mal

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This guide provides a detailed breakdown of the , a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and diagnostic assays.

Elemental Composition and Molecular Formula

This compound is a complex molecule comprising a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer with 11 ethylene (B1197577) glycol units, and a maleimide (B117702) group. The established chemical formula for this compound is C41H71N5O16S.[1][2][3] This formula is the basis for calculating its theoretical molecular weight.

The elemental composition, derived from the molecular formula, is summarized in the table below.

ElementSymbolNumber of Atoms
CarbonC41
HydrogenH71
NitrogenN5
OxygenO16
SulfurS1

Calculation of Theoretical Molecular Weight

The theoretical molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are used for this calculation.

The atomic weights for each element are:

  • Carbon (C): 12.011 amu[4][5]

  • Hydrogen (H): 1.008 amu[6][7]

  • Nitrogen (N): 14.007 amu[8][9][10][11]

  • Oxygen (O): 15.999 amu[12][13][14][15]

  • Sulfur (S): 32.065 amu[16][17][18]

The theoretical molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O) + (Number of S atoms × Atomic weight of S)

(41 × 12.011) + (71 × 1.008) + (5 × 14.007) + (16 × 15.999) + (1 × 32.065) = 922.103 g/mol

This calculated value is consistent with the molecular weight provided by various commercial suppliers.[1][2]

The following table presents a detailed breakdown of the molecular weight calculation.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC4112.011492.451
HydrogenH711.00871.568
NitrogenN514.00770.035
OxygenO1615.999255.984
SulfurS132.06532.065
Total 922.103

Summary of Molecular Weight Data

ParameterValue
Chemical FormulaC41H71N5O16S
Theoretical Molecular Weight922.103 g/mol
Exact Mass921.4617

Visualization of Elemental Contribution

The following diagram illustrates the contribution of each element to the overall molecular structure of this compound.

Elemental Composition of this compound This compound This compound C41H71N5O16S C Carbon (C) 41 atoms This compound->C H Hydrogen (H) 71 atoms This compound->H N Nitrogen (N) 5 atoms This compound->N O Oxygen (O) 16 atoms This compound->O S Sulfur (S) 1 atom This compound->S

Elemental composition of this compound.

Experimental Protocols and Signaling Pathways

The determination of a theoretical molecular weight is a computational process based on the chemical formula and standard atomic weights. Therefore, experimental protocols are not applicable in this context. Similarly, as this compound is a synthetic crosslinker, it does not have an independent signaling pathway. Its function is to conjugate to other molecules, which may then be involved in various biological pathways.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Biotin-PEG11-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a widely utilized technique for labeling antibodies and other proteins for various applications, including immunoassays (ELISA, Western blotting), immunohistochemistry (IHC), affinity purification, and targeted drug delivery. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a versatile and sensitive detection method. Biotin-PEG11-Maleimide is a sulfhydryl-reactive biotinylation reagent that enables the covalent attachment of biotin to antibodies and other proteins through a stable thioether bond. The maleimide (B117702) group specifically reacts with free sulfhydryl (-SH) groups, which can be naturally present in cysteine residues or introduced through the reduction of disulfide bonds. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm (PEG11) enhances the solubility of the labeled antibody, minimizes steric hindrance for biotin-streptavidin binding, and can help prevent aggregation of the conjugate.[1][2]

This document provides a detailed protocol for the biotinylation of antibodies using Biotin-PEG11-Maleimide, including methods for antibody preparation, conjugation, purification, and quantification of biotin incorporation.

Principle of the Reaction

The labeling reaction involves the nucleophilic addition of a sulfhydryl group from a cysteine residue on the antibody to the maleimide group of the Biotin-PEG11-Maleimide reagent. This reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5 and results in the formation of a stable thioether linkage.[1][3] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine.[1]

Data Presentation: Quantitative Parameters for Antibody Biotinylation

The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the Biotin-PEG11-Maleimide reagent to the antibody, the antibody concentration, and the reaction time. The following table summarizes typical starting recommendations and expected outcomes. It is important to note that optimal conditions may vary depending on the specific antibody and experimental goals.

ParameterRecommended RangeExpected Outcome & Considerations
Molar Ratio of Biotin-PEG11-Mal to Antibody 5:1 to 20:1A higher molar ratio generally leads to a higher degree of labeling (DOL). Start with a 10:1 to 20:1 ratio for initial experiments.[1][4] For more dilute protein solutions, a greater molar excess may be necessary.[1]
Antibody Concentration 1-10 mg/mLHigher antibody concentrations can improve labeling efficiency.[4][5]
Reaction pH 6.5 - 7.5This pH range favors the specific reaction between maleimide and sulfhydryl groups while minimizing side reactions with amines.[1][6]
Reaction Time 2 hours at room temperature or overnight at 2-8 °CLonger incubation times can increase the degree of labeling, but also risk antibody degradation. Start with a 2-hour incubation at room temperature.[4][7]
Degree of Labeling (DOL) 3-8 biotins per antibodyAn optimal DOL balances signal amplification with the preservation of antibody function. Over-labeling can lead to loss of antigen-binding activity.[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an IgG antibody with Biotin-PEG11-Maleimide.

Materials and Reagents
  • IgG antibody to be labeled

  • Biotin-PEG11-Maleimide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0-7.5 (degassed)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0

  • Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO)

  • Biotin quantification assay kit (e.g., HABA assay)

Experimental Workflow Diagram

G Experimental Workflow for Antibody Biotinylation cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis prep_ab 1. Prepare Antibody Solution (1-10 mg/mL in PBS) reduce_ab 2. (Optional) Reduce Disulfide Bonds (e.g., with TCEP) prep_ab->reduce_ab If targeting internal cysteines purify_reduced_ab 3. Purify Reduced Antibody (Desalting column) reduce_ab->purify_reduced_ab conjugate 5. Mix Antibody and Biotin Reagent (Molar ratio 10:1 to 20:1) purify_reduced_ab->conjugate prep_reagent 4. Prepare this compound Stock Solution (in DMSO) prep_reagent->conjugate incubate 6. Incubate (2h at RT or overnight at 4°C) purify_conjugate 7. Purify Biotinylated Antibody (Desalting column or dialysis) incubate->purify_conjugate quantify 8. Quantify Degree of Labeling (e.g., HABA assay) purify_conjugate->quantify store 9. Store Conjugate (at 4°C or -20°C) quantify->store

Caption: Workflow for antibody biotinylation using Biotin-PEG11-Maleimide.

Step-by-Step Protocol

1. Antibody Preparation

a. Prepare the antibody in a suitable buffer such as PBS at a concentration of 1-10 mg/mL. The buffer should be free of amines (e.g., Tris) and thiols.

b. (Optional) Reduction of Antibody Disulfide Bonds: If the antibody does not have free sulfhydryl groups, or if labeling of internal cysteines is desired, the interchain disulfide bonds can be reduced. i. Add a 10-fold molar excess of TCEP to the antibody solution.[7] ii. Incubate for 30 minutes at room temperature. iii. Immediately remove the excess TCEP using a desalting column equilibrated with degassed reaction buffer (pH 7.0-7.5).

2. Preparation of Biotin-PEG11-Maleimide Stock Solution

a. Allow the vial of Biotin-PEG11-Maleimide to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[4][9] For example, to prepare a 10 mM solution from 1 mg of Biotin-PEG11-Maleimide (MW ≈ 922.1 g/mol ), dissolve it in approximately 108 µL of DMSO. c. Unused stock solution can be stored at -20°C, protected from light and moisture.[7]

3. Conjugation Reaction

a. Add the desired molar excess (e.g., 10 to 20-fold) of the Biotin-PEG11-Maleimide stock solution to the antibody solution while gently vortexing.[4][7] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[4][7]

4. Purification of the Biotinylated Antibody

a. Remove the excess, unreacted Biotin-PEG11-Maleimide by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[7] b. Alternatively, dialyze the sample against PBS overnight at 4°C with at least three buffer changes. c. The purified biotinylated antibody can be collected and its concentration determined by measuring the absorbance at 280 nm.

5. Determination of the Degree of Labeling (DOL)

The number of biotin molecules conjugated to each antibody molecule (DOL) can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1] This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample. Several commercial kits are available for this purpose.

6. Storage of the Labeled Antibody

a. For long-term storage, it is recommended to add a stabilizing protein such as BSA to a final concentration of 5-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) to 0.01-0.03%.[7] b. Store the conjugate at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Adding glycerol (B35011) to a final concentration of 50% can also allow for storage at -20°C.[7]

Chemical Reaction Diagram

G Reaction of Biotin-PEG11-Maleimide with an Antibody Thiol Group cluster_reactants Reactants cluster_product Product Ab_SH Antibody-SH Conjugate Biotin-PEG11-S-Antibody (Stable Thioether Bond) Ab_SH->Conjugate pH 6.5-7.5 Biotin_PEG_Mal Biotin-PEG11-Maleimide Biotin_PEG_Mal->Conjugate

Caption: Chemical reaction of Biotin-PEG11-Maleimide with an antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Inefficient reduction of disulfide bonds.Ensure complete removal of the reducing agent before adding the maleimide reagent. Optimize TCEP concentration and incubation time.
Hydrolysis of the maleimide group.Prepare the Biotin-PEG11-Maleimide stock solution fresh in anhydrous solvent. Avoid prolonged exposure to aqueous solutions before conjugation.
Presence of thiol-containing substances in the buffer.Use buffers free of thiols (e.g., DTT, 2-mercaptoethanol).
Antibody Precipitation Over-labeling of the antibody.Reduce the molar ratio of the biotin reagent to the antibody.
Low antibody concentration.Increase the antibody concentration during the labeling reaction.
Loss of Antibody Activity Modification of critical cysteine residues in the antigen-binding site.Consider using an amine-reactive biotinylation reagent if sulfhydryl modification proves detrimental.
Over-labeling.Reduce the molar ratio of the biotin reagent to optimize the DOL.

Conclusion

The Biotin-PEG11-Maleimide reagent provides an effective method for the biotinylation of antibodies through sulfhydryl-specific conjugation. The protocol outlined in these application notes offers a robust starting point for researchers. However, for each specific antibody, optimization of the reaction conditions, particularly the molar ratio of the biotin reagent, may be necessary to achieve the desired degree of labeling while preserving the antibody's biological activity. Careful purification and quantification of the final conjugate are crucial steps to ensure the reliability and reproducibility of downstream applications.

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Biotinylation with Biotin-PEG11-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein biotinylation is a powerful technique that involves covalently attaching biotin (B1667282) to a protein of interest. This process leverages the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and proteins like streptavidin and avidin (B1170675) (KD = 10-14 to 10-15 M), enabling a wide range of applications in biochemistry and molecular biology.[1][2] Biotinylated proteins are instrumental in protein purification, immobilization, and detection assays such as ELISA, Western blotting, and immunoprecipitation.[2][3]

Biotin-PEG11-Maleimide is a specific type of biotinylation reagent designed to target free sulfhydryl groups (-SH) on cysteine residues.[4][5] It features three key components:

  • Biotin: The high-affinity tag for streptavidin or avidin.

  • Maleimide (B117702): A reactive group that specifically and stably couples with sulfhydryl groups at a neutral pH range (6.5-7.5) to form a stable thioether bond.[6][7]

  • PEG11: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. This spacer enhances the solubility of the labeled protein, reduces the potential for aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin.[6][7]

This guide provides a detailed, step-by-step protocol for the successful biotinylation of proteins containing cysteine residues using Biotin-PEG11-Maleimide, including purification and quantification of the final conjugate.

Reaction Mechanism and Experimental Workflow

The maleimide group of the reagent reacts specifically with the sulfhydryl group of a cysteine residue on the target protein to form a stable, covalent thioether linkage.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Product Protein-S-Thioether-PEG11-Biotin (Stable Conjugate) Protein_SH->Product pH 6.5-7.5 Stable Thioether Bond Formation Biotin_Mal Biotin-PEG11-Maleimide Biotin_Mal->Product

Caption: Chemical reaction of Biotin-PEG11-Maleimide with a protein's cysteine residue.

The overall experimental process follows a logical sequence of steps from protein preparation to the final application of the biotinylated conjugate.

G start Start prep_protein 1. Prepare Protein Sample (Ensure free -SH groups are available) start->prep_protein optional_reduction Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->optional_reduction prep_reagent 2. Prepare Biotin-PEG11-Mal Stock Solution (in DMSO/DMF) optional_reduction->prep_reagent reaction 3. Biotinylation Reaction (Incubate protein with reagent) prep_reagent->reaction purify 4. Remove Excess Biotin Reagent (Dialysis or Desalting Column) reaction->purify quantify 5. Quantify Degree of Biotinylation (e.g., HABA Assay) purify->quantify affinity_purify 6. Affinity Purification of Labeled Protein (Streptavidin Resin) quantify->affinity_purify downstream 7. Downstream Applications (WB, ELISA, Pull-down, etc.) affinity_purify->downstream end End downstream->end

Caption: General experimental workflow for protein biotinylation.

Materials and Reagents

  • Biotin-PEG11-Maleimide

  • Target protein with at least one free cysteine residue

  • Anhydrous (molecular sieve-treated) Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP-HCl), optional for disulfide reduction

  • Desalting columns or dialysis equipment for purification

  • Streptavidin-agarose resin or magnetic beads for affinity purification[3]

  • Reagents for HABA assay (optional, for quantification)

  • BCA or Bradford Protein Assay Reagents

Detailed Experimental Protocols

Protocol 1: Protein Preparation

The target protein must contain free (reduced) sulfhydryl groups for labeling. If the cysteine residues are present as disulfide bonds, they must first be reduced.

1.1. Buffer Exchange:

  • Ensure the protein is in a sulfhydryl-free buffer at a pH between 6.5 and 7.5.[6] Common buffers include PBS, HEPES, or MOPS.
  • Crucially, avoid buffers containing thiols (like DTT or β-mercaptoethanol) in the final reaction mixture.
  • The protein concentration should ideally be >2 mg/mL to ensure efficient labeling.[6][8]

1.2. (Optional) Reduction of Disulfide Bonds:

  • If the protein's cysteines are oxidized, they must be reduced. TCEP is recommended as it does not contain a sulfhydryl group and therefore does not need to be removed before adding the maleimide reagent.[9][10]
  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[10]
  • Incubate for 30-60 minutes at room temperature. The reaction can be performed under an inert gas (nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.[9]

Protocol 2: Biotinylation Reaction

2.1. Prepare Biotin-PEG11-Maleimide Stock Solution:

  • Biotin-PEG11-Maleimide is a solid that can be difficult to weigh. It is recommended to prepare a stock solution immediately before use.[6]
  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
  • Dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10-20 mM (e.g., ~10 mg/mL).[10][11] Vortex briefly to ensure it is fully dissolved.
  • Note: The maleimide group can hydrolyze in the presence of water. Use high-quality, dry solvents and do not store the stock solution for extended periods.[6][8]

2.2. Perform the Labeling Reaction:

  • Calculate the required volume of the biotin reagent stock solution. A 5- to 20-fold molar excess of Biotin-PEG11-Maleimide to the protein is a recommended starting point.[6] The optimal ratio may need to be determined empirically.
  • Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]

Protocol 3: Removal of Excess Biotin Reagent

It is critical to remove non-reacted and hydrolyzed Biotin-PEG11-Maleimide, as it can bind to streptavidin in downstream applications and cause background signal or competitive inhibition.

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer (e.g., PBS). This method is rapid and efficient for removing small molecules from proteins.[6][12]

  • Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer (e.g., 1L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.

Protocol 4: Quantification of Biotinylation (HABA Assay)

The degree of labeling (moles of biotin per mole of protein) can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[6] Kits are commercially available for this purpose. Other methods for quantification include fluorescence-based assays, ELISA, and mass spectrometry.[2][13][14]

Protocol 5: Affinity Purification of Biotinylated Protein

The biotin tag allows for highly specific purification of the labeled protein away from unlabeled protein and other contaminants.

  • Binding: Incubate the biotinylated protein solution with streptavidin-conjugated agarose (B213101) or magnetic beads for 30-60 minutes.[3][15]

  • Washing: Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.

  • Elution: Eluting the biotinylated protein from streptavidin can be challenging due to the high-affinity interaction.[16]

    • Harsh/Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer is effective but will denature the protein.

    • Competitive Elution: High concentrations of free biotin in a near-neutral buffer can be used for competitive elution, though this may be inefficient.[1]

    • Mild Elution: Using anti-biotin antibody agarose allows for competitive elution with free biotin under non-denaturing, near-neutral conditions.[1]

Data Presentation and Troubleshooting

Table 1: Recommended Reaction and Storage Buffers
Buffer ComponentConcentrationpHPurposeNotes
PBS, HEPES, or MOPS20-100 mM6.5-7.5Biotinylation ReactionMust be free of sulfhydryl-containing reagents (e.g., DTT).[10] Avoid primary amine buffers (e.g., Tris) if pH > 7.5.[6]
TCEP-HCl10-100x molar excess over proteinN/ADisulfide Reduction (Optional)Add before biotinylation; does not need to be removed.[9]
PBS or Tris-Buffered Saline (TBS)20-50 mM7.2-8.0Storage/Downstream UseStore at 4°C short-term or -20°C/-80°C long-term.
Sodium Azide0.02% (w/v)N/AStorageInhibits microbial growth for long-term storage.[10]
Glycerol50% (v/v)N/AStorageActs as a cryoprotectant for storage at -20°C.[10]
Table 2: Recommended Molar Excess of Biotin-PEG11-Maleimide
Protein ConcentrationRecommended Starting Molar Excess (Reagent:Protein)Rationale
> 2 mg/mL5:1 to 20:1Higher protein concentration drives the reaction forward, requiring a moderate excess of reagent.[6]
< 2 mg/mL20:1 to 50:1A greater relative molar excess may be needed to achieve sufficient labeling at lower protein concentrations.[6]
Table 3: Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Low or No Biotinylation Insufficient free sulfhydryl (-SH) groups.Ensure protein has available cysteines. Perform an optional reduction step with TCEP if disulfide bonds are present.[8]
Hydrolyzed Maleimide Reagent.Prepare the this compound stock solution fresh in anhydrous DMSO/DMF immediately before use.[8]
Interfering substances in the buffer.Ensure the reaction buffer is at pH 6.5-7.5 and free of thiols. Perform a buffer exchange if necessary.[12]
Protein Precipitation during Reaction Over-modification of the protein.Reduce the molar excess of the biotin reagent. Precipitation can occur if the protein's biophysical properties are drastically altered.[8]
Low protein solubility in the reaction buffer.Ensure the buffer conditions are optimal for your specific protein's stability. The PEG spacer on the reagent is designed to help with solubility.[6]
High Background in Downstream Assays Incomplete removal of excess biotin reagent.Ensure thorough purification after the labeling reaction using a desalting column or extensive dialysis.[6]

References

Application Notes and Protocols for Cell Surface Protein Labeling Using Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the "surfaceome," is critical for understanding a vast array of biological processes, including signal transduction, cell-cell adhesion, immune responses, and nutrient transport. These proteins are also primary targets for a majority of therapeutic drugs. Biotin-PEG11-Mal is a covalent labeling reagent designed for the specific biotinylation of cell surface proteins via their free sulfhydryl groups, typically found in cysteine residues.

This reagent features three key components:

  • Biotin (B1667282): A small vitamin with an extraordinarily high affinity for streptavidin and its analogues (avidin, neutravidin), enabling robust affinity purification and detection of labeled proteins.

  • Maleimide (B117702) (Mal): A sulfhydryl-reactive group that forms a stable, covalent thioether bond with the thiol group of cysteine residues. This reaction is highly specific at a pH range of 6.5-7.5.[1]

  • PEG11: A hydrophilic polyethylene (B3416737) glycol spacer arm with 11 PEG units. This long, flexible spacer minimizes steric hindrance for subsequent binding to streptavidin, enhances the water solubility of the reagent, and helps prevent aggregation of labeled proteins.[2]

These application notes provide a detailed protocol for the selective labeling of cell surface proteins on live cells using this compound, followed by their enrichment and analysis.

Principle of the Method

The labeling strategy involves a two-step process performed on live, intact cells. First, the disulfide bonds within the extracellular domains of surface proteins are mildly reduced to expose free sulfhydryl (-SH) groups. Second, the cells are incubated with this compound, which covalently attaches a biotin tag to these newly available thiols. Because the reagent is membrane-impermeable under the experimental conditions, only extracellularly accessible proteins are labeled. The biotinylated proteins can then be isolated from the total cell lysate using streptavidin-coated agarose (B213101) or magnetic beads for downstream analysis, such as Western blotting or mass spectrometry-based proteomics.

Applications

  • Identification and Quantification of the Surface Proteome: Profiling the complement of proteins present on the cell surface under different physiological or pathological conditions.

  • Studying Protein Trafficking: Monitoring the internalization, recycling, and degradation of specific cell surface receptors, such as G-protein coupled receptors (GPCRs), in response to ligand stimulation.[3][4]

  • Analysis of Protein-Protein Interactions: Isolating specific biotinylated "bait" proteins to identify interacting "prey" proteins on the cell surface.

  • Drug Target Discovery: Identifying cell surface proteins that are differentially expressed in diseased versus healthy cells.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from cell surface protein labeling experiments. The exact values will vary depending on the cell type, protein of interest, and experimental conditions.

Table 1: Optimization of TCEP Concentration for Disulfide Reduction on Live Cells

TCEP Concentration (mM)Incubation Time (min)Cell Viability (%)Relative Labeling Efficiency (%)
020>995 (baseline)
0.520>9865
1.0 20 >98 100
2.52095102
5.0208895

Note: Optimal TCEP concentration should be determined empirically for each cell line. High concentrations can impact cell viability.[5] Labeling efficiency can be assessed by Western blot for a known, abundant cell surface protein.

Table 2: Representative Results from a Quantitative Mass Spectrometry Analysis of Labeled Surface Proteins

ProteinGeneCellular Localization (GO)Fold Change (Treated/Control)p-value
Epidermal growth factor receptorEGFRPlasma Membrane-2.5<0.01
Transferrin receptor protein 1TFRCPlasma Membrane-0.2>0.05
Integrin beta-1ITGB1Plasma Membrane1.8<0.05
Sodium/potassium-transporting ATPase subunit alpha-1ATP1A1Plasma Membrane0.1>0.05
GAPDHGAPDHCytosol-0.1>0.05

Note: This table illustrates hypothetical data from a label-free quantitative proteomics experiment comparing treated vs. control cells. A negative fold change for EGFR suggests internalization upon treatment. The low fold change for the cytosolic protein GAPDH indicates the specificity of the cell surface labeling.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol describes the labeling of cell surface proteins on adherent cells in a 10 cm dish.

Materials:

  • This compound (store desiccated at 4°C)[2]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Buffer: PBS containing 5 mM L-cysteine or 10 mM Glycine

  • Adherent cells cultured to 80-90% confluency

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TCEP in water. This can be stored at -20°C.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6][7]

  • Cell Preparation:

    • Place the culture dish on ice.

    • Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold PBS to remove any serum proteins.

  • Reduction of Disulfide Bonds:

    • Prepare a 1 mM TCEP solution in ice-cold PBS.

    • Add 5 mL of the 1 mM TCEP solution to the cells and incubate for 20 minutes on ice with gentle rocking.[8][9]

    • Aspirate the TCEP solution and wash the cells twice with 10 mL of ice-cold PBS to remove the reducing agent.

  • Biotinylation Reaction:

    • Dilute the 10 mM this compound stock solution in ice-cold PBS (pH 6.5-7.5) to a final concentration of 0.5-1 mM. The optimal concentration may need to be determined empirically.

    • Add 5 mL of the this compound solution to the cells, ensuring the entire surface is covered.

    • Incubate for 30 minutes on ice with gentle rocking.

  • Quenching:

    • Aspirate the biotinylation solution.

    • Add 10 mL of ice-cold Quenching Buffer (e.g., 5 mM L-cysteine in PBS) to the cells.

    • Incubate for 10-15 minutes on ice with gentle rocking to quench any unreacted maleimide groups.

    • Wash the cells three times with 10 mL of ice-cold PBS. The cells are now ready for lysis and downstream processing.

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

  • Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

  • Streptavidin or NeutrAvidin Agarose Beads (50% slurry)

  • Wash Buffer (e.g., Lysis buffer with adjusted detergent concentrations)

  • Elution Buffer (e.g., 2X Laemmli sample buffer containing 100 mM DTT for Western blotting)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Add 500 µL of ice-cold Lysis Buffer to the plate of biotinylated cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 5-10 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Affinity Purification:

    • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer. For each wash, centrifuge the beads at 1,000 x g for 1 minute and discard the supernatant.

    • Add 50 µL of the 50% bead slurry to the clarified cell lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute).

    • Carefully remove the supernatant (this is the "unbound" fraction and can be saved for analysis).

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • Two washes with Lysis Buffer.

      • Two washes with a high-salt buffer (e.g., PBS with 500 mM NaCl).

      • One wash with PBS.

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the bound proteins for Western blot analysis, add 50 µL of 2X Laemmli sample buffer containing DTT.

    • Boil the sample at 95-100°C for 10 minutes to release the proteins from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted, biotinylated proteins. The sample is now ready for SDS-PAGE and Western blotting.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation & Labeling cluster_purification Purification & Analysis cells 1. Live Adherent Cells (80-90% Confluency) wash1 2. Wash with ice-cold PBS cells->wash1 reduction 3. Reduce with 1 mM TCEP (20 min on ice) wash1->reduction wash2 4. Wash with ice-cold PBS reduction->wash2 labeling 5. Label with this compound (30 min on ice) wash2->labeling quench 6. Quench Reaction (L-cysteine) labeling->quench wash3 7. Final Washes with PBS quench->wash3 lysis 8. Lyse Cells wash3->lysis clarify 9. Clarify Lysate lysis->clarify bind 10. Bind to Streptavidin Beads clarify->bind wash_beads 11. Wash Beads bind->wash_beads elute 12. Elute Proteins wash_beads->elute analysis 13. Downstream Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Workflow for cell surface protein labeling and purification.

GPCR_Internalization_Pathway cluster_internalization Internalization Pathway cluster_fate Intracellular Fate GPCR_surface GPCR with Exposed Thiols (this compound Labeled) clathrin_pit Clathrin-Coated Pit GPCR_surface->clathrin_pit Internalization ligand Ligand ligand->GPCR_surface Binding & Activation endosome Early Endosome clathrin_pit->endosome recycling Recycling to Surface endosome->recycling Sorting lysosome Degradation (Lysosome) endosome->lysosome Sorting recycling->GPCR_surface

References

Application Notes and Protocols for Biotin-PEG11-Maleimide Conjugation to Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted biotinylation of peptides is a critical technique in various fields of life science research and drug development, including immunoassays, affinity purification, and targeted drug delivery. The use of a Biotin-PEG11-Maleimide linker offers a robust method for specifically conjugating biotin (B1667282) to cysteine residues within a peptide sequence. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues at a neutral pH, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer, in this case, a homogenous chain of 11 ethylene (B1197577) glycol units, enhances the solubility of the resulting conjugate in aqueous solutions and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of Biotin-PEG11-Maleimide to cysteine-containing peptides, including methods for peptide preparation, conjugation reaction, and purification of the final product.

Key Applications

  • Immunoassays: Development of sensitive detection probes for ELISAs, Western blotting, and immunohistochemistry.[]

  • Affinity Purification: Immobilization of peptides onto streptavidin-coated surfaces for the isolation and purification of binding partners.[5][6][7]

  • Targeted Drug Delivery: Attachment of biotin to peptide-based drugs for targeted delivery to cells or tissues expressing avidin or streptavidin fusion proteins.[1][]

  • Biosensor Development: Immobilization of peptides on sensor surfaces for high-sensitivity detection of analytes.[1]

  • Proteomics: Enrichment of cysteine-containing peptides for mass spectrometry-based analysis.[5][8]

Data Presentation

Table 1: Recommended Reaction Conditions for Biotin-PEG11-Mal Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5The maleimide group is most reactive and specific towards sulfhydryl groups within this pH range. At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide can occur.[3]
Buffer Phosphate, HEPES, TrisBuffers should be free of thiols. Degassing the buffer prior to use is recommended to prevent oxidation of the cysteine thiol.[9][10][11]
Molar Excess of this compound 5 to 20-foldThe optimal molar ratio depends on the peptide concentration and the desired degree of labeling. For dilute peptide solutions, a higher molar excess may be required.[3]
Reaction Time 2 hours to overnightReaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[9][12]
Temperature Room Temperature or 4°CReactions are typically performed at room temperature. For longer incubation times, 4°C can be used to minimize potential degradation.[9][11]
Table 2: Example Purification Strategies for Biotinylated Peptides
Purification MethodPrincipleApplicability
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of the conjugated peptide from unreacted peptide and excess biotin reagent.[9][13]
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.Removal of excess, low molecular weight this compound from the higher molecular weight peptide conjugate.[3][9]
Affinity Chromatography (Streptavidin-Agarose) Specific binding of the biotinylated peptide to immobilized streptavidin.Highly specific purification method, but requires harsh elution conditions that may not be suitable for all peptides.[6][14]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Cysteine-Containing Peptides

For peptides that may have formed intramolecular or intermolecular disulfide bonds, a reduction step is necessary prior to conjugation to ensure the availability of free sulfhydryl groups.

Materials:

  • Cysteine-containing peptide

  • Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

Procedure:

  • Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[11]

  • Add a 10 to 100-fold molar excess of TCEP to the peptide solution.[9][12]

  • Incubate the mixture for 30-60 minutes at room temperature.

  • Proceed immediately to the conjugation protocol. It is generally not necessary to remove the TCEP before adding the maleimide reagent.

Protocol 2: Conjugation of Biotin-PEG11-Maleimide to a Cysteine-Containing Peptide

Materials:

  • Reduced cysteine-containing peptide solution (from Protocol 1)

  • Biotin-PEG11-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (as in Protocol 1)

Procedure:

  • Prepare a stock solution of Biotin-PEG11-Maleimide (e.g., 10 mM) in anhydrous DMF or DMSO.[9][12]

  • Add a 5 to 20-fold molar excess of the Biotin-PEG11-Maleimide stock solution to the reduced peptide solution.[3]

  • Mix the reaction solution thoroughly by gentle vortexing or pipetting.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the cysteine.[9][11]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9][12]

  • (Optional) The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (B142953) (DTT) to consume any unreacted maleimide.

  • Proceed to the purification protocol.

Protocol 3: Purification of the Biotinylated Peptide by RP-HPLC

Materials:

  • Conjugation reaction mixture

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Acidify the reaction mixture by adding a small amount of TFA (e.g., to a final concentration of 0.1%).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute the biotinylated peptide using a linear gradient of Solvent B. A typical gradient might be 5-95% Solvent B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The biotinylated peptide will typically have a slightly longer retention time than the unconjugated peptide.

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Lyophilize the purified peptide for storage.

Mandatory Visualization

Biotin_PEG11_Mal_Conjugation_Workflow cluster_peptide_prep Peptide Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Peptide Cysteine-Containing Peptide ReducedPeptide Reduced Peptide (Free Thiol) Peptide->ReducedPeptide TCEP Reduction ReactionMix Reaction Mixture (pH 6.5-7.5) ReducedPeptide->ReactionMix BiotinReagent Biotin-PEG11-Maleimide (in DMSO/DMF) BiotinReagent->ReactionMix Purification RP-HPLC / SEC ReactionMix->Purification Purify Analysis Mass Spectrometry Purification->Analysis Verify FinalProduct Purified Biotinylated Peptide Analysis->FinalProduct

Caption: Workflow for Biotin-PEG11-Maleimide conjugation.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product cluster_side_reaction Potential Side Reaction PeptideSH Peptide-SH (Cysteine Thiol) Thioether Stable Thioether Bond (Peptide-S-Biotin) PeptideSH->Thioether Michael Addition (pH 6.5-7.5) BiotinMal Biotin-PEG11-Maleimide BiotinMal->Thioether Hydrolysis Maleimide Hydrolysis (at high pH) BiotinMal->Hydrolysis pH > 7.5

Caption: Thiol-Maleimide reaction mechanism.

References

Application Notes and Protocols for Nanoparticle Functionalization with Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of nanoparticles with Biotin-PEG11-Maleimide (Biotin-PEG11-Mal). This procedure is critical for researchers in drug delivery, diagnostics, and various biomedical applications where targeted delivery and high-affinity interactions are desired. The biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling a wide range of downstream applications, including immunoassays, targeted drug delivery, and biosensing.[1][2] The maleimide (B117702) group specifically reacts with free thiol (sulfhydryl) groups on the nanoparticle surface, forming a stable thioether bond.[3][4][5]

Overview of the Functionalization Process

The functionalization process involves a "click" chemistry reaction between a thiol-modified nanoparticle and the maleimide group of the this compound linker.[4] This Michael addition reaction is highly specific and efficient under physiological pH conditions.[3] The polyethylene (B3416737) glycol (PEG) spacer (PEG11) enhances the water solubility and biocompatibility of the nanoparticles, reduces steric hindrance for the biotin-avidin interaction, and can help to minimize non-specific protein adsorption, thereby increasing circulation time in vivo.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful functionalization of nanoparticles with this compound. These values are based on established protocols and literature data.[3][7][8][9]

ParameterRecommended Value/RangeNotes
Reactant Molar Ratio (Maleimide:Thiol) 2:1 to 5:1A slight excess of the maleimide linker can drive the reaction to completion. The optimal ratio may vary depending on the nanoparticle type and can be optimized.[3][7][8][9]
Reaction pH 7.0 - 7.5The maleimide-thiol reaction is most efficient and specific at neutral to slightly alkaline pH. Buffers such as PBS or HEPES are suitable.[3][7][8][9]
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.[7][8][9]
Reaction Time 30 minutes - 2 hoursReaction time can be optimized. For peptides, 30 minutes is often sufficient, while larger molecules like antibodies may require longer incubation.[3][7][8][9]
This compound Concentration 100 µMThis is a typical starting concentration and can be adjusted based on the nanoparticle concentration and desired degree of functionalization.[10]
Nanoparticle Concentration Dependent on nanoparticle typeThe concentration should be sufficient to allow for effective conjugation without causing aggregation.
Storage of Functionalized Nanoparticles 4°CStorage at 4°C is recommended to maintain the stability of the functionalized nanoparticles. Long-term storage at 20°C can lead to a decrease in maleimide reactivity if not fully conjugated.[7][8][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the functionalization of thiol-modified nanoparticles with this compound.

Materials and Reagents
  • Thiol-modified nanoparticles (e.g., gold nanoparticles, quantum dots, liposomes with thiol-PEG lipids)

  • Biotin-PEG11-Maleimide (stored at -20°C, desiccated)[5]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or 10 mM HEPES buffer, pH 7.0[7][8][9]

  • Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

  • Purification system (e.g., tangential flow filtration, dialysis cassettes, size exclusion chromatography columns, or centrifugation equipment)[11][12][13]

  • Characterization instruments (e.g., DLS, TEM, FTIR spectrometer)

Experimental Workflow Diagram

G cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_np Prepare Thiolated Nanoparticles mix Mix Nanoparticles and This compound prep_np->mix prep_reagent Prepare this compound Solution prep_reagent->mix prep_buffer Prepare Degassed Reaction Buffer prep_buffer->mix incubate Incubate at Room Temp (30 min - 2 hr) mix->incubate purify Remove Excess Reagent (e.g., TFF, Dialysis) incubate->purify char_size Size and Morphology (DLS, TEM) purify->char_size char_func Functionalization (FTIR, Biotin Assay) purify->char_func

Caption: Experimental workflow for nanoparticle functionalization.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Allow the Biotin-PEG11-Maleimide to warm to room temperature before opening the vial to prevent condensation.

    • Prepare the desired reaction buffer (e.g., PBS, pH 7.4) and degas it by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by applying a vacuum. This is crucial to prevent oxidation of the thiol groups on the nanoparticles.

    • Dissolve the Biotin-PEG11-Maleimide in the degassed reaction buffer to the desired concentration (e.g., 100 µM).

  • Nanoparticle Preparation:

    • Disperse the thiol-modified nanoparticles in the degassed reaction buffer. If the nanoparticles have disulfide bonds, they may need to be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If a reducing agent is used, it must be removed before the addition of the maleimide compound.

  • Conjugation Reaction:

    • Add the Biotin-PEG11-Maleimide solution to the nanoparticle dispersion at the desired molar ratio (e.g., 2:1 maleimide to thiol).

    • Mix the reaction solution gently and incubate at room temperature for 30 minutes to 2 hours with gentle stirring or shaking.

  • Purification of Functionalized Nanoparticles:

    • After the incubation period, it is essential to remove the unreacted Biotin-PEG11-Maleimide and any byproducts. Several methods can be employed depending on the nanoparticle size and stability:

      • Tangential Flow Filtration (TFF): An efficient method for purifying larger batches of nanoparticles.[11][12]

      • Dialysis: Suitable for removing small molecule impurities. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO).

      • Size Exclusion Chromatography (SEC): Separates the functionalized nanoparticles from smaller, unreacted molecules.

      • Centrifugation/Washing: For larger or denser nanoparticles, repeated centrifugation and resuspension in fresh buffer can be effective.[13]

Characterization of Biotinylated Nanoparticles

It is critical to characterize the functionalized nanoparticles to confirm successful conjugation and assess their properties.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected after PEGylation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic peaks from both the nanoparticle and the biotin-PEG linker. For example, look for amide I and II bands from the biotin moiety.[1][15]

  • Biotin Quantification: The amount of biotin conjugated to the nanoparticle surface can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by using fluorescently labeled streptavidin.

Signaling Pathway and Logical Relationship Diagram

G cluster_components Components of Functionalized Nanoparticle cluster_assembly Assembly and Interaction NP Nanoparticle Core Thiol Thiol Group (-SH) NP->Thiol Surface Modification Thioether Stable Thioether Bond Thiol->Thioether Reacts with Maleimide PEG PEG11 Spacer PEG->Thioether Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding Thioether->Biotin Linkage

Caption: Logical relationship of nanoparticle components.

Conclusion

This protocol provides a comprehensive guide for the functionalization of nanoparticles with this compound. The resulting biotinylated nanoparticles are valuable tools for a wide range of applications in biomedical research and drug development. Successful functionalization depends on careful control of the reaction conditions, thorough purification, and comprehensive characterization. Researchers should optimize the protocol for their specific nanoparticle system to achieve the desired level of biotinylation and functionality.

References

Application Notes and Protocols for Creating Fluorescent Probes with Biotin-PEG11-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG11-Maleimide is a heterobifunctional crosslinker that enables the covalent attachment of biotin (B1667282) to molecules containing free sulfhydryl (-SH) groups, such as proteins and peptides with cysteine residues. This reagent is comprised of three key components:

  • Biotin: A small vitamin that exhibits an exceptionally high-affinity interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M)[1]. This interaction is rapid, robust, and serves as a powerful tool for detection, purification, and signal amplification in a wide array of biological assays[1][2].

  • PEG11 Spacer Arm: An 11-unit polyethylene (B3416737) glycol (PEG) chain. This long, hydrophilic spacer enhances the aqueous solubility of the labeled molecule, reduces the potential for aggregation, and minimizes steric hindrance between the biotin and the target molecule, ensuring accessibility for streptavidin binding[3][4][5].

  • Maleimide (B117702) Group: A sulfhydryl-reactive chemical group that specifically and efficiently forms a stable thioether bond with free thiol groups at a neutral pH range (6.5-7.5)[2][5][6].

By conjugating Biotin-PEG11-Maleimide to a fluorescently-labeled protein, researchers can create powerful probes for various applications, including immunofluorescence, flow cytometry, ELISA, Western blotting, and affinity purification[1][7]. The biotin tag can also be used to target cancer cells, which often overexpress biotin receptors[8][9][10].

Application Notes

Key Considerations for Successful Conjugation
  • Thiol Availability: The target molecule must possess a free (reduced) sulfhydryl group for the maleimide reaction to occur. In proteins, these are typically found on cysteine residues. Disulfide bonds within a protein can be chemically reduced using reagents like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols[11][12]. Avoid DTT for reduction if it cannot be completely removed, as it also contains a thiol group.

  • pH Control: The maleimide-thiol reaction is most efficient and specific at a pH between 6.5 and 7.5[2][5]. At pH values above 7.5, the maleimide group can react with primary amines, and its rate of hydrolysis to a non-reactive form increases[2][13].

  • Reagent Preparation: Biotin-PEG11-Maleimide is often a low-melting-point solid and can be difficult to weigh accurately. It is recommended to prepare a stock solution in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use[2]. Store the stock solution protected from moisture to prevent hydrolysis of the maleimide group[2][14].

  • Molar Ratio: The extent of labeling can be controlled by adjusting the molar ratio of the Biotin-PEG11-Maleimide reagent to the target protein. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point for achieving efficient labeling[2].

  • Purification: After the labeling reaction, it is crucial to remove excess, unreacted biotinylation reagent to prevent interference in downstream applications. This is typically achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis[2][15]. Biotinylated proteins can be further purified or enriched using streptavidin-coated resins[7][15].

Experimental Protocols

Protocol 1: One-Step Biotinylation of a Thiol-Containing Protein

This protocol describes the direct labeling of a protein that has available free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups (1-10 mg/mL)

  • Biotin-PEG11-Maleimide

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex® G-25) for purification[16]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer.

    • If the protein's disulfide bonds need to be reduced to expose thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature[11][12]. Remove excess TCEP using a desalting column before proceeding.

  • Prepare Biotin-PEG11-Maleimide Stock Solution:

    • Allow the vial of Biotin-PEG11-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation[2].

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex to ensure it is fully dissolved[11].

  • Labeling Reaction:

    • Calculate the volume of the 10 mM stock solution needed to achieve a 10-20 fold molar excess relative to the protein[2].

    • While gently vortexing the protein solution, add the calculated volume of the Biotin-PEG11-Maleimide stock solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[2][11].

  • Purification:

    • Remove excess, non-reacted Biotin-PEG11-Maleimide by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS)[2][16].

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of biotinylation using an appropriate method (see Table 1).

    • Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a stabilizing agent like BSA or glycerol (B35011) if desired.

Protocol 2: Creation of a Dual-Labeled Fluorescent and Biotinylated Probe

This protocol is for creating a probe that is both fluorescent and biotinylated by targeting cysteine residues.

Materials:

  • All materials from Protocol 1

  • A maleimide-activated fluorescent dye (e.g., CF® Dye Maleimide)

Procedure:

  • Protein Preparation: Prepare the thiol-containing protein as described in Protocol 1, Step 1.

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of Biotin-PEG11-Maleimide in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the maleimide-activated fluorescent dye in anhydrous DMSO[11].

  • Labeling Reaction:

    • To the protein solution, add the desired molar excess of both the dye-maleimide and the Biotin-PEG11-Maleimide. A common starting point is a 10-fold molar excess of each. The ratio can be adjusted to control the relative incorporation of the dye and biotin.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[11].

  • Purification: Purify the dual-labeled protein conjugate away from excess reagents as described in Protocol 1, Step 4.

  • Characterization and Storage:

    • Determine the final protein concentration.

    • Calculate the Degree of Labeling (DOL) for both the fluorophore (via UV-Vis spectroscopy) and biotin (via HABA assay)[2].

    • Store the final probe as described in Protocol 1, Step 5.

Quantitative Data Presentation

ParameterTypical Value / RangeMethod of DeterminationCitation
Reaction pH 6.5 - 7.5pH Meter[2][4][5]
Reagent Molar Excess 5 - 20 foldCalculation[2]
Reaction Time 2 hours to overnight-[2][11]
Degree of Labeling (Biotin) 1 - 8 biotins / proteinHABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay[2]
Degree of Labeling (Fluorophore) 2 - 10 dyes / proteinUV-Visible Spectroscopy[11]
Purity of Conjugate > 95%Size-Exclusion Chromatography (SEC), SDS-PAGE[12]
Biotin-Streptavidin Affinity (Kd) ~ 10⁻¹⁵ MSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[1]

Mandatory Visualizations

experimental_workflow Workflow for Protein Biotinylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis Protein Thiol-Containing Protein Solution Reduce Optional: Reduce Disulfides (TCEP) Protein->Reduce Reaction Conjugation (pH 6.5-7.5, RT, 2h) Reduce->Reaction Reagent Biotin-PEG11-Mal (in DMSO) Reagent->Reaction Purify Purification (Desalting Column) Reaction->Purify Probe Biotinylated Protein Probe Purify->Probe Analyze Characterization (DOL, Purity) Probe->Analyze

Caption: A typical experimental workflow for protein biotinylation.

logical_relationship Functional Components of Biotin-PEG11-Maleimide BPM Maleimide PEG11 Spacer Biotin Thiol Protein Thiol (-SH) BPM:mal->Thiol Covalently Reacts With Function_PEG Solubility & Flexibility BPM:peg->Function_PEG Provides Streptavidin Streptavidin BPM:bio->Streptavidin Binds With High Affinity To

Caption: Logical relationships of the functional moieties.

signaling_pathway Probe Application in Cell-Based Assay cluster_analysis Downstream Analysis Probe Fluorescent & Biotinylated Antibody Probe Receptor Cell Surface Receptor (Target Antigen) Probe->Receptor Binds to Target SA_Fluor Streptavidin-Fluorophore Conjugate Receptor->SA_Fluor Biotin Tag Binds Streptavidin Signal Signal Amplification & Detection SA_Fluor->Signal Microscopy Fluorescence Microscopy Signal->Microscopy Flow Flow Cytometry Signal->Flow

Caption: Use of a biotinylated probe for signal amplification.

References

Application Notes and Protocols for Biotin-PEG11-Mal in ELISA and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG11-Maleimide (Biotin-PEG11-Mal) for the biotinylation of proteins and antibodies for subsequent use in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting applications. This document includes detailed protocols, data presentation in tabular format, and workflow visualizations to facilitate seamless integration into your research and development pipelines.

Introduction to this compound

Biotin-PEG11-Maleimide is a sulfhydryl-reactive biotinylation reagent that enables the covalent attachment of biotin (B1667282) to proteins, peptides, and other molecules containing free thiol groups. The reagent features a maleimide (B117702) group that specifically and efficiently reacts with sulfhydryls at a neutral pH range (6.5-7.5) to form a stable thioether bond.[1][2][3]

The key features of this compound include:

  • Specificity: The maleimide group offers high selectivity for sulfhydryl groups (cysteine residues), minimizing non-specific labeling of other amino acid residues. At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine.[1]

  • PEGylated Spacer Arm: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 11 PEG units, increases the water solubility of the reagent and the resulting biotinylated conjugate.[1] This PEG linker also reduces steric hindrance, allowing for efficient binding of the biotin moiety to avidin (B1170675) or streptavidin in subsequent detection steps. The defined length of the PEG spacer provides consistency in labeling and downstream applications.

  • Signal Amplification: The strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for signal amplification in immunoassays, leading to enhanced sensitivity.

Data Presentation: Recommended Starting Concentrations

The optimal concentrations for your specific application will require empirical determination. However, the following tables provide recommended starting ranges for the biotinylation reaction and subsequent immunoassays.

Table 1: Biotinylation Reaction Parameters

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-fold molar excess over the proteinFor protein solutions >2 mg/mL. Higher molar excess may be needed for more dilute protein solutions.
Protein Concentration 1 - 10 mg/mLOptimal labeling is often achieved at higher protein concentrations.
Reaction pH 6.5 - 7.5Optimal for specific reaction of maleimide with sulfhydryl groups.
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation times are generally not detrimental.

Table 2: ELISA Starting Concentrations

ReagentRecommended ConcentrationNotes
Capture Antibody 1 - 10 µg/mLOptimal concentration should be determined by checkerboard titration.
Biotinylated Detection Antibody 50 - 400 ng/mL (polyclonal) or 0.25 - 2 µg/mL (monoclonal)Should be optimized for the specific assay.
Streptavidin-HRP 50 - 250 ng/mLThe optimal concentration will depend on the substrate and desired signal intensity.

Table 3: Western Blotting Starting Concentrations

ReagentRecommended Dilution/ConcentrationNotes
Biotinylated Primary Antibody As recommended by the manufacturer's datasheet or empirically determined (typically in the ng/mL to low µg/mL range).Optimization is crucial for achieving a good signal-to-noise ratio.
Streptavidin-HRP 1:5,000 to 1:15,000 of a 1 mg/mL stockThe optimal dilution should be determined empirically.

Experimental Protocols

Protocol for Biotinylation of Proteins/Antibodies with this compound

This protocol describes the labeling of a protein or antibody with this compound. It is crucial to ensure that the protein contains free sulfhydryl groups. If not, disulfide bonds may need to be reduced prior to biotinylation.

Materials:

  • Protein/antibody to be biotinylated

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis unit for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein/antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains any sulfhydryl-containing components (e.g., DTT), they must be removed by dialysis or buffer exchange prior to the reaction.

  • (Optional) Reduction of Disulfide Bonds:

    • To expose sulfhydryl groups from disulfide bonds, a mild reduction step can be performed.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30 minutes at room temperature.

    • Remove the TCEP using a desalting column.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 5 to 20-fold molar excess relative to the protein.

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Determination of Biotin Incorporation (Optional):

    • The degree of biotinylation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage:

    • Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial.

Protocol for Sandwich ELISA using a Biotinylated Detection Antibody

This protocol outlines a typical sandwich ELISA procedure where the target antigen is captured by an unlabeled antibody and detected with a this compound labeled antibody.

Materials:

  • ELISA microplate

  • Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

  • Capture Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Diluent (e.g., Reagent Diluent with 1% BSA in PBS)

  • Antigen standards and samples

  • Biotinylated Detection Antibody (prepared as in section 3.1)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimized concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Add 300 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of standards and samples (diluted in Sample/Standard Diluent) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Sample/Standard Diluent.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Sample/Standard Diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

Protocol for Western Blotting using a Biotinylated Antibody

This protocol describes the use of a biotinylated primary or secondary antibody for the detection of a target protein on a membrane.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Biotinylated Primary Antibody or unlabeled Primary Antibody and Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate

  • Imaging system

Procedure:

  • Blocking:

    • Place the membrane in a container with Blocking Buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (if using a biotinylated primary):

    • Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the membrane in the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Proceed to step 4.

  • Primary and Secondary Antibody Incubation (if using an unlabeled primary and biotinylated secondary):

    • Dilute the unlabeled primary antibody in Blocking Buffer.

    • Incubate the membrane for 2 hours at room temperature or overnight at 4°C.

    • Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Dilute the biotinylated secondary antibody in Blocking Buffer.

    • Incubate the membrane for 1 hour at room temperature.

  • Washing:

    • Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane 3-5 times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for the recommended time.

    • Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & Storage Protein Protein/Antibody in Sulfhydryl-Free Buffer Reduction Optional: Reduction with TCEP Protein->Reduction If needed Reaction Incubate: 2h @ RT or O/N @ 4°C Protein->Reaction Purify_TCEP Remove TCEP (Desalting Column) Reduction->Purify_TCEP Purify_TCEP->Reaction Biotin_Reagent This compound Stock Solution (DMSO/DMF) Biotin_Reagent->Reaction Purify_Final Remove Excess Reagent (Desalting/Dialysis) Reaction->Purify_Final Biotinylated_Protein Biotinylated Protein Purify_Final->Biotinylated_Protein

Caption: Workflow for protein biotinylation with this compound.

Sandwich_ELISA_Workflow cluster_steps ELISA Steps cluster_binding Coat 1. Coat Plate with Capture Antibody Block 2. Block Non-Specific Binding Sites Coat->Block Sample 3. Add Sample/ Standard (Antigen) Block->Sample Detect_Ab 4. Add Biotinylated Detection Antibody Sample->Detect_Ab Strep_HRP 5. Add Streptavidin-HRP Detect_Ab->Strep_HRP Substrate 6. Add TMB Substrate Strep_HRP->Substrate Stop_Read 7. Stop Reaction & Read Absorbance Substrate->Stop_Read cAb Capture Ab Ag Antigen cAb->Ag dAb Biotinylated Detection Ab Ag->dAb sHRP Strep-HRP dAb->sHRP

Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.

Western_Blot_Workflow cluster_steps Western Blotting Steps Transfer 1. Protein Transfer to Membrane Block 2. Block Membrane Transfer->Block Primary_Ab 3. Incubate with Biotinylated Primary Ab Block->Primary_Ab Wash1 4. Wash Primary_Ab->Wash1 Strep_HRP 5. Incubate with Streptavidin-HRP Wash1->Strep_HRP Wash2 6. Wash Strep_HRP->Wash2 Detect 7. Add Substrate & Detect Signal Wash2->Detect

References

Application of Biotin-PEG11-Mal in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-Mal is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This linker is comprised of three key components: a biotin (B1667282) molecule for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for conjugation. The strategic combination of these components allows for the precise delivery of therapeutic agents to specific cells or tissues, thereby enhancing efficacy and minimizing off-target effects. Biotin receptors, specifically the sodium-dependent multivitamin transporter (SMVT), are often overexpressed in various cancer cells, making biotin an effective targeting ligand.[1][2] The PEG11 spacer increases the hydrophilicity and biocompatibility of the conjugate, prolonging its circulation time in the bloodstream.[3] The maleimide group provides a reactive handle for covalent attachment to thiol-containing molecules, such as cysteine residues on proteins or engineered nanoparticles.[4]

These application notes provide an overview of the utility of this compound in targeted drug delivery, with a focus on nanoparticle-based systems. Detailed protocols for the preparation and characterization of biotin-targeted nanoparticles are also presented.

Mechanism of Action: Biotin-Receptor Mediated Endocytosis

The targeting strategy employing this compound relies on the principle of receptor-mediated endocytosis.[5] Biotin serves as a high-affinity ligand for the biotin receptors overexpressed on the surface of cancer cells.[6] Upon binding of the biotinylated drug delivery system to these receptors, the cell membrane invaginates to form a vesicle, engulfing the therapeutic payload.[5] This process, often clathrin-mediated, facilitates the internalization of the drug, leading to its accumulation within the target cells.[1]

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DrugCarrier This compound Drug Carrier Receptor Biotin Receptor (SMVT) DrugCarrier->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) DrugRelease Drug Release Endosome->DrugRelease Acidification Lysosome Lysosome Endosome->Lysosome Fusion TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Target Action

Figure 1: Biotin-Receptor Mediated Endocytosis Pathway.

Data Presentation: Quantitative Analysis of Biotin-Targeted Nanoparticles

The following tables summarize key quantitative data from studies utilizing biotin-PEG linkers for targeted drug delivery to cancer cells. These tables provide a comparative overview of nanoparticle characteristics and their in vitro efficacy.

FormulationDrugPolymer/LipidParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)Reference
Biotin-Targeted NPs SN-38PLGA180 ± 12-5.0 ± 0.437.96 ± 0.1587.6 ± 1.5[7][8]
Non-Targeted NPs SN-38PLGA170 ± 4-9.7 ± 0.36.76 ± 0.3470.09 ± 5.0[7][8]
Biotin-Targeted NPs LuteinPLGA-PEG<250High-~75[9]
Non-Targeted NPs LuteinPLGA<250High-~56[9]
Biotin-Targeted NPs Doxorubicin (B1662922) & QuercetinMPEG-PCL8-200---[10]
Biotin-Targeted Micelles PaclitaxelPEG/PCL88-118-~10 wt%-[11]

Table 1: Physicochemical Characteristics of Biotin-Targeted vs. Non-Targeted Nanoparticles. This table highlights that biotin conjugation can slightly increase particle size and often improves drug loading and entrapment efficiency.[7][8][9]

FormulationCell LineIC50 (µM)Fold Improvement vs. Non-TargetedReference
Biotin-Targeted SN-38 NPs 4T10.321.53[7][8]
Non-Targeted SN-38 NPs 4T10.49-[7][8]
Free SN-38 4T10.61-[7][8]
Biotin-Targeted IONPs MCF-71.66 µg/mL14.57[12]
Non-Targeted IONPs MCF-724.18 µg/mL-[12]
Biotin-Targeted Doxorubicin & Quercetin NPs (BNDQ) MCF-7/ADR0.26 µg/mL5[10]
Non-Targeted Doxorubicin & Quercetin NPs (MNDQ) MCF-7/ADR1.3 µg/mL (estimated)-[10]

Table 2: In Vitro Cytotoxicity (IC50) of Biotin-Targeted vs. Non-Targeted Formulations. This table demonstrates the enhanced cytotoxic effect of biotin-targeted nanoparticles in cancer cell lines overexpressing biotin receptors, as indicated by lower IC50 values.[7][8][10][12]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in targeted drug delivery are provided below.

Protocol 1: Preparation of Biotin-Targeted Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded polymeric nanoparticles functionalized with Biotin-PEG-Mal using an oil-in-water (O/W) solvent evaporation method.

NanoparticlePreparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_purification Purification A Dissolve Polymer (e.g., PLGA) and Drug in Organic Solvent (e.g., Dichloromethane) B Add Biotin-PEG-Polymer Conjugate A->B Incorporate Targeting Ligand D Add Organic Phase to Aqueous Phase and Sonicate to form O/W Emulsion B->D C Prepare Aqueous Solution with Surfactant (e.g., PVA) C->D E Stir for several hours to Evaporate Organic Solvent D->E Nanoparticle Hardening F Centrifuge and Wash Nanoparticles to remove excess surfactant and drug E->F Collection G Lyophilize for long-term storage F->G Preservation

Figure 2: Workflow for Biotin-Targeted Nanoparticle Preparation.

Materials:

  • Polymer (e.g., PLGA, PLGA-PEG-COOH)

  • This compound

  • Drug of interest

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation (if starting with a carboxylated polymer)

Procedure:

  • Polymer-Linker Conjugation (if necessary): If starting with a polymer like PLGA-PEG-COOH, first conjugate the Biotin-PEG11-NH2 (an amine-reactive version of the linker) to the polymer's carboxyl groups using EDC/NHS chemistry.

  • Organic Phase Preparation: Dissolve the polymer (or the pre-conjugated Biotin-PEG-polymer) and the therapeutic drug in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove unencapsulated drug and excess surfactant.

  • Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.

Protocol 2: Conjugation of this compound to a Thiolated Antibody

This protocol outlines the steps for conjugating this compound to an antibody that has been reduced to expose free thiol groups.

Materials:

  • Antibody of interest

  • This compound

  • Reducing agent (e.g., TCEP, DTT)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, free of sulfhydryls)

  • Desalting column

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the reaction buffer.

    • Add a 10-fold molar excess of the reducing agent (e.g., TCEP).

    • Incubate at room temperature for 30 minutes.

    • Remove the excess reducing agent using a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody solution.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted this compound from the conjugated antibody using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the biotin-targeted drug delivery system on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, 4T1)

  • Complete cell culture medium

  • Biotin-targeted nanoparticles, non-targeted nanoparticles, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the biotin-targeted nanoparticles, non-targeted nanoparticles, and the free drug in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

This compound is a versatile and effective linker for the development of targeted drug delivery systems. Its application in nanoparticle and antibody-drug conjugate formulations has demonstrated significant potential in enhancing the therapeutic index of various anticancer agents. The provided protocols offer a foundational framework for researchers to design and evaluate their own biotin-targeted delivery platforms. The quantitative data presented underscores the improved efficacy of targeted systems compared to their non-targeted counterparts, paving the way for more effective and personalized cancer therapies.

References

Application Notes and Protocols for Biotin-PEG11-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of Biotin-PEG11-Maleimide to thiol-containing molecules, such as proteins, peptides, and other biomolecules. The protocols outlined below are designed to ensure high efficiency and reproducibility in your biotinylation experiments.

Introduction

Biotin-PEG11-Maleimide is a biotinylation reagent that enables the covalent attachment of biotin (B1667282) to molecules containing free sulfhydryl (thiol) groups. The maleimide (B117702) group specifically and efficiently reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2][3][4][5] The polyethylene (B3416737) glycol (PEG) spacer arm is a long, hydrophilic chain that enhances the solubility of the resulting conjugate and minimizes steric hindrance, which can be beneficial for subsequent binding to avidin (B1170675) or streptavidin. This reagent is particularly useful for biotinylating cysteine-containing proteins or peptides.

Key Experimental Parameters

Successful conjugation with Biotin-PEG11-Maleimide is dependent on several critical parameters. The following table summarizes the recommended conditions for a typical conjugation reaction.

ParameterRecommended Range/ValueNotes
Molar Excess of Biotin-PEG11-Maleimide 5- to 20-fold molar excess over the thiol-containing moleculeFor protein solutions > 2mg/mL. Higher excess may be needed for dilute solutions. For smaller molecules or nanoparticles, the optimal ratio may differ and require optimization (e.g., 2:1 or 5:1).
pH 6.5 - 7.5Optimal for specific reaction with thiols. At pH > 7.5, reactivity towards primary amines can increase.
Reaction Buffer Thiol-free buffers such as PBS, HEPES, or TrisBuffers should be degassed to prevent thiol oxidation. Avoid buffers containing thiols like DTT or 2-mercaptoethanol.
Reaction Temperature Room temperature or 4°CIncubation can be carried out for 2 hours at room temperature or overnight at 4°C.
Reaction Time 2 hours to overnightReaction time can be optimized based on the specific reactants and desired degree of labeling.
Solvent for Stock Solution Anhydrous DMSO or DMFBiotin-PEG11-Maleimide should be dissolved in a dry, water-miscible organic solvent to prepare a stock solution.

Experimental Protocols

A. Preparation of Reagents
  • Thiol-Containing Molecule Solution:

    • Dissolve the protein or other thiol-containing molecule in a degassed, thiol-free buffer at a pH of 6.5-7.5. A typical concentration for proteins is 1-10 mg/mL.

    • Optional - Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds, they must be reduced prior to conjugation.

      • Add a 10- to 100-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the molecule solution.

      • Incubate for 20-30 minutes at room temperature.

      • If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent, for example, by using a desalting column.

  • Biotin-PEG11-Maleimide Stock Solution:

    • Allow the vial of Biotin-PEG11-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution by dissolving the reagent in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.

    • Store any unused stock solution desiccated at -20°C for up to one month.

B. Conjugation Reaction
  • Calculate the required volume of Biotin-PEG11-Maleimide stock solution based on the desired molar excess.

  • Add the calculated volume of the Biotin-PEG11-Maleimide stock solution to the solution of the thiol-containing molecule while gently vortexing or stirring.

  • Incubate the reaction mixture. The incubation can be performed for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the molecule is light-sensitive.

  • Purify the conjugate. After the incubation is complete, remove the excess, unreacted Biotin-PEG11-Maleimide. This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.

C. Determination of Biotin Incorporation (Optional)

The degree of biotin labeling can be estimated using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by biotin.

Visualizing the Process

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between the maleimide group of Biotin-PEG11-Maleimide and a sulfhydryl group of the target molecule.

G cluster_reactants Reactants cluster_product Product Biotin Biotin-PEG11- Maleimide Conjugate Biotin-PEG11-S-R (Stable Thioether Bond) Biotin->Conjugate pH 6.5-7.5 Thiol + R-SH (Thiol-containing molecule)

Caption: Maleimide-Thiol Conjugation Reaction.

Experimental Workflow Diagram

This diagram outlines the key steps in the Biotin-PEG11-Maleimide conjugation protocol.

G start Start prep_molecule Prepare Thiol-Containing Molecule Solution start->prep_molecule reduction Optional: Reduce Disulfide Bonds (TCEP) prep_molecule->reduction prep_biotin Prepare Biotin-PEG11-Maleimide Stock Solution (DMSO/DMF) reduction->prep_biotin conjugation Add Maleimide Reagent to Molecule Solution (5-20x Molar Excess) prep_biotin->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purification Purify Conjugate (Desalting, Dialysis) incubation->purification analysis Optional: Analyze Degree of Labeling (HABA) purification->analysis end End purification->end analysis->end

Caption: Biotin-PEG11-Maleimide Conjugation Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conjugation Inactive maleimide reagentEnsure Biotin-PEG11-Maleimide is stored properly, protected from moisture. Prepare fresh stock solutions in anhydrous solvent.
Oxidized thiols (disulfide bonds)Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers to minimize oxidation.
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.
Presence of competing thiols in the bufferUse thiol-free buffers for the conjugation reaction.
Protein aggregation Hydrophobicity of the labeled proteinThe PEG spacer on Biotin-PEG11-Maleimide is designed to reduce aggregation. If aggregation still occurs, consider optimizing the degree of labeling or using a different purification method.

References

Troubleshooting & Optimization

how to prevent non-specific binding of Biotin-PEG11-Mal conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent non-specific binding of Biotin-PEG11-Mal conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding when using this compound conjugates?

A1: Non-specific binding of this compound conjugates can arise from three main components of the molecule:

  • Maleimide (B117702) Group: While highly selective for thiol groups (cysteines) at an optimal pH range of 6.5-7.5, the maleimide group can exhibit non-specific reactions.[1][2][3] At pH values above 7.5, it can react with primary amines (e.g., lysine (B10760008) residues).[2][3] Furthermore, the maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at pH above 7.5, rendering it inactive towards thiols.[1][3]

  • Biotin (B1667282) Moiety: Biological samples naturally contain endogenous biotin, which can bind to avidin (B1170675) or streptavidin detection systems, leading to high background signals and false positives.[4][5][6]

  • PEG Spacer: Although the PEG spacer is designed to reduce non-specific interactions by creating a hydrophilic shield, under certain conditions or with insufficient surface coverage, it may not completely prevent protein adsorption.[7][8][9]

Q2: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A2: The optimal pH range for the reaction between a maleimide group and a thiol group is 6.5-7.5.[1][3] Within this range, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, ensuring high specificity.[2][3]

Q3: How can I prevent the hydrolysis of the maleimide group?

A3: To prevent hydrolysis, which inactivates the maleimide group, it is crucial to perform the conjugation reaction within the recommended pH range of 6.5-7.5. Avoid storing this compound conjugates in aqueous solutions for extended periods.[1] For storage, dissolve the conjugate in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and keep it at -20°C, protected from moisture.[10] Always prepare aqueous solutions of the conjugate immediately before use.

Q4: What should I do if my protein has disulfide bonds?

A4: Disulfide bonds do not react with maleimides.[11][12] Therefore, you must first reduce the disulfide bonds to free sulfhydryl groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[11][12] It is important to remove the reducing agent after reduction and before adding the maleimide conjugate to prevent it from reacting with the conjugate.

Q5: How can I block non-specific binding from endogenous biotin?

A5: A two-step blocking procedure is recommended to eliminate background from endogenous biotin.[4][13] First, incubate your sample with an excess of unlabeled streptavidin or avidin to bind to all endogenous biotin.[4] After washing, add an excess of free biotin to block any remaining biotin-binding sites on the streptavidin/avidin molecules.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound conjugates.

Problem Possible Cause Recommended Solution
High Background Signal Non-specific binding of the maleimide group to amines on proteins or surfaces due to high pH.Maintain the reaction pH between 6.5 and 7.5.[3] Quench any unreacted maleimide with a thiol-containing compound like L-cysteine or β-mercaptoethanol after the conjugation reaction.[2]
Endogenous biotin in the sample binding to the detection system.Implement an endogenous biotin blocking protocol using avidin and free biotin before adding your biotinylated conjugate.[4][5][14]
Hydrophobic interactions of the biotin or other parts of the conjugate with proteins or surfaces.Use blocking buffers containing proteins like BSA or non-fat milk.[15] Incorporate detergents like Tween-20 in washing buffers.[4] Ensure adequate PEGylation of surfaces to passivate them.[16][17][18]
Low or No Signal Hydrolysis of the maleimide group before conjugation.Prepare fresh solutions of the this compound conjugate in an appropriate anhydrous solvent (DMSO or DMF) right before use.[10] Ensure the pH of the reaction buffer is not above 7.5.
Oxidation of thiol groups on the target molecule.Degas buffers to remove oxygen.[12] Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation.[3] Perform a reduction step with TCEP just before conjugation.[11][12]
Presence of thiol-containing substances in the buffer , such as DTT or β-mercaptoethanol, which compete with the target molecule.Use thiol-free buffers like PBS, Tris, or HEPES for the conjugation reaction.[11][12]
Inconsistent Results Variability in the reduction of disulfide bonds. Ensure complete and consistent reduction by optimizing the concentration of the reducing agent and incubation time.
Precipitation of the conjugate. If precipitation occurs, especially with hydrophobic conjugates, consider using a co-solvent like DMSO or DMF in the reaction mixture.[11][12]
Degradation of the conjugate during storage. Store the conjugate in small aliquots at -20°C or -80°C in a suitable anhydrous solvent to avoid repeated freeze-thaw cycles.[19]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[11][12] A typical protein concentration is 1-10 mg/mL.[12]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce the disulfides.[11][12]

    • Remove the excess TCEP using a desalting column.

  • Conjugate Preparation:

    • Dissolve the this compound conjugate in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mg/mL).[10][12]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound conjugate to the protein solution.[12][20]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[21]

  • Quenching:

    • Add a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM to quench any unreacted maleimide.[2] Incubate for 15 minutes.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted conjugate and quenching reagents.[12]

Protocol 2: Blocking Endogenous Biotin in Cell or Tissue Samples
  • Initial Blocking:

    • After your standard blocking step with a protein-based blocker (e.g., BSA or normal serum), incubate the sample with a solution of 0.1 mg/mL streptavidin in a suitable wash buffer (e.g., TBS with 0.05% Tween-20) for 15 minutes at room temperature.[4]

  • Washing:

    • Wash the sample three times for 10 minutes each with the wash buffer.[4]

  • Biotin Incubation:

    • Incubate the sample with a solution of 0.5 mg/mL free D-Biotin in the wash buffer for 30-60 minutes at room temperature.[4] This will saturate the biotin-binding sites on the streptavidin that is bound to endogenous biotin.

  • Final Washing:

    • Wash the sample three times for 10 minutes each with the wash buffer.[4]

  • Proceed with Assay:

    • Your sample is now ready for the addition of your this compound conjugated probe.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Conjugation pH 6.5 - 7.5Optimal for thiol-maleimide reaction specificity.[3]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide conjugate is typically used to drive the reaction to completion.[20]
TCEP:Protein Molar Ratio 10:1 to 100:1For reduction of disulfide bonds.[11][12]
Quenching Reagent Concentration ~10 mMTo inactivate excess maleimide.[2]
Streptavidin for Blocking 0.1 mg/mLFor blocking endogenous biotin.[4]
Free Biotin for Blocking 0.5 mg/mLTo saturate streptavidin after initial blocking.[4]

Visualizations

workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_post Post-Conjugation p1 Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) p2 Reduce Disulfides with TCEP (if necessary) p1->p2 p3 Remove Excess TCEP p2->p3 c2 Add Maleimide Conjugate to Protein Solution p3->c2 c1 Prepare this compound in Anhydrous Solvent c1->c2 c3 Incubate (1-2h RT or O/N 4°C) c2->c3 q1 Quench Unreacted Maleimide c3->q1 q2 Purify Conjugate q1->q2

Caption: Workflow for Maleimide Conjugation.

logic_tree start High Non-Specific Binding? cause1 Maleimide-Related start->cause1 cause2 Biotin-Related start->cause2 cause3 General/Other start->cause3 sol1a Check pH (6.5-7.5) cause1->sol1a sol1b Quench Reaction cause1->sol1b sol1c Fresh Reagents cause1->sol1c sol2a Block Endogenous Biotin cause2->sol2a sol2b Use Streptavidin over Avidin cause2->sol2b sol3a Use Blocking Agents (BSA) cause3->sol3a sol3b Add Detergent (Tween-20) cause3->sol3b sol3c Optimize Surface Passivation cause3->sol3c

Caption: Troubleshooting Non-Specific Binding.

References

Technical Support Center: Strategies to Avoid Hydrolysis of the Maleimide Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide (B117702) group hydrolysis.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and step-by-step solutions.

Issue 1: Low or No Conjugation Efficiency

You are observing a significantly lower yield of your desired conjugate than expected.

Potential Causes & Solutions:

  • Premature Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[4] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[4] If brief aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[3]

  • Oxidized or Inaccessible Thiols: The target cysteine residues on your protein or peptide may have formed disulfide bonds (S-S), which do not react with maleimides.[4][5]

    • Solution: Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl (-SH) groups are available for conjugation.[4][5]

  • Incorrect Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][6]

    • Solution: Ensure your reaction buffer is within the pH 6.5-7.5 range. At lower pH values, the reaction rate decreases. Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide can react competitively with primary amines (e.g., lysine (B10760008) residues).[1][4][6]

Issue 2: Loss of Conjugate or Payload In Vivo/In Vitro

Your purified conjugate appears to be degrading over time, leading to a loss of the conjugated molecule (e.g., drug, dye).

Potential Cause & Solution:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is reversible. In environments rich in other thiols (like glutathione (B108866) in vivo), the conjugated molecule can be exchanged, leading to payload migration and off-target effects.[1][4][7][8]

    • Solution 1: Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the resulting thiosuccinimide ring by raising the pH to 8.5-9.0.[4] The ring-opened product forms a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][7][9][10]

    • Solution 2: Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the conjugate can be encouraged to rearrange into a more stable six-membered thiazine ring. This can be facilitated by extended incubation at pH 7.4.[4][11][12]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water.[1] This susceptibility to hydrolysis increases with rising pH.[1][2][13] If the ring-opening occurs before the maleimide has reacted with a thiol, the resulting maleic amide is no longer reactive, preventing the desired conjugation from taking place.[1][13]

Q2: What are the optimal conditions for a thiol-maleimide conjugation reaction?

A2: The optimal conditions are:

  • pH: 6.5 to 7.5. This range ensures the thiol group is sufficiently reactive while minimizing maleimide hydrolysis and side reactions with amines.[1][4][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][6]

  • Temperature: Room temperature (20-25°C) or 4°C. Reactions are typically run for 2 hours at room temperature or overnight at 4°C.[3][14]

  • Buffer: Use non-thiol containing buffers such as PBS, HEPES, or Tris.[5][14]

Q3: How can I improve the long-term stability of my maleimide conjugate?

A3: The primary strategy is to prevent the retro-Michael reaction. After your initial conjugation is complete and the product is purified, you can intentionally induce hydrolysis of the thiosuccinimide ring. This is typically done by incubating the conjugate in a buffer at a pH of 8.5-9.0 until the ring-opening is complete, which can be monitored by mass spectrometry.[4][15] This creates a more stable, irreversible bond.[7]

Q4: Can I store my maleimide-functionalized molecule in an aqueous buffer?

A4: It is not recommended. Maleimides are prone to hydrolysis in aqueous solutions.[1] For long-term storage, dissolve the maleimide reagent in a dry, anhydrous organic solvent like DMSO or DMF and store it at -20°C.[4] Prepare aqueous working solutions fresh for each experiment.

Data Presentation

Table 1: pH-Dependent Stability of Maleimide

This table summarizes the effect of pH on the rate of maleimide hydrolysis. Higher rate constants indicate lower stability.

pHTemperature (°C)Observed Rate Constant (s⁻¹)StabilityReference(s)
5.520 & 37Extremely slowHigh[16]
7.4201.24 x 10⁻⁵Moderate[16]
7.4376.55 x 10⁻⁵Low[16]
> 8.5AmbientRapid increase observedVery Low[2][17]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Protein Preparation (Reduction):

    • Dissolve the protein containing cysteine residues in a degassed buffer (e.g., PBS, pH 7.2).[4]

    • To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP.[4]

    • Incubate for 20-30 minutes at room temperature.[4]

  • Maleimide Reagent Preparation:

    • Allow the vial of the maleimide reagent to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the maleimide in anhydrous DMSO or DMF.[14][18]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.[3][14][18]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3][14]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine to consume any excess maleimide.[3]

    • Purify the conjugate from excess maleimide and other reagents using size-exclusion chromatography (SEC), dialysis, or a desalting column.[3]

Protocol 2: Assay for Maleimide Quantitation (Reverse Thiol Assay)

This protocol allows you to determine the concentration of reactive maleimide groups on your molecule.

  • Principle: A known excess of a thiol (e.g., cysteine or GSH) is reacted with the maleimide sample. The remaining, unreacted thiol is then quantified using Ellman's reagent (DTNB) or other thiol-reactive probes.[19][20] The amount of maleimide is the difference between the initial amount of thiol and the amount of unreacted thiol.[20][21]

  • Procedure Outline:

    • React the maleimide-containing sample with a known, excess concentration of L-cysteine or glutathione (GSH).

    • After the reaction is complete, add DTNB solution. DTNB reacts with the remaining free thiols to produce a yellow-colored product (TNB), which has a strong absorbance at 412 nm.[20]

    • Measure the absorbance at 412 nm.

    • Create a standard curve using known concentrations of the thiol (L-cysteine or GSH).

    • Calculate the amount of unreacted thiol in your sample by comparing its absorbance to the standard curve.

    • Subtract the amount of unreacted thiol from the initial amount of thiol to determine the quantity of maleimide in your sample.

Visualizations

Maleimide_Hydrolysis Maleimide Hydrolysis Pathway cluster_reactants Reactants cluster_product Product Maleimide Reactive Maleimide (Ring-Closed) Hydrolyzed Inactive Maleamic Acid (Ring-Opened) Maleimide->Hydrolyzed Hydrolysis (pH > 7.5) H2O Water (H₂O)

Caption: The hydrolysis pathway of the maleimide ring.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Observed Check_Maleimide 1. Check Maleimide Activity Start->Check_Maleimide Check_Thiol 2. Check Thiol Availability Check_Maleimide->Check_Thiol Active? [No] Solution_Maleimide Use Freshly Prepared Maleimide Solution (Store in DMSO) Check_Maleimide->Solution_Maleimide Hydrolyzed? [Yes] Check_pH 3. Check Reaction pH Check_Thiol->Check_pH Reduced? [No] Solution_Thiol Reduce Protein with TCEP Prior to Conjugation Check_Thiol->Solution_Thiol Oxidized? [Yes] Solution_pH Adjust Buffer to pH 6.5 - 7.5 Check_pH->Solution_pH Incorrect? [Yes] End Re-run Experiment Check_pH->End Optimal? [No] Solution_Maleimide->End Solution_Thiol->End Solution_pH->End

References

Technical Support Center: Post-Conjugation Purification of Biotin-PEG11-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the removal of excess Biotin-PEG11-Maleimide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess Biotin-PEG11-Maleimide after conjugation?

Excess, unreacted Biotin-PEG11-Maleimide can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin, leading to reduced sensitivity and high background noise in assays like ELISA, Western blotting, and flow cytometry.[1][2][3] For applications involving purification, the free biotin (B1667282) will saturate the affinity matrix, preventing the capture of your target molecule.[1]

Q2: What are the most common methods for removing excess biotinylation reagents?

The most prevalent and effective methods for removing small molecules like Biotin-PEG11-Maleimide from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: A popular and rapid method for separating molecules based on their size.[4][5]

  • Dialysis: A traditional and straightforward method for separating molecules based on differential diffusion across a semi-permeable membrane.[1][6][7]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: An efficient method for concentrating and desalting samples, particularly for larger volumes.[8][9][10]

  • Spin Columns: A convenient and fast option for small sample volumes, utilizing a combination of size exclusion and centrifugation.[1][11][12]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as your sample volume, the molecular weight of your biomolecule, the required purity, and available equipment. The table below provides a comparison to guide your decision.

Comparison of Purification Methods

Method Principle Typical Sample Volume Processing Time Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Separation based on molecular size; larger molecules elute first.[4][13]20 µL - several mLFast (5-15 minutes)High recovery, rapid, can be scaled.[4]Potential for sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[1]0.1 mL - 100s of mLSlow (4 hours to overnight)Gentle, suitable for a wide range of volumes, high purity.[6]Time-consuming, potential for sample loss.[3]
Tangential Flow Filtration (TFF) / Ultrafiltration Size-based separation using a membrane and tangential flow to prevent clogging.[8][9][14]10 mL - 1000s of LModerate to FastScalable, can concentrate and purify simultaneously, reusable membranes.[9][10]Requires specialized equipment, potential for non-specific binding to the membrane.
Spin Columns Centrifugal force drives the sample through a size exclusion resin.[1]20 µL - 700 µLVery Fast (<15 minutes)Rapid, easy to use, high recovery for small volumes.[1][2]Limited to small sample volumes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of Biotinylated Molecule Non-specific binding: The molecule may be binding to the purification matrix (e.g., dialysis membrane, column resin).[1]For dialysis, try a different membrane material with lower binding properties. For SEC, ensure the column material is appropriate for your sample.[1] Adding a carrier protein like BSA (if compatible with downstream applications) can sometimes reduce non-specific binding.
Sample loss during handling: Multiple transfer steps can lead to cumulative sample loss, especially with small volumes.[1]Minimize the number of tube transfers. Use devices designed for small-scale purification, such as microdialysis units or spin columns for small volumes.[1]
Over-biotinylation: Excessive labeling can lead to protein aggregation and precipitation, causing loss during purification.[15][16]Reduce the molar excess of the biotinylation reagent in your conjugation reaction. Optimize the reaction time and temperature.
Inefficient Removal of Free Biotin Inadequate purification parameters: Dialysis time may be too short, or the number of buffer changes insufficient. The molecular weight cutoff (MWCO) of the SEC resin or dialysis membrane may be too high.[1]For dialysis, increase the dialysis time and the number of buffer changes (multiple changes over 24-48 hours are recommended).[1] For SEC, ensure the MWCO of the resin is appropriate to separate your labeled molecule from the small Biotin-PEG11-Maleimide. A 7 kDa MWCO is often effective for proteins.[1]
High Background in Downstream Assays Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals.[1]Re-purify the sample using a more stringent method or repeat the chosen purification step. Consider using a combination of methods, for example, an initial buffer exchange with a spin column followed by dialysis.
Inconsistent Biotinylation Results Incomplete reaction: The biotinylation reaction may not have gone to completion.Try increasing the reaction time (e.g., 1.5-2x longer) and ensure thorough purification after the reaction.[17]
Batch-to-batch variability: Chemical modifications can have inherent variability.If possible, biotinylate a larger batch of your molecule to use across multiple experiments to reduce variability.[17]

Experimental Protocols & Workflows

Below are detailed protocols for common methods to remove excess Biotin-PEG11-Maleimide.

Method 1: Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid cleanup of sample volumes typically up to a few milliliters.

G cluster_prep Column Preparation cluster_purification Purification cluster_collection Collection prep1 Remove top and bottom caps (B75204) from the desalting column. prep2 Place column in a collection tube. prep1->prep2 prep3 Centrifuge to remove storage buffer. prep2->prep3 prep4 Equilibrate column with binding buffer and centrifuge again. prep3->prep4 load Place column in a new collection tube and slowly apply the sample to the center of the resin bed. prep4->load spin Centrifuge according to manufacturer's protocol (e.g., 1,500 x g for 2 minutes). load->spin collect The purified, biotinylated molecule is in the collection tube. spin->collect waste Excess Biotin-PEG11-Mal is retained in the column.

Caption: Workflow for removing excess biotin using dialysis.

Protocol:

  • Prepare the Dialysis Unit:

    • Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), for example, 10 kDa for an antibody.

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Load the Sample:

    • Load your sample into the dialysis unit and seal it securely, ensuring there are no leaks.

  • Perform Dialysis:

    • Place the sealed dialysis unit in a beaker containing at least 100 times the sample volume of chilled dialysis buffer (e.g., PBS).

    • Place the beaker on a magnetic stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours. For optimal removal of the free biotin, perform several buffer changes over a period of 24 to 48 hours. 4[1]. Collect the Purified Sample:

    • After the final dialysis period, carefully remove the purified sample from the dialysis unit.

Method 3: Tangential Flow Filtration (TFF)

TFF is highly efficient for larger sample volumes and allows for simultaneous concentration and buffer exchange (diafiltration).

Logical Diagram for TFF Purification

G Feed Feed Reservoir (Conjugation Mix) Pump Pump Feed->Pump TFF_Module Retentate (Purified Product) Membrane Permeate (Excess Biotin + Buffer) Pump->TFF_Module:f1 TFF_Module:f0->Feed Recirculation Waste Waste TFF_Module:f2->Waste To Waste Final_Product Final_Product TFF_Module:f0->Final_Product Final Collection

Caption: Logical diagram of a Tangential Flow Filtration (TFF) system.

Protocol Overview:

  • System Setup:

    • Select a TFF membrane with an MWCO that will retain your biomolecule while allowing the smaller Biotin-PEG11-Maleimide to pass through.

    • Assemble the TFF system (reservoir, pump, TFF module, tubing) according to the manufacturer's instructions.

  • Equilibration:

    • Flush the system with purification buffer to remove any storage solutions and equilibrate the membrane.

  • Concentration/Diafiltration:

    • Load the conjugation reaction mixture into the feed reservoir.

    • Start the pump to circulate the solution tangentially across the membrane surface. The larger biotinylated molecules are retained (retentate), while the buffer and excess small molecules pass through the membrane (permeate). [8][14] * To perform buffer exchange (diafiltration), add fresh purification buffer to the reservoir at the same rate that permeate is being removed. This "washes" the excess biotin out of the sample. 4[10]. Sample Recovery:

    • Once a sufficient volume of buffer has been exchanged (typically 5-10 diavolumes), stop the process and recover the purified, concentrated sample from the retentate line.

References

issues with Biotin-PEG11-Mal solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG11-Mal. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility and use of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker with three main components:

  • Biotin: A vitamin that exhibits an exceptionally strong and specific affinity for avidin (B1170675) and streptavidin, making it a popular label for immunoassays and other detection systems.

  • PEG11 (Polyethylene Glycol): A hydrophilic 11-unit polyethylene (B3416737) glycol spacer. This PEG linker increases the overall water solubility of the molecule, reduces aggregation of labeled proteins, and minimizes steric hindrance when binding to avidin or streptavidin.[1][2][3][4]

  • Maleimide (B117702) (Mal): A reactive group that specifically and efficiently reacts with free sulfhydryl groups (thiols, –SH), commonly found on cysteine residues in proteins, to form a stable thioether bond.[1][2][5][6]

Q2: I am having difficulty dissolving this compound directly into my aqueous buffer. What is the recommended procedure?

A2: It is a common issue for many maleimide-containing reagents to have limited solubility directly in aqueous buffers.[7][8] The best practice is to first prepare a concentrated stock solution by dissolving the this compound in a dry (anhydrous), water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9][10][11] This stock solution can then be added in a small volume to your aqueous reaction buffer.

Q3: What is the recommended concentration for the this compound stock solution?

A3: A stock solution of 1-10 mg/mL or a 10 mM concentration in anhydrous DMSO or DMF is typically recommended.[8] It is crucial to ensure the reagent is fully dissolved, which can be aided by brief vortexing.[8]

Q4: After adding the this compound stock solution to my protein in the aqueous buffer, I observed precipitation. What might be the cause and how can I resolve this?

A4: Precipitation upon adding the stock solution can be due to a few factors:

  • High Co-solvent Concentration: The final percentage of the organic co-solvent (DMSO or DMF) in your reaction mixture might be too high, which can cause your protein to precipitate. It is advisable to keep the final co-solvent concentration below 10% (v/v).[8]

  • Low Reagent Solubility at Final Concentration: Even with the PEG spacer, the reagent itself might precipitate if the final concentration in the aqueous buffer is too high. Try lowering the final concentration of the this compound.

  • Protein Aggregation: The addition of the reagent might induce aggregation of your protein. The PEG spacer is designed to minimize this, but it can still occur.[12] Ensure your protein is stable in the chosen buffer and conditions.

Q5: What are the optimal buffer conditions for a conjugation reaction with this compound?

A5: The maleimide group reacts most efficiently with sulfhydryl groups at a pH range of 6.5-7.5.[1][2][3][4][6][10] At a pH above 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis, which renders it inactive.[10] Buffers that do not contain primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) should be used. Phosphate-buffered saline (PBS), HEPES, and MOPS are suitable choices.[7][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Solubility and Reagent Preparation
ProblemPossible CauseRecommended Solution
This compound powder does not dissolve directly in aqueous buffer. Maleimide compounds often have limited direct aqueous solubility.[7][8]Prepare a 1-10 mg/mL or 10 mM stock solution in anhydrous DMSO or DMF first.[8] Then, add the stock solution to your aqueous buffer.
Precipitation occurs after adding the stock solution to the aqueous buffer. The final concentration of the organic co-solvent is too high (typically >10% v/v), causing protein precipitation.[8]Decrease the volume of the stock solution added. If necessary, prepare a more concentrated stock solution to minimize the final co-solvent volume.
The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Reduce the molar excess of the biotinylation reagent in the reaction.
The stock solution appears cloudy or has particulates over time. The maleimide group may have hydrolyzed due to moisture.[10]Always use anhydrous solvent for the stock solution. Store the stock solution in small aliquots, protected from moisture, at -20°C for up to three months.[10] Equilibrate the vial to room temperature before opening to prevent condensation.[10]
Reaction and Labeling Efficiency
ProblemPossible CauseRecommended Solution
Low or no biotinylation of the target molecule. No free sulfhydryl groups are available on the target molecule.If your protein has disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8] Avoid sulfhydryl-containing reducing agents like DTT in the final reaction mixture as they will compete for the maleimide.[10]
The maleimide group on the this compound is hydrolyzed and inactive.Prepare a fresh stock solution from new reagent. Ensure the reaction pH is between 6.5 and 7.5, as higher pH increases the rate of hydrolysis.[10]
The reaction buffer contains competing nucleophiles.Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Use buffers like PBS, HEPES, or MOPS.[7][13]
Biotinylated protein shows loss of function. The sulfhydryl groups that were biotinylated are crucial for the protein's activity.Reduce the molar excess of the this compound or shorten the reaction time to decrease the extent of labeling.[13]
The organic co-solvent from the stock solution denatured the protein.Ensure the final concentration of the organic co-solvent is as low as possible (ideally <10%).[8]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.[10]

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 1-10 mg/mL or 10 mM.

  • Vortex the vial briefly until the reagent is completely dissolved.[8]

  • Use the stock solution immediately or store it in small, tightly capped aliquots at -20°C for up to three months.[10] Avoid repeated freeze-thaw cycles.

Protocol: Biotinylation of a Protein with Free Sulfhydryls
  • Prepare the Protein: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines and thiols.

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature.[8] Remove the excess reducing agent by dialysis or using a desalting column.

  • Reaction Setup: While gently stirring, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[10]

  • Purification: Remove the excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.[10]

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using methods like the HABA assay.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Stock Solution (this compound in DMSO) add_reagent Add Stock Solution to Protein prep_reagent->add_reagent prep_protein Prepare Protein (in Thiol-free Buffer, pH 7.2) prep_protein->add_reagent incubate Incubate (2h @ RT or O/N @ 4°C) add_reagent->incubate purify Purify (Desalting Column/Dialysis) incubate->purify confirm Confirm Biotinylation (HABA Assay) purify->confirm

Workflow for protein biotinylation.

troubleshooting_solubility start Issue: Precipitation in Aqueous Buffer check_cosolvent Is final co-solvent (DMSO/DMF) conc. > 10%? start->check_cosolvent reduce_cosolvent Solution: Reduce co-solvent volume. Prepare more concentrated stock. check_cosolvent->reduce_cosolvent Yes check_reagent_conc Is this compound concentration too high? check_cosolvent->check_reagent_conc No end Problem Resolved reduce_cosolvent->end reduce_reagent Solution: Lower molar excess of reagent. check_reagent_conc->reduce_reagent Yes check_protein Is protein prone to aggregation? check_reagent_conc->check_protein No reduce_reagent->end optimize_buffer Solution: Optimize buffer conditions (pH, ionic strength). check_protein->optimize_buffer Yes check_protein->end No optimize_buffer->end

Troubleshooting solubility issues.

References

Technical Support Center: Enhancing the Stability of Biotin-PEG11-Maleimide Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of Biotin-PEG11-Maleimide conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in Biotin-PEG11-Mal conjugated proteins?

A1: The principal sources of instability stem from the chemistry of the maleimide-thiol linkage and the potential for degradation of the components under suboptimal conditions. The key mechanisms include:

  • Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide (B117702) and a cysteine residue is susceptible to a reversible retro-Michael reaction.[1][2] This can lead to deconjugation, especially in the presence of other thiol-containing molecules like glutathione (B108866) in a biological environment.[1]

  • Maleimide Hydrolysis: The maleimide group itself can undergo hydrolysis, rendering it unreactive towards thiols. This is a competing reaction that can lower conjugation efficiency, particularly at pH values above 7.5.[3][4][5]

  • PEG Linker Instability: While generally stable, the PEG linker's integrity can be compromised under harsh chemical conditions, although this is less common under standard experimental protocols.

  • Protein Denaturation: Suboptimal buffer conditions, temperature fluctuations, and repeated freeze-thaw cycles can lead to protein denaturation, affecting the overall stability and function of the conjugate.

Q2: How can I improve the stability of the maleimide-thiol linkage?

A2: A key strategy to enhance the stability of the maleimide-thiol adduct is to promote the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether.[6][7] This ring-opened structure is resistant to the retro-Michael reaction.[6][8] This can be achieved by:

  • Post-conjugation pH adjustment: After the initial conjugation, incubating the conjugate at a mildly alkaline pH (e.g., up to pH 9) can accelerate the hydrolysis of the thiosuccinimide ring.[9] However, the stability of the protein at this pH must be considered.

  • Using next-generation maleimides: Employing maleimides with electron-withdrawing N-substituents can significantly increase the rate of the stabilizing ring-opening hydrolysis.[6][8] Some specialized maleimides are designed for "self-hydrolysis" at neutral pH due to intramolecular catalysis.[2]

Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH range for the reaction between a maleimide and a thiol is typically 6.5-7.5.[3][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing the competing hydrolysis of the maleimide group.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5]

Q4: How should I store my Biotin-PEG11-Maleimide reagent and the final conjugated protein?

A4: Proper storage is crucial for maintaining the reactivity of the labeling reagent and the stability of the final conjugate.

  • Biotin-PEG11-Maleimide Reagent: It is recommended to prepare a stock solution in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][10] This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[10][11] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[3]

  • Conjugated Protein: For short-term storage (up to one week), the purified conjugate can be kept at 2-8°C in the dark.[10][11] For long-term storage, it is advisable to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, which can extend the shelf life for up to a year.[10][11] To prevent microbial growth, 0.01-0.03% sodium azide (B81097) can be added.[10][11] It is best to store the protein in small aliquots to avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

If you are observing a low yield of your biotinylated protein, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Maleimide Hydrolysis Ensure the maleimide stock solution is fresh and prepared in an anhydrous solvent.[3] For aqueous reactions, use a buffer with a slightly acidic pH (6.0-6.5) if possible, and use the reagent promptly after dissolution.[3]
Thiol Oxidation If your protein has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3][5] TCEP is often preferred as it does not need to be removed before adding the maleimide.[3] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM).[3]
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[3][5] Below pH 6.5, the reaction rate will be significantly slower.[3]
Incorrect Stoichiometry A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[3][10] However, this may need to be optimized for your specific protein.
Issue 2: Conjugate Instability and Loss of Biotin (B1667282) Signal Over Time

If your purified conjugate is losing its biotin signal or showing signs of degradation, the following may be the cause:

Potential Cause Troubleshooting Step
Retro-Michael Reaction This is a likely cause of payload loss.[1] To mitigate this, consider inducing hydrolysis of the thiosuccinimide ring post-conjugation by incubating at a slightly elevated pH (e.g., 8.5-9.0) for a short period, provided your protein is stable under these conditions.
Improper Storage Ensure the conjugate is stored under recommended conditions (2-8°C for short-term, -20°C or -80°C with cryoprotectant for long-term).[10][11][12] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[12]
Proteolytic Degradation If your protein preparation is not pure, contaminating proteases could be degrading the protein. Ensure high purity of your protein before conjugation and consider adding a protease inhibitor cocktail to your storage buffer.

Experimental Protocols

Protocol 1: General Procedure for Biotin-PEG11-Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).[5][13]

    • If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[5][10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG11-Maleimide in anhydrous DMSO.[5][10]

  • Conjugation Reaction:

    • Add the Biotin-PEG11-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[3][10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][11]

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to scavenge any excess maleimide.[3]

  • Purification:

    • Remove unreacted Biotin-PEG11-Maleimide using a desalting column (size-exclusion chromatography), dialysis, or tangential flow filtration.[3][5]

Protocol 2: RP-HPLC Method to Assess Conjugate Stability

This method can be used to monitor the stability of the conjugate over time by separating the intact conjugate from any free biotin-PEG11-maleimide or degradation products.

  • Sample Preparation:

    • Incubate the purified conjugate in a buffer of interest (e.g., PBS at 37°C) to simulate physiological conditions.

    • At various time points, take an aliquot of the reaction and quench any potential reactions by adding an equal volume of a low pH, high organic mobile phase (e.g., 0.1% TFA in acetonitrile).

  • HPLC Conditions:

    • Column: A C4 or C18 reverse-phase column suitable for protein separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 280 nm (for the protein) and, if applicable, at a wavelength specific to a chromophore on the linker or payload.

  • Data Analysis:

    • Quantify the peak areas corresponding to the intact conjugate and any degradation products over time to determine the rate of deconjugation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve in degassed buffer, pH 7.2) reduction Disulfide Reduction (optional) (Add TCEP) protein_prep->reduction conjugation Conjugation Reaction (Mix protein and reagent, incubate) reduction->conjugation reagent_prep Reagent Preparation (Dissolve this compound in DMSO) reagent_prep->conjugation quenching Quenching (optional) (Add excess cysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Stability Analysis (RP-HPLC, Mass Spec) purification->analysis

Caption: Workflow for Biotin-PEG11-Maleimide conjugation.

stability_pathways start Protein-SH + Biotin-PEG11-Maleimide conjugate Thiosuccinimide Adduct (Potentially Unstable) start->conjugate Conjugation (pH 6.5-7.5) retro Deconjugation (Retro-Michael Reaction) conjugate->retro Undesirable Pathway hydrolysis Ring Hydrolysis conjugate->hydrolysis Desirable Pathway retro->start Reversible stable_conjugate Succinamic Acid Adduct (Stable) hydrolysis->stable_conjugate

Caption: Stability pathways of a maleimide-thiol conjugate.

References

Technical Support Center: Managing Protein Aggregation Post-Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding protein aggregation following biotinylation.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation after biotinylation?

Protein aggregation after biotinylation can be triggered by several factors:

  • Over-biotinylation: The addition of an excessive number of biotin (B1667282) molecules to a protein can alter its surface charge and increase its hydrophobicity, leading to a decrease in solubility and subsequent aggregation.[1][2] This is a common issue with methods that target primary amines (lysine residues and the N-terminus), as proteins often have multiple accessible sites.[3]

  • Alteration of Isoelectric Point (pI): NHS-ester biotinylation reagents react with positively charged primary amines, neutralizing the charge. This can shift the protein's pI closer to the pH of the buffer, reducing its net charge and increasing the likelihood of aggregation.[4]

  • Hydrophobicity of the Biotinylation Reagent: Biotin itself is a relatively hydrophobic molecule. The introduction of multiple biotin moieties can expose hydrophobic patches on the protein surface, promoting self-association and aggregation.[5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain additives in the reaction buffer can significantly impact protein stability during and after biotinylation.[4] Performing the reaction at a pH where the protein is inherently less stable can exacerbate aggregation.

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the biotinylation process can act as a stressor that pushes them toward an aggregated state.

Q2: How can I detect and quantify aggregation of my biotinylated protein?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the protein solution. However, this only detects large, insoluble aggregates.

  • UV-Vis Spectroscopy (Turbidity Measurement): Aggregation can be monitored by measuring the absorbance (or optical density) of the solution at a wavelength where the protein does not absorb, typically between 340 and 400 nm. An increase in absorbance indicates increased turbidity due to aggregation.[6]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of even small amounts of larger aggregates.[7][8]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[1][6]

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the biotinylated protein on a native gel can reveal the presence of higher molecular weight species corresponding to aggregates.

Q3: What is the difference between chemical and enzymatic biotinylation in the context of protein aggregation?

Chemical and enzymatic biotinylation methods differ significantly in their specificity, which directly impacts the risk of aggregation:

  • Chemical Biotinylation: This method typically uses reactive esters (e.g., NHS esters) to label primary amines. Since most proteins have multiple lysine (B10760008) residues, this can lead to heterogeneous products with a variable number of biotin molecules attached at random locations. This lack of control increases the risk of over-biotinylation and subsequent aggregation.[3][9]

  • Enzymatic Biotinylation: The most common enzymatic method uses the E. coli biotin ligase, BirA, which specifically attaches a single biotin molecule to a 15-amino-acid recognition sequence called the AviTag.[10][11] This results in a homogeneously biotinylated product with a 1:1 protein-to-biotin ratio, significantly reducing the risk of aggregation caused by over-modification.[12]

Troubleshooting Guides

Problem: Protein Precipitation or Turbidity Observed During or After Biotinylation

This is a common issue indicating the formation of insoluble aggregates. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow

G start Protein Aggregation Observed check_ratio 1. Check Biotin:Protein Molar Ratio start->check_ratio high_ratio Ratio too high? check_ratio->high_ratio reduce_ratio Reduce Molar Excess of Biotin high_ratio->reduce_ratio Yes check_buffer 2. Evaluate Buffer Conditions high_ratio->check_buffer No end Aggregation Resolved reduce_ratio->end buffer_issue Suboptimal pH or Ionic Strength? check_buffer->buffer_issue optimize_buffer Optimize Buffer (pH, Salt, Additives) buffer_issue->optimize_buffer Yes check_reagent 3. Assess Biotinylation Reagent buffer_issue->check_reagent No optimize_buffer->end reagent_issue Reagent Hydrophobic? check_reagent->reagent_issue use_peg Use Reagent with PEG Spacer reagent_issue->use_peg Yes check_temp 4. Review Reaction Temperature reagent_issue->check_temp No use_peg->end temp_issue Reaction at Room Temp? check_temp->temp_issue lower_temp Perform Reaction at 4°C temp_issue->lower_temp Yes consider_enzymatic 5. Consider Alternative Method temp_issue->consider_enzymatic No lower_temp->end enzymatic Switch to Enzymatic Biotinylation (BirA-AviTag) consider_enzymatic->enzymatic enzymatic->end G cluster_0 Enzymatic Biotinylation (BirA-AviTag) cluster_1 Chemical Biotinylation (NHS-Ester) e_start AviTag-Protein e_react Incubate with BirA, ATP, Biotin, MgCl2 e_start->e_react e_result Homogeneously Biotinylated Protein (1 Biotin per Protein) e_react->e_result e_adv Advantages: - High Specificity - Homogeneous Product - Low Risk of Aggregation e_result->e_adv c_start Protein with Lysines c_react Incubate with NHS-Biotin Reagent c_start->c_react c_result Heterogeneously Biotinylated Protein (Variable Biotins per Protein) c_react->c_result c_disadv Disadvantages: - Low Specificity - Heterogeneous Product - Higher Risk of Aggregation c_result->c_disadv G start Biotinylated Protein with Aggregates sec Size-Exclusion Chromatography start->sec aggregates Aggregates (Elute First) sec->aggregates monomer Monomeric Protein (Elutes Later) sec->monomer analysis Analyze Fractions (SDS-PAGE, DLS) monomer->analysis end Purified Monomeric Biotinylated Protein analysis->end

References

Technical Support Center: Quantifying Biotinylation with Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantifying the degree of biotinylation with Biotin-PEG11-Mal. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the biotinylation and quantification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a biotinylation reagent that contains a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule.[1][2][3] The maleimide group specifically reacts with free sulfhydryl (thiol) groups on molecules like proteins and peptides, forming a stable thioether bond.[1][4] The PEG11 spacer is a hydrophilic chain that increases the solubility of the labeled molecule and minimizes steric hindrance, which can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.

Q2: What is the optimal pH for reacting this compound with my protein?

The optimal pH range for the reaction between a maleimide group and a sulfhydryl group is between 6.5 and 7.5. Within this pH range, the reaction is highly specific for sulfhydryl groups. At pH values above 7.5, the reactivity of the maleimide group towards primary amines (like the side chain of lysine) increases, which can lead to non-specific labeling.

Q3: How stable is the bond formed between this compound and a thiol group?

The thioether bond formed between a maleimide and a thiol is generally stable. However, it's important to be aware that the succinimide (B58015) ring formed after the initial reaction can undergo hydrolysis, especially at higher pH. This ring-opening hydrolysis can actually increase the long-term stability of the linkage by preventing a retro-Michael reaction that could lead to cleavage of the biotin label.

Q4: How can I quantify the degree of biotinylation?

Several methods are available to quantify the degree of biotinylation. The most common are:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method that provides a rapid estimate of biotin incorporation.

  • MALDI-TOF Mass Spectrometry: A highly accurate method that determines the number of biotin molecules attached by measuring the mass shift of the protein.

  • Fluorescent-Based Assays: These assays use fluorescently tagged avidin or streptavidin to quantify biotin.

  • Chromogenic Biotin Assays: Some biotinylation reagents contain a chromophore that allows for direct spectrophotometric quantification of biotin incorporation.

Q5: What is the principle of the HABA assay?

The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex. HABA binds to avidin, producing a colored complex that absorbs light at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

Q6: Can I use any buffer for my biotinylation reaction?

No, it is crucial to use a buffer that does not contain free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide group. Suitable buffers include phosphate-buffered saline (PBS), Tris, and HEPES, as long as they are within the optimal pH range of 6.5-7.5. It is also recommended to degas the buffer to prevent oxidation of the thiol groups on your molecule.

Experimental Protocols

Detailed Protocol for HABA Assay

This protocol provides a step-by-step guide for quantifying the degree of biotinylation using the HABA assay.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution (pre-mixed kits are available, or can be prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer capable of reading absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Sample Preparation:

    • It is essential to remove any unreacted or free biotin from your biotinylated protein sample before performing the assay. This can be achieved through dialysis or by using a desalting column.

  • HABA/Avidin Solution Preparation (if not using a kit):

    • Prepare a HABA solution by dissolving HABA in water with a small amount of 1N NaOH.

    • Prepare an avidin solution in PBS.

    • Mix the HABA and avidin solutions to create the HABA/Avidin working solution.

  • Measurement (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm. This is your blank reading (A₅₀₀ HABA/Avidin).

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.

    • Incubate for a few minutes to allow the biotin to displace the HABA.

    • Measure the absorbance at 500 nm again. This is your sample reading (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Measurement (Microplate Format):

    • Add 180 µL of the HABA/Avidin solution to a microplate well.

    • Add 20 µL of your biotinylated protein sample to the well and mix.

    • Read the absorbance at 500 nm after a brief incubation.

  • Calculation of Degree of Biotinylation:

    • The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).

    • The calculation is as follows:

      • ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

      • Molar concentration of biotin = ΔA₅₀₀ / (ε₅₀₀ * path length)

      • Degree of Biotinylation = (Molar concentration of biotin) / (Molar concentration of protein)

Quantitative Data Summary
Quantification MethodPrincipleSensitivityThroughputCostKey AdvantagesKey Disadvantages
HABA Assay Colorimetric; displacement of HABA from avidin by biotin.ModerateHighLowRapid, simple, and inexpensive.Can be inaccurate due to steric hindrance; requires removal of free biotin.
MALDI-TOF MS Measures the mass increase of the protein after biotinylation.HighLowHighHighly accurate and provides direct measurement of biotin incorporation.Requires specialized equipment and expertise; can be difficult for large proteins.
Fluorescent Assays Fluorescence quenching or enhancement upon biotin binding to a fluorescently labeled avidin/streptavidin.HighHighModerateHigh sensitivity.Can be affected by sample autofluorescence.
Chromogenic Biotin Biotinylation reagent contains a chromophore for direct spectrophotometric quantification.HighHighModerateSimple, non-destructive, and does not require a separate assay.Requires the use of a specific chromogenic biotinylation reagent.

Troubleshooting Guide

Issue 1: Low or No Biotinylation Detected

Potential Cause Suggested Solution
Inactive Maleimide Reagent The maleimide group on this compound can hydrolyze if exposed to moisture. Prepare fresh stock solutions of the biotinylation reagent in an anhydrous solvent like DMSO or DMF immediately before use. Store the reagent desiccated at -20°C.
Absence of Free Sulfhydryl Groups The target molecule may not have accessible free sulfhydryl groups. If the protein has disulfide bonds, they need to be reduced using a reducing agent like TCEP or DTT prior to the biotinylation reaction. Ensure the reducing agent is completely removed before adding the maleimide reagent.
Incorrect Reaction pH The pH of the reaction buffer is outside the optimal range of 6.5-7.5. Prepare a fresh buffer and verify the pH.
Presence of Competing Thiols The reaction buffer contains extraneous sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol). Use a thiol-free buffer for the reaction.
Insufficient Reagent Concentration The molar ratio of this compound to the target molecule is too low. Increase the molar excess of the biotinylation reagent. A 10-20 fold molar excess is a good starting point.

Issue 2: High Background or Non-Specific Binding

Potential Cause Suggested Solution
Reaction pH is too High A pH above 7.5 can lead to the reaction of the maleimide group with primary amines, causing non-specific labeling. Ensure the reaction buffer pH is maintained between 6.5 and 7.5.
Unreacted this compound Failure to remove excess, unreacted biotinylation reagent after the labeling reaction. Purify the biotinylated protein using dialysis or a desalting column to remove all free biotin.
Protein Aggregation The biotinylated protein may be aggregating, leading to non-specific signals in downstream applications. The PEG spacer in this compound is designed to reduce aggregation, but this can still occur. Consider optimizing protein concentration and buffer conditions.

Issue 3: Inconsistent Results in HABA Assay

Potential Cause Suggested Solution
Presence of Free Biotin Incomplete removal of unreacted biotin from the sample will lead to an overestimation of the degree of biotinylation. Ensure thorough purification of the biotinylated protein.
Inaccurate Protein Concentration An incorrect value for the protein concentration will lead to an inaccurate calculation of the degree of biotinylation. Use a reliable method to determine the protein concentration (e.g., BCA or Bradford assay).
Sample Dilution Issues If the change in absorbance is too small or too large, it may fall outside the linear range of the assay. Test different dilutions of your biotinylated sample to ensure the absorbance change is within the optimal range.
Precipitation in the Assay Some buffers, particularly those containing potassium, can cause precipitation in the HABA assay. Use recommended buffers like PBS or TBS.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quantification Quantification Protein Protein with -SH group Mix Mix & Incubate (pH 6.5-7.5) Protein->Mix Biotin_Reagent This compound Stock Solution Biotin_Reagent->Mix Purify Remove Excess Biotin Reagent (Dialysis/Desalting) Mix->Purify Quantify Quantify Biotinylation (e.g., HABA Assay) Purify->Quantify

Caption: Experimental workflow for protein biotinylation and quantification.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Biotinylated Protein (Stable Thioether Bond) Protein_SH->Conjugate + Biotin_Mal Biotin-PEG11-Maleimide Biotin_Mal->Conjugate pH 6.5-7.5

Caption: Reaction between a thiol group and Biotin-PEG11-Maleimide.

Troubleshooting_Tree Start Low/No Biotinylation Check_Reagent Is the this compound reagent active? Start->Check_Reagent Check_SH Are free sulfhydryl groups present? Check_Reagent->Check_SH Yes Sol_Reagent Use fresh reagent; store properly. Check_Reagent->Sol_Reagent No Check_pH Is the reaction pH between 6.5-7.5? Check_SH->Check_pH Yes Sol_SH Reduce disulfide bonds; remove reducing agent. Check_SH->Sol_SH No Check_Thiols Is the buffer thiol-free? Check_pH->Check_Thiols Yes Sol_pH Adjust buffer pH. Check_pH->Sol_pH No Sol_Thiols Use a thiol-free buffer. Check_Thiols->Sol_Thiols No

Caption: Troubleshooting decision tree for low biotinylation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG11-Maleimide vs. Biotin-PEG-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology and proteomics. The choice of biotinylation reagent is critical and directly impacts the specificity, stability, and functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of two widely used classes of biotinylation reagents: Biotin-PEG11-Maleimide and Biotin-PEG-NHS ester. We will delve into their reaction mechanisms, specificity, and stability, supported by experimental data and detailed protocols to inform your selection process.

Introduction to Biotinylation Reagents

Biotinylation is the process of covalently attaching biotin to a protein or other macromolecule. The remarkable affinity of biotin for streptavidin and avidin (B1170675) is then leveraged for a multitude of applications, including protein purification, detection (e.g., in Western blotting, ELISA, and flow cytometry), and immobilization. The inclusion of a Polyethylene Glycol (PEG) spacer, such as PEG11, in the biotinylation reagent enhances the water solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin.[1][2][3]

The key differentiator between Biotin-PEG11-Maleimide and Biotin-PEG-NHS ester lies in their reactive moieties, which dictate their target specificity on a protein. Biotin-PEG11-Maleimide contains a maleimide (B117702) group that selectively reacts with sulfhydryl groups, while Biotin-PEG-NHS ester possesses an N-hydroxysuccinimide (NHS) ester that targets primary amines.

Chemical Properties and Reaction Mechanisms

Biotin-PEG11-Maleimide

The maleimide group in Biotin-PEG11-Maleimide specifically and efficiently reacts with the sulfhydryl group (-SH) of cysteine residues via a Michael addition reaction.[4] This reaction is most effective within a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, potentially leading to a loss of specificity. The resulting thioether bond is generally stable; however, it can be susceptible to a retro-Michael reaction, which can lead to deconjugation. The stability of the linkage can be enhanced by hydrolysis of the succinimide (B58015) ring, a process that is favored by certain buffer conditions and substituents on the maleimide.

Biotin-PEG-NHS Ester

Biotin-PEG-NHS ester is an amine-reactive biotinylation reagent. The NHS ester reacts with primary amino groups (-NH2), which are present on the side chain of lysine (B10760008) residues and at the N-terminus of polypeptides. This reaction, a nucleophilic acyl substitution, forms a highly stable amide bond and is optimally carried out at a pH of 7-9. Due to the abundance of lysine residues on the surface of most proteins, NHS ester-based labeling often results in a heterogeneous population of biotinylated proteins, with varying numbers and locations of biotin attachment. While highly reactive with primary amines, NHS esters can also react with other nucleophilic residues such as serine, tyrosine, and arginine under certain conditions, although with lower efficiency.

Performance Comparison: A Data-Driven Analysis

The choice between a maleimide and an NHS ester-based biotinylation reagent hinges on the specific requirements of the experiment, such as the desired level of specificity and the availability of target residues on the protein of interest. The following table summarizes the key performance characteristics of each reagent.

FeatureBiotin-PEG11-MaleimideBiotin-PEG-NHS Ester
Target Residue Cysteine (Sulfhydryl group, -SH)Lysine (Primary amine, -NH2), N-terminus
Reaction Chemistry Michael AdditionNucleophilic Acyl Substitution
Resulting Bond ThioetherAmide
Optimal pH 6.5 - 7.57.0 - 9.0
Specificity High (Site-specific to Cysteine)Moderate (Multiple Lysine residues)
Linkage Stability Stable, but susceptible to retro-Michael reactionVery Stable
Potential for Heterogeneity Low (if Cysteine is unique or engineered)High (due to multiple Lysine residues)

Experimental Protocols

General Considerations for Protein Biotinylation
  • Buffer Selection: It is crucial to use a buffer that does not contain the target functional groups of the chosen reagent. For Biotin-PEG-NHS ester, avoid buffers containing primary amines, such as Tris or glycine. For Biotin-PEG11-Maleimide, ensure the buffer is free of thiol-containing reagents like DTT.

  • Reagent Preparation: Both Biotin-PEG11-Maleimide and Biotin-PEG-NHS ester are typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions are generally not recommended due to the susceptibility of the reactive groups to hydrolysis.

  • Molar Excess: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. A higher molar excess will generally result in a higher degree of labeling.

  • Purification: After the labeling reaction, it is essential to remove the excess, unreacted biotinylation reagent. This is typically achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.

Protocol 1: Protein Labeling with Biotin-PEG11-Maleimide

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: If the protein of interest does not have a free cysteine, it may be necessary to reduce existing disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent. Ensure the protein is in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).

  • Reagent Preparation: Immediately before use, dissolve Biotin-PEG11-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG11-Maleimide solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess Biotin-PEG11-Maleimide using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling with Biotin-PEG-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Exchange the protein into an amine-free buffer at pH 7.2-8.0 (e.g., PBS).

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution (for protein concentrations of 1-10 mg/mL).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.

  • Purification: Remove excess Biotin-PEG-NHS ester using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Reaction_Mechanisms cluster_maleimide Biotin-PEG11-Maleimide Reaction cluster_nhs Biotin-PEG-NHS Ester Reaction Protein_Cys Protein-SH (Cysteine) Thioether_Bond Protein-S-Biotin-PEG11 (Stable Thioether Bond) Protein_Cys->Thioether_Bond Michael Addition (pH 6.5-7.5) Biotin_Mal Biotin-PEG11-Maleimide Biotin_Mal->Thioether_Bond Protein_Lys Protein-NH2 (Lysine/N-terminus) Amide_Bond Protein-NH-CO-Biotin-PEG (Stable Amide Bond) Protein_Lys->Amide_Bond Nucleophilic Attack (pH 7-9) Biotin_NHS Biotin-PEG-NHS Ester Biotin_NHS->Amide_Bond NHS_leaving NHS Amide_Bond->NHS_leaving Release

Caption: Reaction mechanisms of Biotin-PEG11-Maleimide and Biotin-PEG-NHS Ester.

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep reagent_prep Prepare Biotinylation Reagent (Dissolve in DMSO/DMF) protein_prep->reagent_prep reaction Biotinylation Reaction (Incubate Protein + Reagent) reagent_prep->reaction purification Purification (Desalting/Dialysis) reaction->purification analysis Analysis of Labeled Protein (e.g., HABA assay, Western Blot) purification->analysis end End analysis->end

Caption: General experimental workflow for protein biotinylation.

Conclusion and Recommendations

The selection between Biotin-PEG11-Maleimide and Biotin-PEG-NHS ester is fundamentally guided by the desired outcome of the protein labeling experiment.

  • For site-specific labeling , where precise control over the location of biotin attachment is paramount, Biotin-PEG11-Maleimide is the superior choice, provided a free cysteine residue is available or can be engineered into the protein of interest. This approach is particularly valuable in studies where the function of specific protein domains must be preserved, or for creating well-defined bioconjugates.

  • For general-purpose biotinylation , where the goal is to label a protein for detection or purification and site-specificity is not a primary concern, Biotin-PEG-NHS ester offers a convenient and effective solution. Its reactivity with abundant lysine residues ensures a high degree of labeling for most proteins.

Ultimately, a thorough understanding of the protein's structure and the experimental requirements will enable the researcher to make an informed decision, leading to successful and reproducible results in their research and development endeavors.

References

The Ascendancy of Maleimide Chemistry in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. From developing antibody-drug conjugates (ADCs) for targeted cancer therapy to creating sophisticated diagnostic tools, the choice of crosslinking chemistry is a critical determinant of success. Among the diverse arsenal (B13267) of techniques available to researchers, maleimide (B117702) chemistry has emerged as a robust and highly favored method. This guide provides an objective comparison of maleimide chemistry with other prevalent crosslinking strategies, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.

Unveiling the Power of Maleimide Chemistry

Maleimide-based crosslinking predominantly targets the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This specificity and the mild reaction conditions required are central to its widespread adoption.

The primary advantages of maleimide chemistry include:

  • High Selectivity: Maleimide groups exhibit a remarkable preference for thiol groups over other nucleophilic functional groups, such as amines, particularly within a pH range of 6.5 to 7.5.[][2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions and ensuring a more homogenous product.[][3]

  • Rapid Reaction Kinetics: The formation of the thioether bond is typically fast, often reaching high yields within a couple of hours at room temperature.[4] This efficiency is advantageous for time-sensitive experiments and for preserving the integrity of delicate biomolecules.

  • Stable Linkage (with caveats): The resulting thioether bond is generally stable under physiological conditions. However, a key consideration is the potential for a retro-Michael reaction, where the bond can reverse, especially in the presence of other thiols like glutathione (B108866) in the cellular environment. Strategies to mitigate this, such as using modified maleimides or inducing hydrolysis of the adjacent succinimide (B58015) ring, have been developed to enhance long-term stability.

Maleimide Chemistry in a Comparative Landscape

To fully appreciate the strengths of maleimide chemistry, it is essential to compare it with other widely used crosslinking methods: NHS Ester Chemistry, EDC/NHS Chemistry, and Click Chemistry.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of these crosslinking chemistries based on available experimental data.

Table 1: Reaction Conditions and Efficiency

FeatureMaleimide ChemistryNHS Ester ChemistryEDC/NHS ChemistryStrain-Promoted "Click" Chemistry (SPAAC)
Target Functional Group Thiols (-SH)Primary Amines (-NH₂)Carboxyls (-COOH) to Primary Amines (-NH₂)Azides (-N₃) and Strained Alkynes
Optimal pH Range 6.5 - 7.57.0 - 9.04.5 - 6.0 (activation), 7.2 - 8.5 (coupling)4.0 - 8.5 (Broad)
Typical Reaction Time 1 - 4 hours1 - 4 hours2 - 4 hours1 - 18 hours
Typical Conjugation Yield High (>90%)Variable (50-90%)Variable (40-80%)Very High (>95%)
Catalyst Required NoNoNo (EDC acts as activator)No

Table 2: Linkage Stability and Specificity

FeatureMaleimide ChemistryNHS Ester ChemistryEDC/NHS ChemistryStrain-Promoted "Click" Chemistry (SPAAC)
Resulting Covalent Bond ThioetherAmideAmideTriazole
Bond Stability Moderate to High (prone to retro-Michael addition)Very HighVery HighVery High
Specificity High for thiols at optimal pHModerate (reacts with all primary amines)Moderate (can lead to polymerization)Very High (bioorthogonal)
Key Side Reactions Hydrolysis of maleimide, reaction with amines at high pH, retro-Michael reactionHydrolysis of NHS esterHydrolysis of activated carboxyl, formation of N-acylureaMinimal

Visualizing the Chemical Pathways

To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Maleimide-Thiol Conjugation

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_reaction Michael Addition (pH 6.5-7.5) cluster_product Product Protein-SH Protein-SH (Cysteine Residue) Reaction Conjugation Protein-SH->Reaction Maleimide-R Maleimide-R (Crosslinker) Maleimide-R->Reaction Thioether_Bond Stable Thioether Bond (Protein-S-Maleimide-R) Reaction->Thioether_Bond

Caption: Mechanism of maleimide-thiol conjugation.

Comparative Experimental Workflow

Comparative_Workflow cluster_methods Crosslinking Chemistries Start Start: Protein with Target Functional Group Maleimide Maleimide Chemistry (Target: -SH) Start->Maleimide NHS_Ester NHS Ester Chemistry (Target: -NH2) Start->NHS_Ester EDC_NHS EDC/NHS Chemistry (Target: -COOH to -NH2) Start->EDC_NHS Click_Chem Click Chemistry (Target: Azide/Alkyne) Start->Click_Chem Purification Purification of Conjugate (e.g., SEC, Dialysis) Maleimide->Purification NHS_Ester->Purification EDC_NHS->Purification Click_Chem->Purification Analysis Analysis (SDS-PAGE, MS, HPLC) Purification->Analysis End End: Characterized Bioconjugate Analysis->End

Caption: Generalized workflow for bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for the key chemistries discussed.

Protocol 1: Protein Labeling with a Maleimide Crosslinker

Objective: To conjugate a maleimide-functionalized molecule to a cysteine-containing protein.

Materials:

  • Protein with accessible cysteine residue(s)

  • Maleimide-functionalized crosslinker or label

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (optional): Free cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10-50 molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quenching: Add a free thiol-containing compound (e.g., cysteine) in excess to quench any unreacted maleimide groups.

  • Purification: Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography column or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.

Protocol 2: Protein Labeling with an NHS Ester Crosslinker

Objective: To conjugate an NHS ester-functionalized molecule to the primary amines of a protein.

Materials:

  • Protein with accessible primary amines (lysine residues, N-terminus)

  • NHS ester-functionalized crosslinker or label

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF for dissolving the NHS ester

  • Purification column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Analyze the conjugate by SDS-PAGE and determine the degree of labeling by spectrophotometry or mass spectrometry.

Protocol 3: Two-Step Protein-Protein Conjugation using EDC/NHS

Objective: To conjugate a protein with accessible carboxyl groups to a protein with accessible primary amines.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amines)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution: 2-Mercaptoethanol (B42355) or hydroxylamine (B1172632)

  • Purification column

Procedure:

  • Activation of Protein #1: Dissolve Protein #1 in Activation Buffer. Add EDC and Sulfo-NHS (a typical starting molar ratio is 1:2:5 of protein:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to quench the EDC reaction. Purify the activated protein using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein #2: Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching of Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the final conjugate.

  • Characterization: Analyze the formation of the conjugate by SDS-PAGE and other relevant techniques.

Protocol 4: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate a DBCO-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein

  • DBCO (dibenzocyclooctyne)-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF for dissolving the DBCO reagent

  • Purification column

Procedure:

  • Protein and Reagent Preparation: Prepare a solution of the azide-modified protein in the reaction buffer (1-10 mg/mL). Prepare a stock solution of the DBCO-reagent in DMSO.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the DBCO reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or 37°C. Optimal conditions may vary.

  • Purification: Purify the conjugate to remove unreacted reagents.

  • Characterization: Confirm conjugation and purity using appropriate analytical methods.

Conclusion: Selecting the Right Tool for the Job

Maleimide chemistry offers a compelling combination of high selectivity, rapid kinetics, and the formation of a relatively stable linkage, making it a powerful tool for bioconjugation. Its advantages are particularly pronounced when site-specific modification of cysteine residues is desired. However, the potential for retro-Michael addition necessitates careful consideration of the conjugate's intended application and environment.

For applications requiring utmost stability, chemistries like NHS esters (forming robust amide bonds) or click chemistry (forming highly stable triazole linkages) may be more suitable, although they come with their own sets of considerations regarding specificity and reagent complexity. Ultimately, the choice of crosslinking chemistry should be guided by a thorough understanding of the specific requirements of the project, including the nature of the biomolecules, the desired level of control over conjugation, and the in-use stability demands of the final product. By leveraging the comparative data and detailed protocols provided in this guide, researchers can navigate the complexities of bioconjugation and select the optimal strategy to advance their scientific and therapeutic goals.

References

A Researcher's Guide to Sulfhydryl-Reactive Biotinylation: Evaluating Alternatives to Biotin-PEG11-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from elucidating protein interactions to developing targeted therapeutics. For researchers aiming to biotinylate molecules at sulfhydryl groups (-SH), typically found in cysteine residues, Biotin-PEG11-Maleimide (Biotin-PEG11-Mal) has been a widely utilized reagent. However, the landscape of chemical biology is ever-evolving, offering a range of alternatives with distinct characteristics in terms of reactivity, stability, and specificity. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

The Chemistry of Sulfhydryl-Reactive Biotinylation

The core principle of sulfhydryl-reactive biotinylation involves the formation of a stable covalent bond between a biotin-containing probe and a free thiol group on a target molecule. The maleimide (B117702) group in this compound reacts with sulfhydryls via a Michael addition, forming a stable thioether linkage.[1][2] While effective, the stability of this bond can be a concern in certain biological environments, leading to the exploration of alternative reactive chemistries.[2]

Comparative Analysis of Sulfhydryl-Reactive Biotinylation Reagents

Several classes of reagents have emerged as viable alternatives to maleimide-based compounds, each with its own set of advantages and disadvantages. The primary alternatives include haloacetyls (specifically iodoacetyls) and pyridyl disulfides. Newer chemistries, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) and Julia-Kocienski-like reagents, offer enhanced stability for the resulting conjugate.[3][4]

A direct comparison of the key performance indicators for these reagent classes is summarized in the table below:

FeatureMaleimides (e.g., this compound)Haloacetyls (e.g., Iodoacetyl-LC-Biotin)Pyridyl Disulfides (e.g., Biotin-HPDP)
Reactive Group MaleimideIodoacetylPyridyl Disulfide
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Disulfide Exchange
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 6.5 - 7.57.5 - 8.56.5 - 7.5
Reaction Rate Very HighHighModerate
Bond Formed Thioether (Thiosuccinimide adduct)Stable ThioetherDisulfide
Conjugate Stability Susceptible to retro-Michael addition and hydrolysisHighly Stable, IrreversibleReversible with reducing agents (e.g., DTT)
Key Advantages High reaction speed and specificity at neutral pH.Forms a very stable, irreversible bond.Allows for cleavable biotinylation, enabling recovery of the original molecule.
Key Disadvantages Potential for conjugate instability in vivo.Potential for off-target reactions with other residues at higher pH. Reaction should be performed in the dark.The disulfide bond is not stable in reducing environments.

Experimental Protocols

To ensure reproducible and efficient biotinylation, adherence to optimized protocols is crucial. Below are detailed methodologies for key experiments using the discussed alternatives.

General Considerations for Sulfhydryl-Reactive Biotinylation:
  • Buffer Preparation: Buffers should be free of reducing agents like DTT or β-mercaptoethanol, which will compete for the reactive sites on the biotinylation reagent. The inclusion of a chelating agent such as EDTA can help prevent the oxidation of sulfhydryl groups.

  • Protein Preparation: If the target protein has disulfide bonds that need to be reduced to generate free sulfhydryls, a reducing agent must be used and subsequently removed before adding the biotinylation reagent. This can be achieved through dialysis or the use of desalting columns.

  • Quantification of Free Sulfhydryls: It is often beneficial to determine the concentration of free sulfhydryls in the protein sample before biotinylation to optimize the molar ratio of the labeling reagent. Ellman's reagent can be used for this purpose.

Protocol 1: Biotinylation using Iodoacetyl-LC-Biotin
  • Protein Preparation: Dissolve the protein to be biotinylated in a suitable buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve Iodoacetyl-LC-Biotin in an organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add the dissolved Iodoacetyl-LC-Biotin to the protein solution at a 10- to 20-fold molar excess over the protein. The reaction should be performed in the dark to prevent the formation of free iodine, which can lead to non-specific labeling of other amino acid residues.

  • Incubation: Incubate the reaction mixture for 90 minutes to 2 hours at room temperature.

  • Quenching: The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM to consume the excess iodoacetyl reagent.

  • Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

Protocol 2: Biotinylation using Biotin-HPDP (Pyridyl Disulfide)
  • Protein Preparation: Prepare the protein solution in a thiol-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve Biotin-HPDP in DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add the Biotin-HPDP solution to the protein solution to achieve a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Purify the biotinylated protein from excess reagent and byproducts using standard methods such as dialysis or gel filtration.

  • Cleavage of the Disulfide Bond (Optional): To release the biotin (B1667282) label, the conjugate can be treated with a reducing agent like 50 mM DTT for 30 minutes at room temperature.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction chemistries and a typical experimental workflow.

reaction_mechanisms cluster_maleimide Maleimide Reaction cluster_iodoacetyl Iodoacetyl Reaction cluster_pyridyl Pyridyl Disulfide Reaction Mal_Struct Biotin-Maleimide Mal_Product Thioether Adduct (Stable) Mal_Struct->Mal_Product Michael Addition pH 6.5-7.5 Protein_SH_Mal Protein-SH Protein_SH_Mal->Mal_Product Iodo_Struct Biotin-Iodoacetyl Iodo_Product Thioether Bond (Highly Stable) Iodo_Struct->Iodo_Product SN2 Reaction pH 7.5-8.5 Protein_SH_Iodo Protein-SH Protein_SH_Iodo->Iodo_Product Pyridyl_Struct Biotin-S-S-Pyridyl Pyridyl_Product Disulfide Bond (Reversible) Pyridyl_Struct->Pyridyl_Product Disulfide Exchange pH 6.5-7.5 Protein_SH_Pyridyl Protein-SH Protein_SH_Pyridyl->Pyridyl_Product

Caption: Reaction mechanisms for common sulfhydryl-reactive biotinylation reagents.

experimental_workflow start Start: Protein Sample prep 1. Protein Preparation (Buffer exchange, Reduction if needed) start->prep quant 2. Quantify Free Sulfhydryls (Optional, e.g., Ellman's Reagent) prep->quant reagent_prep 3. Prepare Biotinylation Reagent (Dissolve in appropriate solvent) quant->reagent_prep reaction 4. Biotinylation Reaction (Incubate protein with reagent) reagent_prep->reaction quench 5. Quench Reaction (Add excess thiol) reaction->quench purify 6. Purification (Remove excess reagent) quench->purify analysis 7. Analysis of Biotinylation (e.g., HABA assay, Western blot) purify->analysis end End: Biotinylated Protein analysis->end

Caption: A generalized experimental workflow for protein biotinylation.

decision_tree q1 Is reversible biotinylation required? q2 Is maximum conjugate stability critical? q1->q2 No pyridyl Use Pyridyl Disulfide Reagent (Cleavable linkage) q1->pyridyl Yes maleimide Use Maleimide Reagent (Fast, efficient) q2->maleimide No iodoacetyl Use Iodoacetyl Reagent (Highly stable bond) q2->iodoacetyl Yes

References

Validating Biotin-PEG11-Mal Conjugation: A Comparative Guide to the HABA Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise quantification of biotin (B1667282) incorporation onto molecules like Maleimide-PEG11-Biotin is critical for the success of downstream applications. This guide provides a detailed comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with other common methods for validating biotin conjugation, supported by experimental protocols and data.

The HABA Assay: A Classic Colorimetric Approach

The HABA assay is a staple in many laboratories for estimating the degree of biotinylation.[1][2] Its principle lies in the competitive binding between HABA and biotin for the protein avidin (B1170675).[1][2] Avidin, a protein from egg whites, has an extraordinarily high affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1]

Initially, HABA is bound to avidin, forming a yellow-orange complex that absorbs light at 500 nm. When a biotinylated sample, such as a protein conjugated with Biotin-PEG11-Mal, is introduced, the biotin displaces the HABA from the avidin binding sites. This displacement is due to biotin's significantly higher affinity for avidin compared to HABA's (Kd ≈ 5.8 x 10⁻⁶ M). The resulting decrease in absorbance at 500 nm is directly proportional to the amount of biotin present in the sample.

Experimental Protocol: HABA Assay for Biotin Quantification

This protocol is adapted for a 96-well microplate format, which is suitable for multiple samples.

1. Reagent Preparation:

  • HABA/Avidin Solution: Prepare a solution containing both HABA and avidin at an optimal ratio. Commercial kits often provide a pre-mixed powder. For example, dissolve the contents of one vial of HABA/Avidin mixture in 9 mL of 0.1 M sodium phosphate (B84403) buffer. It is crucial to avoid buffers containing potassium, as this can cause precipitation.

  • Biotinylated Sample: The protein conjugated with this compound must be purified to remove any free, unconjugated biotin. This can be achieved through methods like dialysis or gel filtration. Prepare several dilutions of your sample to ensure the biotin concentration falls within the linear range of the assay (typically 2-16 µM).

  • Controls:

    • Negative Control: The same buffer used to dissolve the biotinylated sample.

    • Positive Control (Optional but Recommended): A known concentration of d-biotin (e.g., 100 µM).

2. Assay Procedure (Microplate Format):

  • Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.

  • Add 20 µL of your diluted biotinylated sample to the appropriate wells.

  • Add 20 µL of the buffer (negative control) to separate wells.

  • If using, add 20 µL of the d-biotin solution (positive control) to designated wells.

  • Mix the plate on a shaker for 30-60 seconds.

  • Read the absorbance at 500 nm using a microplate reader.

3. Data Analysis: The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance (ΔA500) is used to determine the biotin concentration.

  • Calculate ΔA500: ΔA500 = A500 (negative control) - A500 (biotin sample)

  • Calculate Biotin Concentration: Biotin Concentration (M) = ΔA500 / (ε × path length) Where:

    • ε (molar extinction coefficient of the HABA/avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

    • The path length in a 96-well plate with the specified volumes is typically around 0.5 cm.

  • Calculate Moles of Biotin per Mole of Protein: (Moles Biotin) / (Mole Protein) = [Biotin Concentration (M)] / [Protein Concentration (M)]

Alternative Methods for Biotin Quantification

While the HABA assay is widely used, other methods offer advantages in sensitivity and accuracy.

  • Fluorescence-Based Assays: These assays often use a fluorescently-tagged avidin derivative. The binding of biotin quenches or enhances the fluorescence signal, which can be measured with a fluorometer. The FluoReporter® Biotin Quantitation Kit is an example of such an assay. These methods are generally more sensitive than the HABA assay.

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of biotin incorporation by determining the mass shift of the protein after biotinylation. This technique is not susceptible to steric hindrance issues that can affect avidin-based assays. However, it can be challenging for very large proteins (>60 kDa) and may not be readily accessible in all labs.

  • Chromophoric Biotin Labeling Kits: These kits, such as the SureLINK™ and ChromaLink™ Biotin, utilize a biotinylation reagent that contains a built-in chromophore with a distinct UV-Vis absorbance spectrum. The degree of biotinylation can be determined by measuring the absorbance at two wavelengths (one for the protein and one for the chromophore). This method is non-destructive and can be more reproducible than the HABA assay, especially at lower protein concentrations.

Performance Comparison of Biotin Quantification Methods

Method Principle Sensitivity Dynamic Range Advantages Disadvantages
HABA Assay Colorimetric; competitive bindingModerate2-16 µMSimple, cost-effective, rapidLower sensitivity, can be affected by steric hindrance, consumes sample
Fluorescence-Based Assays Fluorometric; signal quenching/enhancementHigh0.1-5 nmol/wellHigher sensitivity than HABARequires a fluorometer, can be more expensive
Mass Spectrometry (MS) Mass determinationVery HighBroadHighly accurate, not affected by steric hindranceRequires specialized equipment, can be costly, difficult for large proteins
Chromophoric Biotin Labeling Spectrophotometric; dual-wavelength absorbanceHighN/ANon-destructive, reproducible, simple calculationRequires use of a specific labeling reagent

Experimental Workflow: HABA Assay

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Sample This compound Conjugated Protein Purify Purify Sample (Dialysis/Gel Filtration) Sample->Purify Add_Sample Add 20µL Sample or Controls Purify->Add_Sample HABA_Avidin Prepare HABA/Avidin Solution Add_HABA Add 180µL HABA/Avidin HABA_Avidin->Add_HABA Controls Prepare Controls (Negative/Positive) Controls->Add_Sample Incubate Mix and Incubate Add_Sample->Incubate Read Read Absorbance at 500 nm Incubate->Read Calculate_Delta Calculate ΔA500 Read->Calculate_Delta Calculate_Biotin Calculate Biotin Concentration Calculate_Delta->Calculate_Biotin Calculate_Ratio Determine Biotin:Protein Molar Ratio Calculate_Biotin->Calculate_Ratio

Caption: HABA assay workflow for quantifying biotin conjugation.

References

A Head-to-Head Comparison of Sulfhydryl-Reactive Biotinylation Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomic analysis, the precise and efficient labeling of proteins is paramount. Biotinylation of cysteine residues, which possess a reactive sulfhydryl group, is a widely used strategy for protein enrichment and subsequent identification by mass spectrometry. This guide provides a comprehensive comparison of Biotin-PEG11-Maleimide with its alternatives, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal reagent for specific research needs.

The choice of a biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment, influencing labeling efficiency, the ability to enrich labeled proteins, and ultimately, the number and quality of identified peptides. This guide focuses on the performance of Biotin-PEG11-Maleimide, a popular sulfhydryl-reactive reagent, and compares it with two key alternatives: a maleimide-based reagent with a shorter PEG linker (Biotin-PEG2-Maleimide) and a reagent with a different reactive group (Iodoacetyl-Biotin).

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is a critical decision in the design of proteomic experiments. Key performance indicators include the efficiency of the labeling reaction, the effectiveness of enrichment of biotinylated molecules, and the overall success of identification in subsequent mass spectrometry analysis. Below, we present a comparative summary of Biotin-PEG11-Maleimide, Biotin-PEG2-Maleimide, and Iodoacetyl-Biotin based on these crucial parameters.

FeatureBiotin-PEG11-MaleimideBiotin-PEG2-MaleimideIodoacetyl-Biotin
Reactive Group Maleimide (B117702)MaleimideIodoacetyl
Specificity Highly specific for sulfhydryl groups at pH 6.5-7.5.[1]Highly specific for sulfhydryl groups at pH 6.5-7.5.[1]Reactive towards sulfhydryl groups, but can also react with other nucleophiles at higher pH.[1]
Reaction pH 6.5 - 7.5[1]6.5 - 7.57.5 - 8.5
Linker Arm Long, hydrophilic PEG11 spacerShort PEG2 spacerShorter, non-PEG spacer
Solubility High aqueous solubilityGood aqueous solubilityLower aqueous solubility
Steric Hindrance Reduced due to long linkerPotentially higher than PEG11Potentially higher than PEG linkers
Reversibility The thioether bond can undergo a retro-Michael addition, leading to potential reversibility.[1]The thioether bond can undergo a retro-Michael addition.[1]Forms a stable thioether bond.

Quantitative Mass Spectrometry Analysis

To provide a clearer picture of the in-practice performance of these reagents, the following table summarizes key metrics from a hypothetical quantitative mass spectrometry experiment.

MetricBiotin-PEG11-MaleimideBiotin-PEG2-MaleimideIodoacetyl-Biotin
Labeling Efficiency (%) > 90%> 90%~85%
Enrichment Efficiency (%) ~95%~92%~88%
Number of Identified Biotinylated Peptides ~1500~1400~1200
Peptide Spectral Matches (PSMs) HighHighModerate
Protein Identifications HighHighModerate

Note: These values are illustrative and can vary depending on the specific protein sample and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results in mass spectrometry-based proteomics. The following sections provide a comprehensive workflow for the labeling, enrichment, and analysis of proteins using sulfhydryl-reactive biotinylation reagents.

Protein Labeling with Biotin-PEG11-Maleimide

This protocol outlines the steps for labeling protein cysteine residues with Biotin-PEG11-Maleimide. The same general principles apply to Biotin-PEG2-Maleimide, with adjustments to reagent concentrations potentially required.

Materials:

  • Protein sample containing free cysteine residues

  • Biotin-PEG11-Maleimide

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein sample by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Labeling Reaction: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Add a 10- to 20-fold molar excess of Biotin-PEG11-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to stop the labeling reaction by consuming excess maleimide reagent. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted biotinylation reagent and quenching reagent using a desalting column or dialysis.

Enrichment of Biotinylated Peptides

Following protein labeling and digestion, biotinylated peptides are selectively enriched using streptavidin-based affinity purification.

Materials:

  • Biotinylated and digested peptide sample

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 1 M NaCl)

  • Wash Buffer 3 (e.g., 0.1% TFA in water)

  • Elution Buffer (e.g., 80% acetonitrile, 0.1% formic acid)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with Wash Buffer 1.

  • Peptide Binding: Add the biotinylated peptide sample to the washed beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides.

  • Elution: Add the Elution Buffer to the beads and incubate for 10 minutes at room temperature to release the bound biotinylated peptides. Collect the eluate containing the enriched peptides.

LC-MS/MS Analysis

The enriched biotinylated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-120 minutes is typically used to separate the peptides.

MS Parameters:

  • Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • MS1 Resolution: 60,000 - 120,000

  • MS2 Resolution: 15,000 - 30,000

  • Collision Energy: Normalized collision energy (NCE) of 27-30%

Data Analysis Workflow

The acquired LC-MS/MS data is processed using a proteomics data analysis pipeline to identify and quantify the biotinylated peptides and proteins.

Software:

  • Proteome Discoverer, MaxQuant, or similar proteomics software packages.

Steps:

  • Database Searching: Search the raw MS data against a protein sequence database (e.g., Swiss-Prot) to identify peptides.

  • Modification Specification: Specify the mass modification corresponding to the biotinylation reagent used (e.g., +899.08 Da for Biotin-PEG11-Maleimide on cysteine).

  • Peptide and Protein Identification: Filter the search results based on a false discovery rate (FDR) of <1% for both peptides and proteins.

  • Quantification: For quantitative studies, perform label-free quantification (LFQ) or use isobaric labeling strategies to determine the relative abundance of biotinylated peptides and proteins across different samples.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the relationships between different components, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_labeling Protein Labeling cluster_digestion Digestion & Enrichment cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Labeling Add Biotin-PEG11-Mal Protein->Labeling Quenching Quench Reaction Labeling->Quenching Purification1 Purify Labeled Protein Quenching->Purification1 Digestion Trypsin Digestion Purification1->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for mass spectrometry analysis of this compound labeled proteins.

Reagent_Comparison_Logic cluster_peg_maleimide Maleimide-PEG Reagents cluster_factors Performance Factors Reagent Choice of Sulfhydryl-Reactive Biotinylation Reagent PEG11 Biotin-PEG11-Maleimide (Long Linker) Reagent->PEG11 PEG2 Biotin-PEG2-Maleimide (Short Linker) Reagent->PEG2 Iodoacetyl Iodoacetyl-Biotin (Different Reactive Group) Reagent->Iodoacetyl LabelingEff Labeling Efficiency PEG11->LabelingEff High EnrichmentEff Enrichment Efficiency PEG11->EnrichmentEff Excellent MS_ID MS Identification PEG11->MS_ID Excellent PEG2->LabelingEff High PEG2->EnrichmentEff Very Good PEG2->MS_ID Very Good Iodoacetyl->LabelingEff Good Iodoacetyl->EnrichmentEff Good Iodoacetyl->MS_ID Good

Caption: Logical comparison of sulfhydryl-reactive biotinylation reagents based on key performance factors.

Conclusion

The selection of an appropriate biotinylation reagent is a critical determinant of success in mass spectrometry-based proteomics. Biotin-PEG11-Maleimide stands out as a high-performing option for labeling cysteine residues due to its high specificity, excellent aqueous solubility, and the long PEG linker which minimizes steric hindrance and facilitates efficient enrichment. While Biotin-PEG2-Maleimide offers a viable alternative with a shorter linker, it may present slightly lower enrichment and identification efficiency in some cases. Iodoacetyl-Biotin, with its different reactive group, provides another option but may exhibit lower labeling specificity and overall performance in quantitative mass spectrometry workflows.

By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most suitable sulfhydryl-reactive biotinylation reagent to achieve their specific proteomic research goals.

References

A Head-to-Head Comparison: Biotin-PEG11-Mal vs. SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an objective, data-driven comparison of two widely used maleimide-based linkers: Biotin-PEG11-Mal and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Executive Summary

This compound and SMCC are both heterobifunctional linkers that enable the conjugation of a drug to an antibody through a stable thioether bond. The primary difference lies in their structural components and resulting physicochemical properties. SMCC is a shorter, more hydrophobic, non-cleavable linker. In contrast, this compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a biotin (B1667282) handle, offering distinct advantages in terms of solubility, pharmacokinetics, and purification, albeit with a potential for altered cytotoxicity. This guide will delve into the specifics of their chemical properties, comparative performance data, and provide detailed experimental protocols to aid in linker selection.

Chemical Structures and Conjugation Chemistry

Both linkers utilize maleimide (B117702) chemistry to react with free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.

This compound consists of three key components:

  • A biotin moiety for high-affinity binding to avidin (B1170675) or streptavidin, which can be leveraged for purification, detection, or targeted delivery applications.[1]

  • A hydrophilic PEG11 spacer that increases the solubility of the ADC, reduces aggregation, and can extend the in vivo half-life of the conjugate.[2][3]

  • A maleimide group that specifically reacts with thiol groups on cysteine residues of the antibody to form a stable thioether bond.[3][4]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a more traditional non-cleavable linker with two reactive ends:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody or, more commonly in modern ADCs, is part of a linker-payload construct that is then conjugated to the antibody.

  • A maleimide group for conjugation to thiol groups on the antibody.[5]

  • A cyclohexane (B81311) ring which provides rigidity and contributes to the linker's hydrophobic nature.

Figure 1: Chemical Structures of this compound and SMCC.

Physicochemical and Performance Characteristics

The choice between this compound and SMCC has significant implications for the physicochemical properties and in vivo performance of the resulting ADC.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Hydrophilicity High, due to the PEG11 spacer.[2][3]Low, due to the cyclohexane and hydrocarbon backbone.
Solubility of ADC Increased, which can help prevent aggregation, especially with hydrophobic payloads.[2]Can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).
Drug-to-Antibody Ratio (DAR) Higher DARs may be achievable without significant aggregation.DAR is often limited to avoid aggregation and maintain solubility.
In Vivo Half-Life The PEG spacer can significantly extend the circulation half-life of the ADC.Generally results in a shorter half-life compared to PEGylated counterparts.
Plasma Stability The maleimide-thiol linkage is susceptible to retro-Michael reaction, but the PEG spacer does not inherently alter this. Ring hydrolysis can increase stability.The maleimide-thiol linkage is also susceptible to retro-Michael reaction. The cyclohexane ring can provide some steric hindrance that slightly increases stability against hydrolysis.
Additional Functionality The biotin moiety allows for affinity purification, detection, and potential for pre-targeting strategies.[1]None.

Comparative In Vivo Performance of PEGylated vs. SMCC Linkers

Direct comparative studies of this compound and SMCC are limited. However, studies comparing PEGylated maleimide linkers to SMCC provide valuable insights into the expected performance differences.

Performance MetricADC with PEGylated Maleimide LinkerADC with SMCC LinkerReference
Half-Life Extension 2.5-fold (4 kDa PEG) to 11.2-fold (10 kDa PEG) increase.Baseline
In Vitro Cytotoxicity 4.5-fold (4 kDa PEG) to 22-fold (10 kDa PEG) reduction.Baseline
In Vivo Efficacy (Tumor Growth Inhibition) Complete tumor eradication at a 5.5 mg/kg dose with a 20 kDa PEG linker.Slowed tumor growth at a comparable dose.
Off-Target Toxicity Reduced by more than 4-fold with a 10 kDa PEG linker.Baseline

Experimental Protocols

Comparative Plasma Stability Assay

Objective: To compare the stability of ADCs prepared with this compound and SMCC linkers in plasma.

Methodology:

  • ADC Preparation: Prepare ADCs using a specific antibody and payload, with either the this compound or SMCC linker, aiming for a similar initial DAR.

  • Incubation: Spike the ADCs into human plasma at a final concentration of 100 µg/mL. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant for analysis of released payload, or purify the ADC for analysis of intact conjugate.

  • Analysis:

    • Intact ADC: Analyze the purified ADC using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) to determine the change in DAR over time.

    • Released Payload: Quantify the amount of free payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Comparative In Vitro Cytotoxicity Assay

Objective: To compare the in vitro potency of ADCs prepared with this compound and SMCC linkers against target cancer cells.

Methodology:

  • Cell Culture: Plate target antigen-expressing cancer cells (e.g., HER2-positive BT-474 cells) and a negative control cell line (e.g., HER2-negative MCF-7 cells) in 96-well plates and allow them to adhere overnight.

  • ADC Dilution: Prepare serial dilutions of the this compound ADC, the SMCC ADC, a non-binding control ADC, and the free payload.

  • Treatment: Treat the cells with the different concentrations of the ADCs and controls.

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50) for each ADC.

Visualizing the Concepts

ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Linker-Payload Conjugation cluster_purification Purification Antibody Antibody with Disulfide Bonds Reduced_Ab Reduced Antibody with Free Thiols Antibody->Reduced_Ab TCEP or DTT ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Linker_Payload Maleimide-Linker-Payload (this compound or SMCC based) Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC or HIC

Figure 2: A typical workflow for the conjugation of a maleimide-containing linker-payload to an antibody.
HER2 Signaling Pathway and ADC Mechanism of Action

HER2_Signaling_and_ADC_Action cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_payload_release Payload Release & Action cluster_signaling HER2 Signaling Cascade (Inhibited by ADC binding) HER2 HER2 Receptor ADC_HER2_Complex ADC-HER2 Complex HER2->ADC_HER2_Complex PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ADC Anti-HER2 ADC ADC->HER2 Binding Endosome Endosome ADC_HER2_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cell Proliferation\n& Survival Cell Proliferation & Survival PI3K_AKT->Cell Proliferation\n& Survival RAS_MAPK->Cell Proliferation\n& Survival

Figure 3: Simplified HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

Conclusion

The choice between this compound and SMCC linkers for ADC development is a strategic one that depends on the specific goals of the therapeutic agent.

  • SMCC is a well-established, non-cleavable linker that offers a straightforward approach to ADC construction. Its hydrophobicity, however, can limit the achievable DAR and may negatively impact pharmacokinetics.

  • This compound represents a more advanced linker technology. The hydrophilic PEG spacer can significantly improve the pharmaceutical properties of an ADC, leading to a longer half-life, improved in vivo efficacy, and a better safety profile, as suggested by comparative data with other PEGylated linkers. The biotin handle provides additional versatility for purification and diagnostics. The potential for reduced in vitro cytotoxicity with PEGylated linkers is a factor that needs to be carefully evaluated in the context of the overall therapeutic window.

For the development of next-generation ADCs, particularly those with hydrophobic payloads or where a longer circulation time is desired, the benefits offered by a PEGylated linker like this compound are compelling. However, for simpler constructs or where the specific properties of a non-PEGylated linker are desired, SMCC remains a viable option. The experimental protocols provided in this guide offer a framework for making an empirical, data-driven decision for your specific ADC program.

References

assessing the stability of thioether vs amide bonds in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The stability of the covalent linkage between a biomolecule and its payload is a critical determinant of the efficacy and safety of bioconjugates. The choice of this linker can profoundly impact the therapeutic window of a drug, influencing its pharmacokinetic profile, target engagement, and potential for off-target toxicity. Two of the most common linkages employed in bioconjugation are the thioether and amide bonds. This guide provides an objective comparison of their stability, supported by a synthesis of available data and detailed experimental protocols to aid in the selection of the optimal conjugation strategy.

At a Glance: Thioether vs. Amide Bond Stability

FeatureThioether Bond (Typical - Maleimide (B117702) Chemistry)Amide Bond
Formation Chemistry Michael addition of a thiol to a maleimide.Acylation of an amine by an activated carboxylic acid.
Chemical Stability Susceptible to retro-Michael reaction and thiol exchange, particularly in the presence of endogenous thiols like glutathione. Stability can be influenced by the local chemical environment and linker design.Highly stable due to resonance stabilization of the amide bond. Hydrolysis requires harsh conditions (strong acid/base, high temperature) or enzymatic catalysis.
Enzymatic Stability Generally stable to proteases, but the overall bioconjugate stability can be compromised by chemical instability.Can be susceptible to cleavage by proteases if the bond is part of a recognizable peptide sequence.
In Vivo Fate Can lead to premature payload release and exchange with other biomolecules (e.g., albumin), potentially causing off-target toxicity and reduced efficacy.Generally very stable in circulation, leading to a longer half-life of the bioconjugate.
Common Applications Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling.Peptide and protein modifications, synthesis of ADCs with non-cleavable linkers, surface immobilization.

In-Depth Stability Comparison

Chemical Stability

The primary drawback of the commonly used maleimide-based thioether linkage is its limited stability under physiological conditions. The thiosuccinimide ring formed is susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate. This process is accelerated in the presence of endogenous thiols such as glutathione, which is abundant intracellularly and present in plasma. This can result in the transfer of the payload to other thiol-containing molecules, such as serum albumin, leading to off-target effects.[1][2]

In contrast, the amide bond is one of the most stable covalent linkages in organic chemistry and biology. Its stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, amide bonds are resistant to hydrolysis under physiological conditions and require enzymatic action or harsh chemical treatment for cleavage.[3]

Enzymatic Stability

While the thioether bond itself is not a substrate for common proteases, the instability of the maleimide-derived linkage can be a confounding factor in biological systems. Premature cleavage due to chemical instability can occur before any potential enzymatic degradation of the biomolecule itself.

Amide bonds, being the fundamental linkage in peptides and proteins, can be susceptible to enzymatic cleavage by proteases. However, this susceptibility is highly dependent on the specific amino acid sequence surrounding the amide bond. For bioconjugates where the amide bond is not part of a protease recognition site, it is considered enzymatically stable. In the context of antibody-drug conjugates, linkers containing specific peptide sequences are intentionally designed to be cleaved by lysosomal proteases like cathepsin B upon internalization into the target cell.

In Vivo Stability

The in vivo stability of a bioconjugate directly impacts its pharmacokinetic profile and therapeutic index. The potential for in vivo cleavage of thioether bonds derived from maleimides can lead to a shorter circulation half-life of the intact bioconjugate and premature release of the payload. Studies have shown that some antibody-drug conjugates with maleimide-based linkers can lose a significant portion of their payload in circulation over time.[4]

Amide-linked bioconjugates, due to their high chemical and enzymatic stability (when not designed for cleavage), generally exhibit superior in vivo stability. This leads to a longer circulation time, allowing for better target accumulation and a more predictable pharmacokinetic profile.

Quantitative Stability Data

Direct head-to-head quantitative comparisons of the stability of simple thioether and amide linkers under identical conditions are limited in the literature. The following tables provide an illustrative comparison based on the general understanding and data from studies on more complex bioconjugates, such as ADCs.

Table 1: Illustrative Chemical Stability in Human Plasma at 37°C

Linkage TypeTimepoint% Intact Bioconjugate (Illustrative)Primary Degradation Pathway
Thioether 24 hours80 - 95%Retro-Michael reaction, Thiol exchange
72 hours50 - 80%Retro-Michael reaction, Thiol exchange
1 week< 50%Retro-Michael reaction, Thiol exchange
Amide 24 hours> 99%Hydrolysis (negligible)
72 hours> 99%Hydrolysis (negligible)
1 week> 98%Hydrolysis (negligible)

Table 2: Illustrative In Vivo Stability (Rodent Model)

Linkage TypeTimepoint% Intact Bioconjugate in Circulation (Illustrative)Key Observations
Thioether 24 hours70 - 90%Payload transfer to albumin observed.
7 days30 - 60%Significant decrease in intact conjugate.
Amide 24 hours> 95%Minimal degradation detected.
7 days> 90%High stability in circulation.

Experimental Protocols

To assess the stability of thioether and amide bonds in bioconjugates, a series of well-defined experiments are necessary. The following protocols provide a general framework that can be adapted to specific bioconjugates.

Protocol 1: In Vitro Serum/Plasma Stability Assay

Objective: To determine the stability of the bioconjugate in serum or plasma over time.

Materials:

  • Bioconjugate of interest

  • Human serum or plasma (freshly prepared or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C4 or C18)

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Dilute the bioconjugate to a final concentration of 1 mg/mL in PBS.

  • Add the bioconjugate solution to pre-warmed human serum or plasma at a 1:9 ratio (e.g., 10 µL bioconjugate + 90 µL serum/plasma).

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the remaining intact bioconjugate. A mass spectrometer can be used to identify degradation products.[5]

Protocol 2: In Vitro Enzymatic Degradation Assay

Objective: To evaluate the susceptibility of the bioconjugate to enzymatic cleavage.

Materials:

  • Bioconjugate of interest

  • Relevant enzyme (e.g., cathepsin B for lysosomally cleavable linkers, or a broad-spectrum protease like pronase for general stability)

  • Enzyme-specific assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution

  • HPLC-MS system

Procedure:

  • Prepare the bioconjugate solution in the appropriate assay buffer.

  • Activate the enzyme according to the manufacturer's instructions, if necessary.

  • Initiate the reaction by adding the enzyme to the bioconjugate solution.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by HPLC-MS to monitor the disappearance of the intact bioconjugate and the appearance of cleavage products.

Protocol 3: In Vivo Stability Assessment

Objective: To determine the pharmacokinetic profile and stability of the bioconjugate in a living organism.

Materials:

  • Bioconjugate of interest

  • Animal model (e.g., mice or rats)

  • Tools for intravenous injection and blood collection

  • ELISA or LC-MS/MS for quantification of the bioconjugate in plasma samples

Procedure:

  • Administer the bioconjugate to the animal model via intravenous injection.

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the intact bioconjugate, total antibody (if applicable), and any released payload in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.

Visualizing the Concepts

To better understand the chemical differences and the experimental workflow, the following diagrams are provided.

cluster_thioether Thioether Linkage Formation cluster_amide Amide Linkage Formation Protein-SH Protein-SH Thioether_Bond Protein-S-Drug (Thioether) Protein-SH->Thioether_Bond Michael Addition Maleimide-Drug Maleimide-Drug Maleimide-Drug->Thioether_Bond Protein-NH2 Protein-NH2 Amide_Bond Protein-NH-CO-Drug (Amide) Protein-NH2->Amide_Bond Acylation ActivatedAcid-Drug Drug-COOH (Activated) ActivatedAcid-Drug->Amide_Bond

Figure 1. Chemical formation of thioether and amide linkages.

Start Bioconjugate Stability Assay Incubation Incubate Bioconjugate (e.g., in Plasma at 37°C) Start->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Precipitate Precipitate Proteins Quench->Precipitate Analyze Analyze Supernatant (HPLC, MS) Precipitate->Analyze Data Quantify Intact Bioconjugate & Identify Degradants Analyze->Data

Figure 2. General workflow for an in vitro bioconjugate stability assay.

Decision Select Linker for Bioconjugate Stability_Need High In Vivo Stability Required? Decision->Stability_Need Cleavable Is Payload Release at Target Site Required? Stability_Need->Cleavable No Amide Choose Amide Linker Stability_Need->Amide Yes Thioether_Stable Choose Stabilized Thioether Linker Stability_Need->Thioether_Stable Yes, but Thiol-Specific Conjugation Needed Cleavable_Linker Choose Cleavable Linker (e.g., Peptide, Hydrazone) Cleavable->Cleavable_Linker Yes Thioether_Unstable Consider Thioether (Maleimide) if Short Half-Life is Acceptable Cleavable->Thioether_Unstable No

Figure 3. Decision tree for linker selection based on stability needs.

Conclusion

The choice between a thioether and an amide bond for bioconjugation is a critical decision that must be guided by the specific requirements of the application. While thioether linkages formed via maleimide chemistry offer a convenient method for thiol-specific conjugation, their inherent instability in vivo is a significant drawback that can compromise the performance and safety of the bioconjugate. For applications demanding high stability and a long circulation half-life, the robust and chemically resilient amide bond is the superior choice. The development of next-generation, stabilized maleimide linkers aims to address the shortcomings of traditional thioether bonds, offering a middle ground for thiol-specific conjugation with improved stability. Ultimately, a thorough evaluation of the stability of the chosen linkage through rigorous in vitro and in vivo studies is paramount to the successful development of effective and safe bioconjugates.

References

A Head-to-Head Comparison: Enzymatic Biotinylation as a Superior Alternative to Chemical Methods for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable labeling of proteins is paramount for the success of a wide range of applications, from immunoassays to drug target identification. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a cornerstone technique due to the remarkably strong and specific interaction between biotin and streptavidin. This guide provides an objective comparison of the two primary methods of protein biotinylation: enzymatic and chemical, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Executive Summary

Enzymatic biotinylation, primarily utilizing the E. coli biotin ligase BirA, offers a site-specific and highly efficient method for labeling proteins, resulting in a homogenous product with minimal impact on protein function.[1][2] In contrast, chemical biotinylation, commonly employing N-hydroxysuccinimide (NHS) esters, is a more readily available and flexible technique but often leads to random and heterogeneous labeling, which can compromise protein activity and experimental reproducibility.[3][4] This guide will delve into the specifics of each method, presenting a clear comparison of their performance and providing the necessary information to implement either technique in your laboratory.

Performance Comparison: Enzymatic vs. Chemical Biotinylation

The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the experiment, with key differences in specificity, efficiency, and potential impact on the target protein's function.

FeatureEnzymatic Biotinylation (BirA)Chemical Biotinylation (NHS-Ester)
Specificity Site-specific at a single lysine (B10760008) within a recognition sequence (e.g., AviTag).[3]Non-specific, targets multiple accessible primary amines (lysines and N-terminus).
Product Homogeneity Homogeneous (single biotin per protein).Heterogeneous (variable number of biotins per protein).
Labeling Efficiency High (>95% in vitro).Variable (can be high, but difficult to control and may not reach 100%).
Impact on Protein Function Minimal, as biotinylation occurs at a predetermined site away from active regions.Potential for significant impact due to random labeling, which can occur in active sites or binding interfaces.
Reaction Conditions Mild, physiological conditions (pH 7.0-8.5).Generally mild, but requires amine-free buffers and pH 7-9 for optimal reaction.
Requirement for Protein Modification Requires genetic fusion of a recognition tag (e.g., AviTag).No protein modification required.
Reversibility Not inherently reversible.Can be reversible if a cleavable linker is used (e.g., NHS-SS-Biotin).
Cost & Complexity Can be more complex and costly upfront due to the need for cloning and expression of tagged proteins and the enzyme.Generally less complex and lower initial cost.

Visualizing the Workflows

To better understand the practical differences between these two methodologies, the following diagrams illustrate the key steps involved in both enzymatic and chemical biotinylation.

Enzymatic_Biotinylation_Workflow cluster_protein_prep Protein Preparation cluster_biotinylation Biotinylation Reaction cluster_purification Purification Protein Target Protein Gene Vector Expression Vector with AviTag Protein->Vector Clone TaggedProtein Expression of AviTagged Protein Vector->TaggedProtein Express PurifiedProtein Purified AviTagged Protein TaggedProtein->PurifiedProtein Purify Reaction Incubation PurifiedProtein->Reaction BirA BirA Ligase BirA->Reaction ATP ATP ATP->Reaction Biotin Biotin Biotin->Reaction BiotinylatedProtein Site-Specifically Biotinylated Protein Reaction->BiotinylatedProtein Purification Removal of Excess Biotin & BirA BiotinylatedProtein->Purification FinalProduct Homogeneous Biotinylated Protein Purification->FinalProduct

Enzymatic Biotinylation Workflow

Chemical_Biotinylation_Workflow cluster_protein_prep_chem Protein Preparation cluster_biotinylation_chem Biotinylation Reaction cluster_quenching_purification Quenching & Purification NativeProtein Purified Native Protein BufferExchange Buffer Exchange (Amine-Free) NativeProtein->BufferExchange ReactionChem Incubation BufferExchange->ReactionChem NHSEster NHS-Ester Biotin NHSEster->ReactionChem HeteroBiotinylated Heterogeneously Biotinylated Protein ReactionChem->HeteroBiotinylated Quench Quenching (e.g., Tris or Glycine) HeteroBiotinylated->Quench PurificationChem Removal of Excess Biotin Quench->PurificationChem FinalProductChem Heterogeneous Biotinylated Protein PurificationChem->FinalProductChem

Chemical Biotinylation Workflow

Detailed Experimental Protocols

For practical application, the following are detailed protocols for both enzymatic and chemical biotinylation.

Enzymatic Biotinylation using BirA Ligase

This protocol is adapted for the in vitro biotinylation of a protein containing an AviTag.

Materials:

  • Purified AviTag-fused protein

  • BirA biotin ligase

  • 10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)

  • 10 mM ATP solution

  • 10 mM D-biotin solution

  • 1 M MgCl2 solution

  • Quenching solution (e.g., 100 mM glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in order:

    • Nuclease-free water to final volume

    • 10X Reaction Buffer (to a final concentration of 1X)

    • AviTag-fused protein (to a final concentration of 10-50 µM)

    • 1 M MgCl2 (to a final concentration of 5 mM)

    • 10 mM ATP (to a final concentration of 1 mM)

    • 10 mM D-biotin (to a final concentration of 50 µM)

    • BirA ligase (typically 1-5 µg per 50 µg of target protein)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.

  • Quenching (Optional): The reaction can be stopped by adding the quenching solution to a final concentration of 10 mM.

  • Purification: Remove excess biotin, ATP, and BirA ligase from the biotinylated protein using a suitable purification method such as size-exclusion chromatography or dialysis.

Chemical Biotinylation using NHS-Ester

This protocol describes the biotinylation of a protein using an amine-reactive NHS-ester of biotin.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis cassette or desalting column

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS-ester biotin to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted biotin and quenching buffer components by dialysis against PBS or by using a desalting column.

Signaling Pathway and Mechanism of Action

The underlying mechanisms of enzymatic and chemical biotinylation are fundamentally different, leading to the observed differences in specificity and homogeneity.

Biotinylation_Mechanisms cluster_enzymatic Enzymatic Biotinylation (BirA) cluster_chemical Chemical Biotinylation (NHS-Ester) BirA BirA Ligase Biotinyl_AMP Biotinyl-5'-AMP (Activated Biotin) BirA->Biotinyl_AMP Catalyzes Biotin_ATP Biotin + ATP Biotin_ATP->BirA AviTag AviTag on Target Protein (with specific Lysine) Biotinyl_AMP->AviTag Specific transfer to Lysine Biotinylated_AviTag Biotinylated AviTag AviTag->Biotinylated_AviTag NHS_Biotin NHS-Ester Biotin Nucleophilic_Attack Nucleophilic Attack NHS_Biotin->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., Lysine ε-NH2) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond Nucleophilic_Attack->Amide_Bond NHS_release NHS Release Nucleophilic_Attack->NHS_release

Mechanisms of Biotinylation

Conclusion

For applications demanding high specificity, product homogeneity, and preservation of protein function, enzymatic biotinylation with BirA ligase is the superior choice. While it requires an initial investment in molecular cloning to introduce the AviTag, the resulting precisely labeled protein provides more reliable and reproducible data in downstream applications. Chemical biotinylation, on the other hand, remains a valuable tool for general labeling purposes where absolute site-specificity is not critical and a quick and cost-effective method is desired. By carefully considering the experimental goals and the characteristics of the target protein, researchers can select the optimal biotinylation strategy to advance their scientific discoveries.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG11-Mal: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Biotin-PEG11-Mal are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

While a safety data sheet for this compound may not classify it as hazardous, the maleimide (B117702) group is known to be reactive towards thiols and can act as an alkylating agent.[1][2] Therefore, treating it with caution and adhering to hazardous waste disposal protocols is a recommended safety measure. Disposal should be arranged through a licensed disposal company in consultation with local waste disposal authorities to ensure compliance with national and regional regulations.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for direct handling.[1]
Respiratory Approved mask or respirator, especially when handling powders.
Body Protection Protective clothing, such as a lab coat.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form—solid (unused powder) or liquid (solutions).

Solid Waste Disposal (Unused Powder)

Unused solid this compound should be treated as hazardous chemical waste.

Procedure:

  • Do Not Open: If possible, do not open the original container.

  • Secondary Containment: Place the original container into a larger, sealable, and clearly labeled secondary container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Clearly write the chemical name: "this compound (Solid Waste)".

  • Storage: Store the labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.

  • Pickup: Arrange for waste pickup with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Liquid Waste Disposal (Solutions)

Solutions containing this compound must be collected and disposed of as hazardous chemical waste. Do not pour liquid waste down the drain .

Procedure:

  • Deactivation (Recommended): While not always mandatory, deactivating the reactive maleimide group is a good practice. This can be done by adding a molar excess of a thiol-containing compound like β-mercaptoethanol or dithiothreitol (B142953) (DTT).

  • Collection: Collect the deactivated solution in a dedicated, sealed, and appropriate hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and specify the contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").

  • Storage: Store the waste container in a designated, secure, and well-ventilated area.

  • Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.

Spill Cleanup

In the event of a spill, follow these steps to ensure safe cleanup:

Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Wear PPE: Wear the appropriate PPE as listed in the table above.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Do not use a vacuum cleaner , as this can disperse the fine powder.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.

  • Decontaminate: Clean the contaminated surface thoroughly with a detergent solution, followed by a water rinse.

  • Collect Cleaning Materials: All cleaning solutions and contaminated materials (e.g., paper towels, gloves) should be collected as hazardous waste in a labeled container.

  • Dispose: Dispose of all waste containers as described in the procedures above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Identify this compound for Disposal cluster_form Determine Physical Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_end Final Disposal start This compound Waste check_form Solid or Liquid? start->check_form solid_waste Unused Solid Powder check_form->solid_waste Solid liquid_waste Aqueous or Solvent Solution check_form->liquid_waste Liquid contain_solid Place in sealed, labeled hazardous waste container. solid_waste->contain_solid store Store in Designated Waste Area contain_solid->store deactivate Optional: Deactivate with Thiol Reagent liquid_waste->deactivate contain_liquid Collect in sealed, labeled hazardous waste container. deactivate->contain_liquid contain_liquid->store dispose Arrange Pickup by Licensed Waste Disposal Service store->dispose

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Biotin-PEG11-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Biotin-PEG11-Mal. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment. While one Safety Data Sheet (SDS) classifies this compound as not hazardous, it is best practice to handle all chemicals with a thorough safety protocol, especially compounds with reactive groups like maleimides.[1] Information from related maleimide (B117702) compounds suggests potential for skin and eye irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on a comprehensive review of safety protocols for maleimide-containing compounds.

Body Area Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact.[3] For prolonged or repeated contact, consider double-gloving.[3]
Eyes Safety goggles and face shieldTight-sealing safety goggles are necessary to protect against splashes and fine dust. A face shield provides an additional layer of protection, especially when handling the solid or preparing solutions.[2]
Body Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.
Respiratory NIOSH/MSHA-approved respiratorA respirator may be required when working with the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders. Always work in a well-ventilated area.

Operational Plan: A Step-by-Step Handling Procedure

Following a structured operational plan minimizes risks during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean and unclutter the work area check_safety Verify safety shower and eye wash station functionality prep_area->check_safety check_vent Confirm proper ventilation (e.g., fume hood) check_safety->check_vent don_ppe Don all required PPE check_vent->don_ppe weigh Weigh the solid compound in a fume hood don_ppe->weigh dissolve Prepare solutions in a fume hood weigh->dissolve react Perform labeling reactions dissolve->react store Store unused material at -20°C, protected from light and moisture react->store decontaminate Decontaminate glassware and surfaces react->decontaminate segregate Segregate waste (solid and liquid) decontaminate->segregate dispose Dispose of waste according to institutional guidelines segregate->dispose

Caption: A logical workflow for the safe handling of this compound.

1. Preparation:

  • Ensure the designated work area is clean and free of clutter.

  • Verify that a safety shower and eye wash station are accessible and operational.

  • Confirm that the local exhaust ventilation, preferably a chemical fume hood, is functioning correctly.

  • Don the appropriate PPE as specified in the table above.

2. Handling the Compound:

  • Weighing and Handling: As this compound is a solid, all weighing and handling of the powder should be conducted within a chemical fume hood to prevent the inhalation of dust.

  • Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in polar organic solvents like DMF and DMSO.

  • Storage: Store the compound in a tightly sealed container at -20°C, protected from moisture and light.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. If eye irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_deactivation Deactivation (Recommended) cluster_disposal Final Disposal unused_solid Unused solid this compound collect_solid Collect solid waste in a labeled hazardous waste container unused_solid->collect_solid liquid_waste Solutions containing this compound prepare_thiol Prepare a quenching solution (e.g., BME or DTT) liquid_waste->prepare_thiol solid_waste Contaminated consumables (e.g., gloves, tips) solid_waste->collect_solid react_maleimide Add waste solution to an excess of quenching solution prepare_thiol->react_maleimide incubate Allow to react for at least 2 hours react_maleimide->incubate collect_liquid Collect deactivated liquid in a labeled hazardous waste container incubate->collect_liquid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Decision-making process for the disposal of this compound waste.

1. Deactivation of Reactive Maleimide:

  • It is best practice to deactivate the reactive maleimide group before disposal. This can be accomplished by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).

  • Procedure: In a designated chemical waste container, add the this compound solution to an excess of a quenching solution (e.g., 10-fold molar excess of the thiol in a suitable buffer). Allow the reaction to proceed for at least 2 hours at room temperature.

2. Waste Segregation and Disposal:

  • Liquid Waste: The deactivated this compound solution should be disposed of as hazardous chemical waste. Collect the solution in a clearly labeled, sealed, and appropriate waste container. Do not pour it down the drain.

  • Solid Waste: Unused solid this compound and contaminated materials such as gloves, pipette tips, and tubes should be collected in a designated and clearly labeled hazardous waste container.

  • Institutional Guidelines: Always follow your institution's specific procedures for the collection and disposal of chemical waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。